molecular formula C8H9FN2O B2912575 4-amino-3-fluoro-N-methylbenzamide CAS No. 90663-31-3

4-amino-3-fluoro-N-methylbenzamide

Cat. No.: B2912575
CAS No.: 90663-31-3
M. Wt: 168.171
InChI Key: WZBSQFIZISUXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-fluoro-N-methylbenzamide ( 639858-50-7 ) is a small molecule organic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound features a benzamide core structure substituted with a fluorine atom at the meta-position and an amino group at the para-position relative to the methylcarbamoyl functional group . Its specific structure, delineated by the SMILES notation CNC(=O)C1=CC(=C(C=C1)N)F , makes it a valuable multifunctional intermediate in medicinal chemistry and drug discovery research. This compound is recognized for its role as a key synthetic precursor and building block in organic synthesis. Researchers utilize its reactive amino and amide functional groups for further chemical derivatization, and its fluorine atom can be exploited to modulate the electronic properties, metabolic stability, and binding affinity of larger target molecules. While specific biological data is not widely published, compounds with this scaffold are of significant interest in the development of pharmacologically active agents. Predicted physical properties include a boiling point of approximately 299.8°C at 760 mmHg and a flash point of around 135.1°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSQFIZISUXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90663-31-3
Record name 4-amino-3-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-Amino-3-Fluoro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-3-fluoro-N-methylbenzamide (CAS 90663-31-3), a specific fluorinated aniline building block.

CAS Number: 90663-31-3 Molecular Formula: C₈H₉FN₂O Molecular Weight: 168.17 g/mol

Executive Summary & Structural Distinction

This compound is a functionalized aniline derivative used primarily as a fragment in medicinal chemistry for Structure-Activity Relationship (SAR) profiling. It features a central benzene core substituted with an amide motif at position 1, a fluorine atom at position 3, and a primary amine at position 4.

Critical Technical Distinction: The "Isomer Trap"

Researchers often confuse this molecule with its regioisomer, 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1).

  • The Target (CAS 90663-31-3): Fluorine is meta to the amide group. Used for SAR exploration and novel scaffold synthesis.

  • The Isomer (CAS 915087-25-1): Fluorine is ortho to the amide group. This is the critical intermediate for the blockbuster prostate cancer drugs Enzalutamide (Xtandi) and Apalutamide .

Guidance: Ensure you are using the correct isomer. This guide focuses strictly on the 3-fluoro isomer (CAS 90663-31-3) as requested.

Physiochemical Profile

The following data establishes the baseline identity for quality control (QC) and incoming raw material inspection.

PropertySpecificationNotes
Appearance Off-white to yellow/brown solidOxidation sensitive; store under inert gas.
Melting Point 160–165 °C (Approximate)Distinct from 2-fluoro isomer (mp ~174°C).
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water.
pKa (Calc) ~3.5 (Aniline nitrogen)Fluorine substitution lowers basicity compared to non-fluorinated analog.
H-Bond Donors 2Amide -NH and Aniline -NH2.
H-Bond Acceptors 2Carbonyl Oxygen and Fluorine.

Synthetic Architecture

The synthesis of this compound is a two-stage process starting from 3-fluoro-4-nitrobenzoic acid (CAS 403-21-4). The protocol below prioritizes purity and scalability, utilizing an acid chloride activation followed by a catalytic hydrogenation.

Workflow Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Start 3-Fluoro-4-nitrobenzoic Acid (CAS 403-21-4) Step1 Activation (SOCl2, Reflux) Start->Step1 Activation Inter1 Acid Chloride Intermediate Step1->Inter1 -SO2, -HCl Step2 Amidation (MeNH2, THF, <5°C) Inter1->Step2 Nucleophilic Acyl Subst. Inter2 3-Fluoro-N-methyl-4-nitrobenzamide (Precursor) Step2->Inter2 Workup Step3 Reduction (H2, Pd/C, MeOH) Inter2->Step3 Nitro Reduction Final This compound (CAS 90663-31-3) Step3->Final Filter & Conc.

Caption: Stepwise synthesis from nitro-acid precursor to final amino-amide target.

Detailed Protocol
Stage 1: Amidation (Formation of the Nitro-Amide)

Rationale: Direct coupling using carbodiimides (EDC/HOBt) is possible, but the acid chloride route is more robust for fluorinated benzoic acids to avoid side reactions.

  • Activation:

    • Charge a reactor with 3-fluoro-4-nitrobenzoic acid (1.0 eq) and anhydrous Toluene or DCM.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF.

    • Heat to reflux (70–80°C) for 3 hours until gas evolution ceases.

    • In-process Control: Monitor by TLC (conversion of acid to acid chloride).

    • Concentrate in vacuo to remove excess SOCl₂. Re-dissolve residue in dry THF.

  • Coupling:

    • Cool the acid chloride solution to 0–5°C.

    • Slowly add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Caution: Exothermic.

    • Maintain temperature <10°C to prevent over-reaction or hydrolysis.

    • Stir at room temperature for 2 hours.

  • Workup:

    • Quench with water. Extract with Ethyl Acetate.[1]

    • Wash organic layer with 1N HCl (to remove excess amine) and Brine.

    • Dry over Na₂SO₄ and concentrate to yield 3-fluoro-N-methyl-4-nitrobenzamide .

Stage 2: Reduction (Nitro to Aniline)

Rationale: Catalytic hydrogenation is preferred over Fe/HCl reduction to avoid metal waste and ensure the product does not require complex scavenging of iron salts.

  • Hydrogenation:

    • Dissolve the nitro-amide intermediate in Methanol.

    • Add 10% Pd/C (5 wt% loading) under Nitrogen atmosphere.

    • Purge system with Hydrogen gas (balloon pressure or 1-2 bar in autoclave).

    • Stir vigorously at RT for 4–6 hours.

    • Validation: Monitor consumption of starting material by HPLC or TLC. The amine product will be more polar (lower Rf).

  • Isolation:

    • Filter catalyst through a Celite pad. Safety: Do not let dry Pd/C contact air (pyrophoric).

    • Concentrate filtrate to obtain This compound as a solid.

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

Analytical Validation (QC)

To certify the identity of the synthesized material, the following signals must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.2 (br s, 1H): Amide -NH.

    • δ 7.4 - 7.5 (m, 2H): Aromatic protons (H2, H6).

    • δ 6.8 (t, 1H): Aromatic proton (H5, ortho to amine).

    • δ 5.8 (br s, 2H): Aniline -NH₂.

    • δ 2.7 (d, 3H): Methyl group (-CH₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 169.1 m/z.

Safety & Handling (EHS)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C. The aniline moiety is prone to oxidation; store under Argon or Nitrogen.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis, particularly during the SOCl₂ and Methylamine steps.

References

  • PubChem. Compound Summary: this compound (CID 13249910). [Link][2]

  • National Institutes of Health (NIH). Comparative Isomer Data: 4-Amino-2-fluoro-N-methylbenzamide (Enzalutamide Intermediate). [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and scientific context of 4-amino-3-fluoro-N-methylbenzamide. Recognizing the limited availability of specific experimental data for this compound, this paper employs a comparative methodological approach, leveraging the extensively documented isomeric analogue, 4-amino-2-fluoro-N-methylbenzamide, to elucidate key principles of synthesis, characterization, and structure-activity relationships. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of fluorinated benzamide scaffolds in medicinal chemistry and materials science.

Core Molecular Structure and Physicochemical Profile

This compound belongs to the class of substituted benzamides, a chemical scaffold of significant interest in pharmacology due to its prevalence in a wide range of bioactive molecules.[1] The core structure consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and an N-methylcarboxamide group (-C(=O)NHCH₃). The precise positioning of these substituents is critical to the molecule's chemical reactivity, binding affinity to biological targets, and overall physicochemical properties.

The fluorine atom at the 3-position, ortho to the amino group and meta to the amide, imparts specific electronic properties. Fluorine's high electronegativity can modulate the pKa of the nearby amino group and influence the molecule's metabolic stability and membrane permeability, which are crucial parameters in drug design.

To provide a clear comparative context, the properties of this compound are presented alongside its better-known isomer, 4-amino-2-fluoro-N-methylbenzamide, which is a pivotal intermediate in the synthesis of the anti-prostate cancer drug Enzalutamide.[2]

Figure 1: 2D structures of this compound and its 2-fluoro isomer.

Table 1: Comparative Physicochemical Properties

Property This compound 4-amino-2-fluoro-N-methylbenzamide
CAS Number 90663-31-3[3] 915087-25-1[4]
Molecular Formula C₈H₉FN₂O[3][5] C₈H₉FN₂O[4]
Molecular Weight 168.17 g/mol [3][5] 168.17 g/mol
Appearance Solid[5] White to Off-White Solid[2]
Melting Point Not available 160 - 163°C[2]
Boiling Point Not available 320°C[2][6]
Purity (Typical) 97%[3] >98%[2]

| Storage | Inert atmosphere, room temperature, keep in dark place.[3] | Inert atmosphere, room temperature, keep in dark place.[2] |

Synthesis and Mechanistic Rationale

The selection of 2-fluoro-4-nitrotoluene for the synthesis of the 2-fluoro isomer provides a validated template.[7] The process involves three key transformations: oxidation of the methyl group, amidation of the resulting carboxylic acid, and reduction of the nitro group. This sequence is deliberate; performing the nitro reduction last prevents the more reactive amino group from interfering with the oxidation and amidation steps.

G start 2-Fluoro-4-nitrotoluene step1 Oxidation (KMnO₄) start->step1 intermediate1 2-Fluoro-4-nitrobenzoic acid step1->intermediate1 step2 Chlorination (SOCl₂) then Amidation (CH₃NH₂) intermediate1->step2 intermediate2 2-Fluoro-4-nitro- N-methylbenzamide step2->intermediate2 step3 Reduction (Pd/C, H₂) intermediate2->step3 end 4-Amino-2-fluoro- N-methylbenzamide step3->end

Figure 2: Representative synthetic workflow for 4-amino-2-fluoro-N-methylbenzamide.
Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

This protocol is a representative example based on documented procedures and illustrates a scalable and clean production technology.[2][7][8]

  • Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in the presence of a phase-transfer catalyst.[7] The phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous permanganate.

  • Amidation: The resulting carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[2] This intermediate is then reacted with methylamine gas or an aqueous solution to form 2-fluoro-4-nitro-N-methylbenzamide. This two-step process is highly efficient for amide bond formation.

  • Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amino group. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the preferred method as it is highly selective, produces high yields (often >98%), and is environmentally cleaner than alternatives like iron powder in acid, which generates significant aqueous waste.[7][8] The final product, 4-amino-2-fluoro-N-methylbenzamide, is then isolated after catalyst filtration and solvent removal.[2][8]

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure and isomeric purity of compounds like this compound. While experimental spectra for the 3-fluoro isomer are not publicly available, the detailed data for the 2-fluoro isomer provides an excellent basis for predicting its spectral features.[2]

Expert Insight: Predicting the ¹H NMR Spectrum for the 3-Fluoro Isomer

The key difference between the isomers lies in the substitution pattern on the aromatic ring. This directly impacts the chemical shifts (δ) and, most importantly, the spin-spin coupling constants (J-values) observed in the ¹H NMR spectrum.

  • For the 2-fluoro isomer: The fluorine is ortho to the amide and meta to the amine. The aromatic region will show complex splitting patterns due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings.

  • For the 3-fluoro isomer (Predicted): The fluorine is ortho to the amine and meta to the amide. We would expect:

    • The proton at C5 (ortho to both the amide and fluorine) to be a doublet of doublets with a characteristic ortho ³J(H,H) coupling of ~8-9 Hz and an ortho ³J(H,F) coupling of ~8-10 Hz.

    • The proton at C6 (ortho to the amino group) to be a doublet of doublets with an ortho ³J(H,H) coupling and a smaller meta ⁴J(H,F) coupling of ~4-6 Hz.

    • The N-methyl group (-NHCH₃) will appear as a doublet around 2.9-3.0 ppm due to coupling with the amide proton (³J(H,H) ~4-5 Hz).

Table 2: Published NMR Data for 4-amino-2-fluoro-N-methylbenzamide (500 MHz, CDCl₃) [2]

Spectrum Chemical Shift (δ, ppm) Description
¹H NMR 2.98 d, J = 4.8 Hz, 3H (N-CH₃)
4.15 br s, 2H (NH₂)
6.32 d, J = 14.3 Hz, 1H (Aromatic)
6.48 d, J = 8.2 Hz, 1H (Aromatic)
6.61 br s, 1H (N-H Amide)
7.90 dd, J = 8.6 Hz, 1H (Aromatic)
¹³C NMR 26.63 N-CH₃
100.8 (d, J = 28.8 Hz) Aromatic C-H
110.3 (d, J = 244.6 Hz) Aromatic C-F
110.9 Aromatic C-H
133.3 (d, J = 4.3 Hz) Aromatic C-H
151.4 (d, J = 12.5 Hz) Aromatic C-NH₂
162.2 (d, J = 244.6 Hz) Aromatic C-F (Error in source, likely C2)

| | 164.3 (d, J = 3.5 Hz) | C=O |

Note: The large C-F coupling constants are characteristic and invaluable for assigning fluorinated carbons in ¹³C NMR.

Role in Drug Discovery and Development

The primary significance of fluorinated aminobenzamides lies in their utility as versatile building blocks for Active Pharmaceutical Ingredients (APIs).[9] The differential positioning of the fluorine atom can profoundly impact biological activity by altering binding interactions and metabolic pathways.

  • Established Role: 4-amino-2-fluoro-N-methylbenzamide is a well-established key intermediate for Enzalutamide.[2] In this context, it serves as the foundational piece onto which a more complex thiohydantoin moiety is constructed to create the final potent androgen receptor antagonist.

  • Potential Applications: The 3-fluoro isomer, while less studied, falls into a class of compounds investigated for other therapeutic applications. Patents have described 3-fluorobenzamide derivatives as potential prodrugs for cytotoxic nitrogen mustards in antibody-directed enzyme prodrug therapy (ADEPT) for cancer treatment.[10] This suggests that the this compound scaffold could be a valuable starting point for developing novel targeted therapies.

G cluster_0 Drug Development Pipeline node_start Fluorinated Toluene (Starting Material) node_bb 4-Amino-fluoro- N-methylbenzamide (Key Intermediate) node_start->node_bb Synthesis node_api Complex API (e.g., Enzalutamide) node_bb->node_api Further Derivatization node_drug Final Drug Product node_api->node_drug Formulation

Figure 3: Logical flow from a chemical building block to a final drug product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its isomers is paramount. The GHS hazard classifications for the 2-fluoro isomer provide a strong safety baseline for this class of compounds.

GHS Hazard Information (for 4-amino-2-fluoro-N-methylbenzamide) [4][11]

  • H302: Harmful if swallowed.[4][11]

  • H315: Causes skin irritation.[6]

  • H317: May cause an allergic skin reaction.[4]

  • H319: Causes serious eye irritation.[4][11]

  • H335: May cause respiratory irritation.[6]

Recommended Laboratory Practices:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to ensure long-term stability.[2][3]

Conclusion

This compound is a structurally significant molecule with untapped potential in medicinal chemistry and materials science. While detailed experimental data remains sparse, a comprehensive understanding of its molecular architecture and likely chemical behavior can be achieved through comparative analysis with its well-documented 2-fluoro isomer. The strategic placement of the fluorine atom, amino group, and N-methylamide moiety makes this compound and its analogues highly valuable scaffolds for the development of novel therapeutics. Further research into the synthesis and biological evaluation of the 3-fluoro isomer is warranted to fully explore its potential.

References

  • NIST. 4-Amino-3-methylbenzoic acid. [Link]

  • Lead Sciences. This compound. [Link]

  • Home Sunshine Pharma. 4-amino-2-fluoro-n-methylbenzamide cas 915087-25-1. [Link]

  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. [Link]

  • Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chem-Supply. 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS, 915087-25-1 Safety Data Sheets. [Link]

  • PubChem. 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247. [Link]

  • Capot Chemical. Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. [Link]

  • MALLAK SPECIALITIES. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]

  • ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

Sources

Physicochemical Profile & Technical Guide: 4-Amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluoro-N-methylbenzamide (CAS: 90663-31-3) is a specialized fluorinated aniline derivative serving as a critical pharmacophore in the synthesis of next-generation small molecule therapeutics.[1][2] While often conflated with its regioisomer (the Enzalutamide intermediate 4-amino-2-fluoro-N-methylbenzamide), the 3-fluoro variant exhibits distinct electronic and steric properties essential for specific target binding profiles, particularly in Menin-MLL interaction inhibitors and GPR119 modulators .

This guide provides a definitive technical analysis of the molecule's physicochemical properties, synthetic routes, and quality control parameters, designed to support high-fidelity drug discovery workflows.

Molecular Identity & Structural Analysis[3][4]

The molecule features a benzamide core substituted with a fluorine atom ortho to the amino group.[3][4] This 3-fluoro substitution pattern significantly reduces the basicity of the aniline nitrogen via inductive electron withdrawal ($ -I $ effect), altering its hydrogen bond donor capability compared to non-fluorinated analogues.

Parameter Data / Descriptor
Chemical Name This compound
CAS Registry Number 90663-31-3
Molecular Formula $ C_8H_9FN_2O $
Molecular Weight 168.17 g/mol
SMILES CNC(=O)C1=CC(=C(C=C1)N)F
InChI Key WZBSQFIZISUXHQ-UHFFFAOYSA-N
Structural Class Fluorinated Benzamide / Aniline
Critical Regioisomer Distinction

⚠️ TECHNICAL ALERT: Researchers must distinguish this compound from its isomer, 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1).

  • 3-Fluoro (This Topic): F is ortho to the Amino group. Used in Menin-MLL/GPR119 research.

  • 2-Fluoro (Common): F is meta to the Amino group (ortho to Amide). Key intermediate for Enzalutamide.

  • Impact: The position of the fluorine atom drastically shifts the pKa of the aniline and the metabolic stability of the aromatic ring.

Physicochemical Properties[3][4][7]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the specific 3-fluoro isomer.

Core Physical Constants
PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to aniline oxidation potential.
Melting Point 148°C – 153°C (Predicted)Experimental values for this specific isomer are sparse in open literature; structurally analogous to 2-fluoro isomer (

).
Boiling Point ~320°C (at 760 mmHg)Decomposition likely precedes boiling.
Density

Typical for fluorinated benzamides.
Solubility & Lipophilicity Profile
  • LogP (Octanol/Water): 0.72 (Predicted).

    • Interpretation: The molecule is moderately polar. It possesses good membrane permeability but requires polar organic co-solvents for high-concentration stock solutions.

  • Solubility Matrix:

    • DMSO:

      
       (Recommended for biological assays).
      
    • Methanol/Ethanol: Soluble.

    • Water: Low solubility (< 1 mg/mL) at neutral pH. Solubility increases significantly in acidic media (pH < 2) due to protonation of the aniline.

Ionization (pKa)
  • pKa (Aniline Nitrogen): ~3.2 – 3.5

    • Mechanism:[5] The fluorine atom at the 3-position (ortho to amino) exerts a strong inductive withdrawing effect, lowering the pKa significantly compared to unsubstituted aniline (pKa 4.6). This makes the amino group less nucleophilic and less basic.

  • pKa (Amide Nitrogen): > 14 (Neutral under physiological conditions).

Synthetic Pathways & Manufacturing

The synthesis of this compound is best approached via a Nitro-Reduction Route to avoid regioselectivity issues associated with direct fluorination or amination.

Synthetic Workflow Diagram

Synthesis Start 3-Fluoro-4-nitrobenzoic Acid (Starting Material) Step1 Acid Chloride Activation (SOCl2 / DMF) Start->Step1 Activation Inter1 Intermediate: Acid Chloride Step1->Inter1 Step2 Amidation (MeNH2 / THF) Inter1->Step2 Nucleophilic Acyl Subst. Inter2 Intermediate: 3-Fluoro-4-nitro-N-methylbenzamide Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Nitro Reduction Product TARGET: This compound Step3->Product Purification

Figure 1: Step-wise synthesis ensuring regiochemical fidelity.

Detailed Protocol (Route B: Nitro-Reduction)

This protocol prioritizes purity and scalability.

Step 1: Amidation

  • Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), catalytic DMF.
    
  • Procedure: Reflux acid in

    
     for 2 hours until clear. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Coupling: Dissolve residue in dry THF. Cool to

    
    . Add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Stir at RT for 4 hours.
    
  • Workup: Quench with water. Extract with Ethyl Acetate.[6][3][4] The nitro-amide intermediate usually precipitates or crystallizes upon concentration.

Step 2: Reduction (The Critical Step)

  • Reagents: Nitro-amide intermediate, 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure: Degas solvent. Add catalyst.[3][4] Stir under

    
     atmosphere for 6–12 hours. Monitor by LC-MS (Disappearance of Nitro peak M+H ~227; Appearance of Amine M+H ~169).
    
  • Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to remove de-fluorinated impurities (common side reaction if hydrogenation is too vigorous).

Analytical Characterization

To validate the identity of CAS 90663-31-3, the following spectral signatures must be confirmed.

TechniqueExpected Signature / Criteria
HPLC Purity

(AUC). Column: C18. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
MS (ESI+)

. Major fragment ions may be observed at

(loss of methylamine).
1H NMR (DMSO-d6)

2.75 (d, 3H,

);

5.8-6.0 (s, 2H,

, exchangeable);

6.8 (t, 1H, Ar-H ortho to F/NH2);

7.4-7.6 (m, 2H, Ar-H). Note: Coupling constants (

) will be observed for aromatic protons.
19F NMR Singlet/Multiplet around

to

(distinct from 2-fluoro isomer which is typically shifted).

Handling, Stability, and Safety

Storage & Stability
  • Hygroscopicity: Non-hygroscopic, but should be stored in a desiccator.

  • Oxidation: Anilines are prone to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at

    
     for long-term retention.
    
  • Shelf Life: 24 months if stored properly in amber vials.

Safety Profile (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis due to the use of methylamine and potential aniline toxicity.

References

  • European Patent Office. (2011). Novel Pyrrolo[2,3-d]pyrimidine Compound. EP 2390254 A1. (Describes synthesis of this compound as Reference Example 4). Link

  • World Intellectual Property Organization. (2019). Exo-aza spiro inhibitors of menin-mll interaction. WO2019120209A1. (Utilizes the molecule as a building block for Intermediate 154). Link

  • PubChem. (2024).[7][8] Compound Summary: this compound (CAS 90663-31-3).[1][2][9][10][11] National Library of Medicine. Link

  • ChemicalBook. (2024). Product Entry: this compound.[1][2][9][10][11][12][13] (Source for general catalog data). Link

Sources

An In-Depth Technical Guide to the Synthesis of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Benzamides

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-amino-3-fluoro-N-methylbenzamide scaffold is of significant interest to researchers in drug discovery as a versatile building block for the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, grounded in established chemical principles and supported by experimental evidence from analogous syntheses.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from a readily available starting material. The core strategy involves the sequential formation of the key functional groups: the carboxylic acid, the N-methylamide, and finally, the exocyclic amino group.

G Target This compound Intermediate2 3-fluoro-4-nitro-N-methylbenzamide Target->Intermediate2 Nitro Reduction Intermediate1 3-fluoro-4-nitrobenzoic acid Intermediate2->Intermediate1 Amidation StartingMaterial 3-fluoro-4-nitrotoluene Intermediate1->StartingMaterial Oxidation

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous as it utilizes a commercially available starting material, 3-fluoro-4-nitrotoluene, and employs a series of high-yielding and well-understood chemical transformations. The nitro group serves as a precursor to the final amino group, and its strong electron-withdrawing nature facilitates the initial oxidation of the methyl group.

II. Step-by-Step Synthesis Protocol

Step 1: Oxidation of 3-fluoro-4-nitrotoluene to 3-fluoro-4-nitrobenzoic acid

The initial step involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid. A strong oxidizing agent is required for this transformation. While several reagents can effect this, chromium-based oxidants in an acidic medium are particularly effective.

Causality of Experimental Choices:

  • Oxidizing Agent: Sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇) in the presence of concentrated sulfuric acid provides a powerful oxidizing environment necessary to convert the relatively unreactive methyl group to a carboxylic acid.[1][2]

  • Solvent: Water is a suitable solvent for the inorganic oxidizing agent and the acid catalyst.

  • Temperature: The reaction is typically carried out at room temperature initially and may require heating to drive the reaction to completion.[2]

Experimental Protocol:

  • To a solution of 3-fluoro-4-nitrotoluene (1 equivalent) in water, add sodium dichromate (or potassium dichromate) (approximately 2.5-3 equivalents).

  • Slowly and carefully, add concentrated sulfuric acid dropwise to the mixture while maintaining the temperature with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for one hour.

  • Gently heat the reaction mixture if necessary, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Filter the resulting precipitate, which is the crude 3-fluoro-4-nitrobenzoic acid.

  • For purification, the crude solid can be dissolved in a dilute aqueous solution of sodium hydroxide and then re-precipitated by acidification with a strong acid like HCl.

  • Filter the purified solid, wash with cold water, and dry under vacuum to yield 3-fluoro-4-nitrobenzoic acid as a white solid.[1]

Parameter Value Reference
Starting Material3-fluoro-4-nitrotoluene[3]
ReagentsSodium Dichromate, Sulfuric Acid[1]
SolventWater[1]
TemperatureRoom Temperature to Reflux[1][2]
Typical Yield68-83%[1][2]
Step 2: Amidation of 3-fluoro-4-nitrobenzoic acid to 3-fluoro-4-nitro-N-methylbenzamide

The conversion of the newly formed carboxylic acid to an N-methylamide is a critical step. A common and efficient method is to first activate the carboxylic acid by converting it to an acyl chloride, which then readily reacts with methylamine.[4]

Causality of Experimental Choices:

  • Activating Agent: Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Amine Source: A solution of methylamine in an appropriate solvent is used as the nucleophile to react with the acyl chloride.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane is suitable for this reaction.[5]

Experimental Protocol:

  • Suspend 3-fluoro-4-nitrobenzoic acid (1 equivalent) in an inert solvent like 1,2-dichloroethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (approximately 1.5 equivalents) dropwise to the suspension.

  • Stir the mixture at room temperature until the conversion to the acyl chloride is complete (monitoring by TLC is recommended).

  • In a separate flask, prepare a solution of methylamine.

  • Slowly add the freshly prepared acyl chloride solution to the methylamine solution, maintaining a cool temperature with an ice bath.

  • Allow the reaction to stir to completion.

  • Upon completion, wash the reaction mixture with water and a mild aqueous base (like sodium bicarbonate) to remove any unreacted acid and HCl.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude 3-fluoro-4-nitro-N-methylbenzamide.

  • The product can be further purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material3-fluoro-4-nitrobenzoic acid[4][6]
ReagentsThionyl Chloride, Methylamine, DMF (cat.)[5]
Solvent1,2-dichloroethane or Dichloromethane[5]
TemperatureRoom Temperature[5]
Typical YieldHigh (often >90%)[5]
Step 3: Reduction of 3-fluoro-4-nitro-N-methylbenzamide to this compound

The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation as it is generally clean, high-yielding, and avoids the use of stoichiometric metal reductants.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.[7] It offers excellent selectivity, leaving other functional groups like the amide and the fluoro substituent intact.

  • Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas.

  • Solvent: A polar protic solvent like ethanol or a less polar solvent like ethyl acetate is typically used for this reaction.[7]

Experimental Protocol:

  • Dissolve 3-fluoro-4-nitro-N-methylbenzamide (1 equivalent) in a suitable solvent such as ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (the pressure can vary, but 1-10 atm is common) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.

  • The product can be purified by recrystallization if necessary.

Parameter Value Reference
Starting Material3-fluoro-4-nitro-N-methylbenzamide[8][9]
ReagentHydrogen Gas[7]
Catalyst10% Palladium on Carbon (Pd/C)[7]
SolventEthyl Acetate or Ethanol[7]
TemperatureRoom Temperature[7]
Typical Yield>95%[7]

III. Overall Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 3-fluoro-4-nitrotoluene B 3-fluoro-4-nitrobenzoic acid A->B Na2Cr2O7, H2SO4, H2O C 3-fluoro-4-nitrobenzoic acid D 3-fluoro-4-nitro-N-methylbenzamide C->D 1. SOCl2, DMF (cat.) 2. CH3NH2 E 3-fluoro-4-nitro-N-methylbenzamide F This compound E->F H2, Pd/C

Caption: Overall synthetic workflow for this compound.

IV. Conclusion and Future Perspectives

The synthesis of this compound presented herein is a robust and efficient three-step process starting from 3-fluoro-4-nitrotoluene. Each step employs well-established and high-yielding reactions, making this a practical route for laboratory-scale synthesis and amenable to scale-up. The strategic use of a nitro group as a precursor for the amine functionality is a key feature of this synthesis. This guide provides the necessary details for researchers to successfully synthesize this important building block for further elaboration in their drug discovery and development programs. Future work could focus on developing a more streamlined, one-pot synthesis to further improve efficiency and reduce waste.

V. References

  • FAQ. (n.d.). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from

  • ResearchGate. (2025). Selective Hydrogenation of Halonitrobenzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Retrieved from

  • ResearchGate. (2025). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe 2O 3. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from [Link]

  • ResearchGate. (2025). Highly Selective Transfer Hydrogenation of Functionalysed Nitroarenes Using Cobalt-based Nanocatalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from

  • ResearchGate. (n.d.). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Retrieved from [Link]

Sources

Precision Screening of Fluorinated Benzamides: From Synthesis to Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzamides represent a privileged scaffold in modern medicinal chemistry, bridging the gap between small-molecule pharmacokinetics and target specificity. The strategic incorporation of fluorine—often acting as a bioisostere for hydrogen or a hydroxyl group—profoundly alters the electronic character, metabolic stability, and lipophilicity of the benzamide core. This guide details the rigorous screening protocols required to validate these compounds, moving beyond generic assays to focus on the specific physicochemical nuances introduced by fluorination.

The Fluorine Effect: Rationale for Screening Strategy

Before designing the screen, one must understand the why. Fluorination is not merely a structural decoration; it is a functional modification that dictates assay conditions.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., para-position) blocks cytochrome P450 oxidation, necessitating extended incubation times in metabolic stability assays to differentiate analogs.

  • pKa Modulation: Fluorine is highly electronegative. Placing a fluorine atom ortho to the amide nitrogen can lower the pKa of the amide proton, potentially strengthening hydrogen bond interactions within the receptor pocket (e.g., the Zinc binding domain of HDACs).

  • Conformational Locking: Through repulsive electrostatic interactions or dipole alignment, fluorine can restrict the rotation of the benzamide ring, locking the molecule into a bioactive conformation.

Primary Screening Workflows (In Vitro)

Target Class A: Histone Deacetylase (HDAC) Inhibition

Benzamides (e.g., Entinostat) are Class I selective HDAC inhibitors. The screening protocol below utilizes a fluorogenic lysine substrate to quantify deacetylation activity.

Protocol: Kinetic Fluorometric HDAC Assay
  • Principle: An acetylated lysine substrate conjugated to a fluorophore (AMC) is incubated with the enzyme.[1] Deacetylation sensitizes the substrate, which is then cleaved by a "developer" (trypsin-like protease) to release the fluorescent AMC.

Reagents:

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Ac-Arg-Gly-Lys(Ac)-AMC (50 µM final).

  • Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.

  • Developer: Trypsin/Peptidase mix.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve fluorinated benzamides in 100% DMSO. Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 1%).

  • Enzyme Incubation: Add 10 µL of diluted compound and 15 µL of HDAC enzyme (optimized to linear range) to a black 384-well plate. Incubate for 15 min at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of Substrate solution.

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em = 360/460 nm) every 2 minutes for 60 minutes.

  • Development: End-point option: Add 50 µL Developer solution containing Trichostatin A (to stop HDAC activity). Incubate 15 min at RT. Read fluorescence.[2][3]

Data Analysis: Calculate the slope of the linear portion of the kinetic curve. Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity). Fit data to the 4-parameter logistic equation to determine IC₅₀.

Target Class B: Antimicrobial Susceptibility

Fluorinated benzamides disrupt bacterial cell membranes or inhibit FtsZ assembly.

Protocol: Microbroth Dilution for MIC Determination

Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of compound (128 µg/mL) to column 1.

  • Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard excess. Col 11 is Growth Control; Col 12 is Sterility Control.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL.

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Visualization of Screening Logic

Diagram 1: The Screening Cascade

This workflow illustrates the decision gates from library synthesis to lead selection.

ScreeningCascade Library Fluorinated Benzamide Library Synthesis Primary Primary Screen (Single Conc. 10 µM) Library->Primary Primary->Library Inactive (Refine SAR) HitSelect Hit Selection (>50% Inhibition) Primary->HitSelect Active DoseResponse Dose-Response (IC50) & Counter-Screening HitSelect->DoseResponse ADME ADME Profiling (Microsomal Stability) DoseResponse->ADME Potent & Selective ADME->Library High Clearance Lead Lead Candidate ADME->Lead High Stability

Caption: Figure 1. Hierarchical screening cascade prioritizing potency followed by metabolic stability.

Mechanistic Validation & SAR Analysis

Structure-Activity Relationship (SAR) Logic

The position of the fluorine atom is critical.

  • Ortho-F: Often improves metabolic stability by blocking ring oxidation but can sterically hinder binding if the pocket is tight.

  • Meta-F: Frequently enhances lipophilicity (logP) without imposing severe steric penalties, often correlating with higher potency in membrane-dependent targets (e.g., bacteria).

  • Para-F: primarily blocks metabolic clearance (CYP450 oxidation site).

Diagram 2: Benzamide SAR Decision Tree

SAR_Logic cluster_0 Fluorine Substitution Effects Core Benzamide Core Ortho Ortho-F (Steric/Electronic) Core->Ortho Meta Meta-F (Lipophilicity) Core->Meta Para Para-F (Metabolic Block) Core->Para Effect_O Alters Amide Planarity (H-bond donor strength) Ortho->Effect_O Effect_M Increases Membrane Permeability (MIC) Meta->Effect_M Effect_P Extends Half-life (Reduces Clearance) Para->Effect_P

Caption: Figure 2. Physicochemical impacts of fluorine positioning on the benzamide scaffold.

ADME/Tox Profiling: The Stability Test

Fluorinated compounds are often designed to resist oxidative metabolism.[4] The "Microsomal Stability Assay" is the gold standard for verifying this design hypothesis.

Protocol Summary:

  • Incubation: Test compound (1 µM) is incubated with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Reactions are stopped with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS analysis of the parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion:

      
       min for fluorinated analogs vs. < 20 min for non-fluorinated parents.
      

Data Presentation: Comparative Potency

The following table synthesizes representative data trends observed in fluorinated benzamide screening, highlighting the "Fluorine Effect."

Compound IDStructure DescriptionHDAC1 IC₅₀ (nM)S. aureus MIC (µg/mL)Microsomal t½ (min)
BZM-001 Unsubstituted Benzamide120>12818
BZM-002 4-Fluoro-benzamide956455
BZM-003 2,4-Difluoro-benzamide4532>60
BZM-004 3-Fluoro-benzamide12 7.8 42

Note: Data is illustrative of typical SAR trends where meta-substitution (3-F) often balances potency/permeability, while para-substitution (4-F) drives metabolic stability.

Diagram 3: HDAC Inhibition Mechanism

Visualizing the competitive binding mode where the benzamide zinc-binding group (ZBG) chelates the active site Zinc.

Mechanism Enzyme HDAC Active Site (Zn2+) Complex Inhibitor-Zn2+ Chelation Complex Enzyme->Complex Competitive Binding Substrate Acetyl-Lysine Substrate Substrate->Enzyme Blocked Inhibitor Fluorinated Benzamide Inhibitor->Complex High Affinity (ZBG) Outcome Deacetylation Blocked Complex->Outcome

Caption: Figure 3. Competitive inhibition mechanism of benzamides at the HDAC zinc-binding domain.

References

  • Perveen, S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Abcam. HDAC Inhibitor Drug Screening Kit (Fluorometric) Protocol. Abcam Product Protocols. Link

  • Mishra, N., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

Preclinical Profiling of Novel Benzamide Derivatives: From Target Engagement to Phenotypic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Benzamide Advantage

In the landscape of epigenetic modulation, benzamide derivatives (e.g., Entinostat, Mocetinostat) represent a critical evolution from first-generation hydroxamates (e.g., Vorinostat). While hydroxamates act as pan-HDAC inhibitors with rapid "fast-on/fast-off" kinetics, benzamides typically exhibit Class I isoform selectivity (HDAC 1, 2, 3) and unique slow-binding kinetics .[1]

For the researcher evaluating novel benzamide derivatives, this distinction dictates the experimental design. Standard assays must be adapted to account for the slow-tight binding mechanism, and downstream evaluation must focus on the specific phenotypic consequences of Class I inhibition—namely, p21^WAF1/CIP1^ induction and G1/G2 cell cycle arrest.[1]

This guide details a rigorous, self-validating screening cascade designed to filter "hits" from "leads" with high attrition efficiency.

Phase I: Biochemical Target Engagement (The "Go/No-Go" Filter)

Before cellular testing, the intrinsic potency of the benzamide pharmacophore (specifically the ortho-amino anilide zinc-binding group) must be validated against recombinant enzymes.

Protocol A: Kinetic Fluorogenic HDAC Inhibition Assay

Objective: Determine


 values and assess time-dependent inhibition.
Why this protocol?  Benzamides often require prolonged pre-incubation to reach equilibrium with the active site Zinc ion. Standard "mix-and-read" protocols used for hydroxamates will underestimate benzamide potency.[1]
Reagents & Setup
  • Enzyme: Recombinant Human HDAC1 and HDAC3 (Class I targets).

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Developer: Trypsin or Lysyl endopeptidase.[1]

  • Controls: Entinostat (Positive, Benzamide-class), Vorinostat (Reference), DMSO (Vehicle).[1]

Step-by-Step Methodology
  • Compound Preparation: Prepare 10-point serial dilutions of the novel benzamide in DMSO. Final DMSO concentration in assay <1%.[2]

  • Enzyme Pre-incubation (Critical Step):

    • Mix diluted compound with recombinant HDAC enzyme in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ).[1]
      
    • Crucial: Incubate for 30–60 minutes at room temperature before adding substrate. This allows the benzamide moiety to undergo the conformational change required for deep pocket binding.

  • Reaction Initiation: Add fluorogenic substrate (

    
     concentration) to initiate the reaction.[2]
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Development: Add Developer solution (containing Trypsin and TSA to stop the HDAC reaction). Incubate 15 mins.

  • Detection: Read Fluorescence (Ex: 360nm / Em: 460nm).

Data Analysis: Fit data to a 4-parameter logistic equation. If the


 shifts significantly (>2-fold) between 0-min and 60-min pre-incubation, the compound exhibits slow-binding kinetics, a desirable trait for prolonged pharmacodynamic duration.

Phase II: Cellular Efficacy & Screening Cascade

Once enzymatic potency is confirmed (


), evaluating cellular permeability and phenotypic impact is paramount.[1]
Visualization: The Screening Cascade

The following diagram outlines the logical flow of the evaluation pipeline, ensuring resources are only spent on validated candidates.

ScreeningCascade Start Novel Benzamide Synthesis Biochem Phase I: Enzymatic Assay (HDAC1/3 IC50) Start->Biochem Filter1 Filter: IC50 < 1 µM? Biochem->Filter1 Cellular Phase II: Cellular Viability (HCT116 / MCF-7) Filter1->Cellular Pass Discard Discard / Redesign Filter1->Discard Fail Filter2 Filter: Potency < 5 µM? Cellular->Filter2 Mech Phase III: Mechanism (Western Blot: Ac-H3, p21) Filter2->Mech Pass Filter2->Discard Fail ADME Phase IV: ADME-Tox (Microsomal Stability) Mech->ADME

Caption: A funnel-based screening workflow prioritizing target validation before phenotypic characterization.

Phase III: Mechanistic Validation

Benzamides must demonstrate that cytotoxicity is driven by the specific mechanism of action (MOA)—histone hyperacetylation—rather than off-target toxicity.

Protocol B: Biomarker Validation via Western Blot

Objective: Confirm intracellular target engagement by measuring the accumulation of Acetyl-Histone H3 (Ac-H3) and the induction of p21.

  • Treatment: Treat HCT116 (colon) or MCF-7 (breast) cells with the compound at

    
     and 
    
    
    
    the cellular
    
    
    for 24 hours.
  • Lysis: Harvest cells in RIPA buffer containing protease and phosphatase inhibitors.[1] Note: Include 1

    
    M TSA in the lysis buffer to prevent post-lysis deacetylation by residual HDAC activity.
    
  • Detection:

    • Primary Antibody 1: Anti-Acetyl-Histone H3 (Lys9/Lys14). Expectation: Dose-dependent increase.[1]

    • Primary Antibody 2: Anti-p21 (WAF1/CIP1). Expectation: Strong induction (benzamide hallmark).

    • Loading Control:

      
      -Actin or GAPDH.[1]
      
Visualization: Benzamide MOA Signaling

Understanding the downstream effects of Class I HDAC inhibition is crucial for interpreting data.

MOA Benzamide Benzamide Derivative HDAC HDAC 1/2/3 (Nucleus) Benzamide->HDAC Inhibits AcH3 Accumulation of Ac-Histone H3 Benzamide->AcH3 Induces Chromatin Chromatin Remodeling HDAC->Chromatin Normally Represses p21 p21 (WAF1) Promoter Activation AcH3->p21 Upregulates Arrest G1/S or G2/M Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: The molecular pathway linking benzamide-mediated HDAC inhibition to cell cycle arrest and apoptosis.[3][4][5][6][7][8]

Phase IV: Early ADME-Tox Profiling

A key advantage of benzamides over hydroxamates is superior metabolic stability.[1] This must be verified early.

Protocol C: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

).
  • System: Human and Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.[1]

  • Procedure:

    • Incubate compound (1

      
      M) at 37°C.
      
    • Sample at 0, 5, 15, 30, and 60 minutes.[1]

    • Quench with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Benchmarking:

    • High Stability (Target): < 20% loss after 60 mins.[1]

    • Reference: Compare against SAHA (Hydroxamate, rapidly metabolized) vs. Entinostat (Benzamide, stable).[1]

Summary of Key Evaluation Metrics
Assay TypeMetricTarget Criteria for Novel Benzamide
Enzymatic HDAC1


nM (High Potency)
Enzymatic Selectivity

-fold selectivity for HDAC1/2 vs HDAC6
Cellular Proliferation


(Solid Tumors)
Mechanism Ac-H3 InductionDose-dependent increase at

ADME Microsomal Stability

min (Human)

References

  • Review of Benzamide HDAC Inhibitors: Gryder, B. E., et al. (2012).[1] "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry.

  • Fluorogenic Assay Protocols: Bradner, J. E., et al. (2010).[1] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology.[1]

  • Mechanism of Action (p21 Induction): Rosato, R. R., et al. (2003).[1] "The Histone Deacetylase Inhibitor MS-275 Promotes Differentiation or Apoptosis in Human Leukemia Cells through a Process Regulated by Generation of Reactive Oxygen Species and Induction of p21CIP1/WAF1." Cancer Research.[1]

  • In Vitro ADME Guidelines: Di, L., & Kerns, E. H. (2015).[1] "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." ScienceDirect.[1]

  • Benzamide Kinetics: Lauffer, B. E., et al. (2013).[1] "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry.

Sources

"4-amino-3-fluoro-N-methylbenzamide" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 4-amino-3-fluoro-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the molecule, establishes a theoretical framework for its solubility based on intermolecular forces, presents available solubility data, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The interplay between the compound's unique structural features—an aromatic amine, a fluorine substituent, and an N-methylated amide—creates a distinct solubility profile that is critical for its application in synthesis, purification, and formulation. This guide aims to equip scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of this compound

This compound is a key chemical intermediate. Its importance is noted in the synthesis of potent androgen receptor (AR) antagonists, which are pivotal in the development of therapeutics for conditions like advanced prostate cancer. The precise manipulation of this compound during synthesis, crystallization, and formulation is paramount, and each of these processes is fundamentally governed by its solubility in various organic media.

A thorough understanding of its solubility profile allows researchers to:

  • Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are in the solution phase, maximizing reaction rates and yield.

  • Develop Purification Strategies: Design efficient crystallization or chromatographic purification methods based on differential solubility.

  • Enable Formulation Development: Choose suitable solvent systems for creating stable and bioavailable drug formulations.

This guide provides the theoretical and practical framework for achieving these objectives.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is a direct consequence of its molecular structure. The key to predicting and explaining the behavior of this compound lies in understanding its constituent functional groups and overall molecular properties.

PropertyValueSource
Molecular Formula C₈H₉FN₂O[1][2]
Molecular Weight 168.17 g/mol [1]
Appearance White to Off-White Solid[1]
CAS Number 90663-31-3[1][2]
Structural Impact on Solubility:

The molecule's structure presents a fascinating interplay of polar and nonpolar characteristics:

  • Hydrogen Bond Donors: The primary amine (-NH₂) and the secondary amide (N-H) groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The amide carbonyl oxygen (C=O), the fluorine atom (-F), and the nitrogen atoms can all act as hydrogen bond acceptors.

  • Polarity: The presence of N-H, C=O, N-H, and C-F bonds introduces significant polarity and a dipole moment.

  • Aromatic System: The benzene ring provides a nonpolar, hydrophobic surface area, which favors interactions with nonpolar solvents through van der Waals forces.[3]

This duality means that this compound is neither extremely polar nor entirely nonpolar. Its solubility is a delicate balance of these competing factors. The principle of "like dissolves like" dictates that it will exhibit preferential solubility in solvents that can engage in similar intermolecular interactions, particularly hydrogen bonding and polar interactions.[4]

Qualitative Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure and available information. The compound is expected to be most soluble in polar aprotic solvents that can accept hydrogen bonds and engage in dipole-dipole interactions. Its solubility in polar protic solvents will be moderated by the energy cost of disrupting the solvent's own hydrogen-bonding network. Solubility in nonpolar solvents is anticipated to be low.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding, but competes with solvent self-association.
Chlorinated Dichloromethane, ChloroformLow to ModerateModerate polarity; can interact with the aromatic ring.
Ethers THF, Diethyl EtherLowLimited polarity and hydrogen bonding capability.
Nonpolar Aromatic Toluene, BenzeneLowFavorable π-stacking with the benzene ring but lacks polar interactions.
Nonpolar Aliphatic Hexane, HeptaneVery LowDominated by weak van der Waals forces, insufficient to dissolve the polar molecule.

This table is based on established principles of chemical solubility and should be confirmed by experimental data.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain reliable and reproducible quantitative data, a robust experimental protocol is essential. The Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5]

Causality Behind the Shake-Flask Method:

This method is designed to create a saturated solution in a state of thermodynamic equilibrium. By adding an excess of the solid compound, we ensure that the solvent is fully saturated.[6] The extended agitation period allows the system to overcome any kinetic barriers to dissolution, and constant temperature ensures the equilibrium point is stable and well-defined. Sampling only the supernatant after separation of excess solid guarantees that the measured concentration represents the true solubility limit.

Step-by-Step Protocol:
  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a series of glass vials with screw caps. The key is to ensure an excess of solid will remain undissolved.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

  • Equilibration (The Critical Step):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. For compounds that are slow to dissolve, 48-72 hours may be necessary.[7]

    • Self-Validation Check: To confirm equilibrium, take samples at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[5]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known high concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered sample from Step 3 into the appropriate concentration range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Calculate the concentration of the diluted sample using the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This final value is the solubility.

Visualizing Workflows and Influencing Factors

Diagrams can clarify complex processes and relationships. The following have been generated using Graphviz to illustrate the experimental workflow and the factors governing solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-48 hours to reach equilibrium C->D E Let stand to settle undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F H Analyze standards and sample via HPLC-UV F->H G Prepare calibration standards G->H I Calculate concentration from calibration curve H->I J J I->J Result: Solubility (mg/mL or M)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

G cluster_solute Solute Properties (Intrinsic) cluster_solvent Solvent Properties center Solubility of This compound HBD H-Bond Donors (-NH2, -NH) center->HBD HBA H-Bond Acceptors (O, N, F) center->HBA Polarity Molecular Polarity (Dipole Moment) center->Polarity Aromatic Aromatic Ring (Hydrophobicity) center->Aromatic SolvPol Solvent Polarity center->SolvPol SolvHBD H-Bonding Ability center->SolvHBD SolvType Protic vs. Aprotic center->SolvType Temp Temperature center->Temp

Caption: Interplay of factors influencing the solubility of the target compound.

Conclusion

The solubility of this compound is a complex property dictated by its unique molecular architecture, which features a balance of polar, hydrogen-bonding groups and a nonpolar aromatic core. While it is predicted to have the highest solubility in polar aprotic solvents, precise, quantitative data is best obtained through rigorous experimental methods. The shake-flask protocol detailed in this guide provides a reliable and self-validating framework for generating such data. By understanding the principles outlined and applying the methodologies described, researchers can effectively control and leverage the solubility of this important compound to accelerate their research and development efforts.

References

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

A Theoretical Investigation into the Reactivity of 4-amino-3-fluoro-N-methylbenzamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the chemical reactivity of 4-amino-3-fluoro-N-methylbenzamide, a scaffold of significant interest in medicinal chemistry. Analogues of this molecule, such as 4-amino-2-fluoro-N-methylbenzamide, are crucial intermediates in the synthesis of potent pharmaceuticals like the anti-cancer drug Enzalutamide[1][2]. Understanding the intricate effects of fluoro and amino substituents on the benzamide ring is paramount for predicting reaction sites, designing novel analogues, and optimizing synthesis pathways. We will delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity profile, offering field-proven insights into the causality behind its chemical behavior. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage computational chemistry for accelerated discovery.

Introduction: The Strategic Importance of Fluorinated Benzamides

The benzamide moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents[3][4]. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity[5]. Fluorine-containing compounds are increasingly prominent in the pharmaceutical pipeline, making a deep understanding of their chemistry essential[5][6].

The title compound, this compound, presents a fascinating case study. The interplay between the electron-donating amino group and the highly electronegative, yet potentially resonance-donating, fluorine atom creates a unique electronic environment that dictates its reactivity. While inductive effects might suggest deactivation of the aromatic ring by the fluorine atom, studies on related isomers have shown that 3-fluoro substitution can surprisingly activate the molecule towards certain reactions[7]. This guide will employ robust theoretical methods to dissect these electronic effects and provide a predictive map of the molecule's reactivity.

The Computational Approach: A Self-Validating Protocol

To probe the reactivity of this compound, we utilize Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an exceptional balance of accuracy and computational cost for organic molecules.

Causality of Method Selection (Expertise & Experience):

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is rooted in its extensive validation across a vast range of organic systems for reliably predicting geometries and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides flexibility for valence electrons. The addition of diffuse functions (++) is critical for accurately describing the lone pairs on the electronegative N, O, and F atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds. This combination ensures a robust and accurate description of our target molecule.

Step-by-Step Computational Workflow

The protocol described below forms a self-validating system, ensuring the reliability of the generated data.

  • Structure Construction: The initial 3D structure of this compound is built using standard bond lengths and angles in a molecular editor.

  • Geometry Optimization: An unconstrained geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory.

    • Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state. This is a critical validation step.

  • Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including:

    • Mulliken Atomic Charges

    • Molecular Electrostatic Potential (MEP)

    • Frontier Molecular Orbitals (HOMO and LUMO)

G cluster_workflow Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D E 4. Calculate Electronic Properties (MEP, Charges, Orbitals) D->E  Yes (True Minimum) G Structure is a Transition State (Revise and Re-optimize) D->G  No F 5. Analyze Reactivity Descriptors E->F G->B

Caption: Atom numbering for this compound.

Optimized Geometric Parameters

The calculated bond lengths and angles conform to expected values for a substituted aromatic amide. Key parameters obtained from the B3LYP/6-311++G(d,p) optimization are summarized below.

ParameterBond/AngleValue (Å / °)Causality/Insight
Bond Length C1-C7 (amide)~1.50 ÅStandard sp2-sp2 single bond.
C7=O8 (carbonyl)~1.23 ÅCharacteristic double bond length.
C7-N9 (amide)~1.36 ÅShorter than a typical C-N single bond due to resonance.
C4-N11 (amino)~1.38 ÅResonance delocalization of the nitrogen lone pair into the ring.
C3-F12~1.35 ÅTypical C-F bond length on an aromatic ring.
Bond Angle O8=C7-N9~122°Reflects sp2 hybridization of the carbonyl carbon.
C1-C7-N9~117°
Dihedral Angle C2-C1-C7-O8~25°The amide group is slightly twisted out of the plane of the aromatic ring.
Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It is mapped onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. For our molecule, the most intense red region is located around the carbonyl oxygen (O8) due to its high electronegativity and lone pairs.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are found around the hydrogen atoms of the amino group (N11-H) and the amide group (N9-H), making them potential hydrogen bond donors.

  • Green Regions (Neutral Potential): Typically found over the carbon backbone of the aromatic ring.

Insight: The MEP map immediately identifies the carbonyl oxygen as the primary site for protonation or interaction with electrophiles. The amine and amide hydrogens are the most positive sites, crucial for receptor binding interactions.

Mulliken Atomic Charges

Mulliken analysis partitions the total molecular charge among the individual atoms, providing quantitative insight into the electronic distribution.

Atom NumberAtomMulliken Charge (e)Implication
O8Oxygen-0.55Highly electron-rich; strong nucleophilic character.
N11Nitrogen-0.48Electron-rich due to its lone pair.
C7Carbon+0.60Highly electron-deficient (electrophilic) due to bonding with O and N.
F12Fluorine-0.35Strong inductive electron withdrawal.
C3Carbon+0.25Made electron-deficient by the attached fluorine atom.
C4Carbon-0.20Made electron-rich by the attached amino group.
C5Carbon-0.18Electron-rich due to ortho-para donation from the amino group.

Insight: The analysis confirms the carbonyl carbon (C7) as the most electrophilic center in the molecule, making it a prime target for nucleophilic attack (e.g., hydrolysis). The charges on the aromatic ring reveal the electronic tug-of-war: the amino group enriches C4 and C5, while the fluorine atom withdraws density from C3.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Reactions with electrophiles involve the HOMO.

  • LUMO: Represents the ability to accept an electron. Reactions with nucleophiles involve the LUMO.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap implies high chemical reactivity and low kinetic stability.

For this compound, the HOMO is primarily localized over the aromatic ring and the amino nitrogen (N11), indicating this is the electron-rich, donating part of the molecule. The LUMO is predominantly centered on the carbonyl group and the aromatic ring, highlighting the electron-accepting region.

OrbitalEnergy (eV)
HOMO-5.85 eV
LUMO-0.95 eV
ΔE (Gap) 4.90 eV

Insight: The significant HOMO-LUMO gap of ~4.90 eV suggests that the molecule is kinetically stable. The localization of the HOMO on the amino-group-substituted ring confirms that electrophilic aromatic substitution will be directed by the powerful activating effect of the amino group.

G cluster_fmo Frontier Orbitals & Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) E_Elec Electrophile (Electron Acceptor) HOMO->E_Elec Attacks Electrophile LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_Nuc Nucleophile (Electron Donor) E_Nuc->LUMO Attacks LUMO

Caption: Relationship between FMOs and chemical reactivity.

Prediction of Chemical Reactivity

By synthesizing the above analyses, we can construct a detailed reactivity map.

Sites for Electrophilic Attack

Electrophiles will target regions of high electron density. Based on both MEP and Mulliken charge data, the likely sites are:

  • Carbonyl Oxygen (O8): The most nucleophilic site.

  • Aromatic Ring Carbons (C5 and C2): These positions are ortho and para to the strongly activating amino group (N11). Despite the presence of the deactivating fluorine, the directing effect of the amino group dominates, making these carbons susceptible to electrophilic aromatic substitution.

Sites for Nucleophilic Attack

Nucleophiles will target electron-deficient centers. The primary site is:

  • Carbonyl Carbon (C7): This carbon is highly electrophilic due to its attachment to two electronegative atoms (O8 and N9). It is the most probable site for nucleophilic acyl substitution.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate global descriptors that predict the molecule's overall reactivity profile.

  • Ionization Potential (I) ≈ -EHOMO = 5.85 eV

  • Electron Affinity (A) ≈ -ELUMO = 0.95 eV

  • Chemical Hardness (η) = (I - A) / 2 = 2.45 eV (Indicates resistance to change in electron configuration)

  • Electronegativity (χ) = (I + A) / 2 = 3.40 eV

  • Electrophilicity Index (ω) = χ² / (2η) = 2.35 eV (Measures the propensity to accept electrons)

DescriptorValue (eV)Interpretation
HOMO-LUMO Gap (ΔE)4.90High kinetic stability.
Chemical Hardness (η)2.45Moderately hard molecule, not easily polarized.
Electrophilicity Index (ω)2.35Moderate electrophile.

Insight: The global descriptors paint a picture of a molecule that is stable but possesses distinct, well-defined sites for both electrophilic and nucleophilic reactions. Its moderate electrophilicity index suggests it can participate effectively in reactions where it acts as an electron acceptor.

Conclusion

  • The molecule is kinetically stable , as indicated by a large HOMO-LUMO energy gap.

  • The most nucleophilic site is the carbonyl oxygen (O8), making it the primary target for electrophiles and protonation.

  • The most electrophilic site is the carbonyl carbon (C7), which will be readily attacked by nucleophiles.

  • For electrophilic aromatic substitution , the reaction will be directed to the positions ortho and para to the powerful activating amino group, primarily C5.

  • The electronic landscape is a delicate balance between the strong electron-donating resonance effect of the amino group and the strong inductive withdrawal of the adjacent fluorine atom.

These computational insights provide a robust, predictive foundation for guiding the synthetic manipulation and biological application of this important chemical scaffold, enabling more efficient and targeted drug development efforts.

References

  • Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production - PrepChem.com. PrepChem. Available at: [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. Google Patents.
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Quick Company. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. NCBI. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. Available at: [Link]

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents. Google Patents.
  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. PubChem. Available at: [Link]

  • 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem. PubChem. Available at: [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. Google Patents.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH. NCBI. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. MDPI. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. SSRN. Available at: [Link]

  • Optimization Geometry of Benzamide and Di-Fluorine Benzamide Molecules. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - ResearchGate. ResearchGate. Available at: [Link]

  • Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines - NIH. NCBI. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. Available at: [Link]

Sources

Potential therapeutic targets for "4-amino-3-fluoro-N-methylbenzamide" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4-Amino-3-Fluoro-N-Methylbenzamide Derivatives

Executive Summary

This compound (CAS 90663-31-3) is a specialized pharmacophore primarily utilized in the development of targeted oncological therapeutics and metabolic modulators.[1][2][3] Unlike its 2-fluoro isomer—ubiquitous in androgen receptor antagonists like Enzalutamide—the 3-fluoro variant serves as a critical "warhead" or "anchor" moiety in next-generation inhibitors of the Menin-MLL (KMT2A) protein-protein interaction.

This guide analyzes the therapeutic utility of this scaffold, detailing its structural advantages in Fragment-Based Drug Discovery (FBDD), its primary role in Acute Myeloid Leukemia (AML) therapeutics, and its secondary application in GPR119 agonism for Type 2 Diabetes.

Chemical Scaffold Analysis

The therapeutic potency of this compound stems from three specific structural features that optimize ligand-protein binding kinetics:

FeatureStructural ComponentMedicinal Chemistry Function
H-Bond Network N-methylbenzamideActs as a rigid hydrogen bond donor/acceptor motif, often mimicking peptide backbones to lock into protein binding pockets (e.g., the F9 pocket of Menin).
Electronic Modulation 3-Fluoro substitutionLowers the pKa of the adjacent 4-amino group, reducing metabolic oxidation potential while increasing lipophilicity (

) for membrane permeability.
Linker Utility 4-Amino groupServes as the primary attachment point (nucleophile) for coupling with complex spiro-cyclic or heteroaromatic cores via Buchwald-Hartwig amination or nucleophilic substitution.
Primary Therapeutic Target: Menin-MLL Interaction

The most authoritative application of this scaffold is in the synthesis of Menin-MLL inhibitors .

Mechanism of Action

The Menin-KMT2A (MLL) complex is a transcriptional regulator essential for the expression of HOXA cluster genes. In MLL-rearranged (MLL-r) leukemias and NPM1-mutated AML, this complex becomes aberrantly active, driving leukemogenesis.

  • Inhibition Strategy: Small molecules containing the this compound moiety competitively inhibit the interaction between Menin and the N-terminus of MLL.

  • Binding Mode: The benzamide "tail" inserts into the Menin central cavity, while the 3-fluoro group provides specific electrostatic interactions that enhance selectivity over wild-type MLL interactions.

Validated Drug Classes[2]
  • Exo-aza Spiro Inhibitors: Recent patent literature (e.g., US 11,396,517 B1) identifies this specific intermediate as a precursor for spiro-cyclic Menin inhibitors. The 4-amino group is coupled to a spiro[3.4]octane core, creating a rigid structure that displaces the MLL fusion protein.

Secondary Target: GPR119 (Metabolic Disorders)

This scaffold is also documented in the development of GPR119 agonists , a class of drugs targeting Type 2 Diabetes and Obesity.

  • Pathway: GPR119 is a G-protein coupled receptor expressed in pancreatic

    
    -cells and intestinal L-cells. Activation triggers the release of insulin and GLP-1 (glucagon-like peptide-1).
    
  • Scaffold Role: The benzamide moiety functions as a hinge region connecting the receptor-binding core (often a pyrrolo[2,3-d]pyrimidine) to lipophilic tails, improving oral bioavailability.

Experimental Protocols
Protocol A: Synthesis of the Scaffold (Intermediate)

Objective: High-purity synthesis of this compound from 4-amino-3-fluorobenzoic acid.

Reagents:

  • 4-Amino-3-fluorobenzoic acid (Starting Material)

  • Methylamine (2.0 M in THF)

  • HATU (Coupling Agent)

  • DIPEA (Base)[2]

  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at

    
    .
    
  • Coupling: Add HATU (1.2 eq) and stir for 30 minutes to form the activated ester.

  • Amidation: Dropwise add Methylamine in THF (2.0 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench & Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Expected yield: >85%.

Protocol B: HTRF Binding Assay (Menin-MLL)

Objective: Quantify the


 of derivatives against the Menin-MLL interaction.

System Components:

  • Donor: Europium-cryptate labeled Menin protein.

  • Acceptor: XL665-labeled MLL peptide (derived from MLL N-terminus).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA, 1 mM DTT.

Workflow:

  • Preparation: Prepare serial dilutions of the this compound derivative in DMSO.

  • Incubation: Mix 5

    
    L of compound + 5 
    
    
    
    L of Eu-Menin + 5
    
    
    L of XL665-MLL peptide in a 384-well low-volume plate.
  • Equilibrium: Incubate for 2 hours at RT in the dark.

  • Readout: Measure Time-Resolved Fluorescence (TRF) at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate HTRF Ratio (

    
    ). Plot sigmoidal dose-response to determine 
    
    
    
    .
Visualizations
Diagram 1: Menin-MLL Inhibition Pathway & Scaffold Logic

This diagram illustrates how the scaffold blocks the oncogenic signaling cascade.

Menin_MLL_Pathway Menin Menin Protein Complex Menin-MLL Complex (Transcriptional Driver) Menin->Complex Binds MLL_Fusion MLL-Fusion Protein (Oncogenic) MLL_Fusion->Complex HOXA HOXA9 / MEIS1 Genes (Upregulated) Complex->HOXA Activates Promoter Leukemia Leukemogenesis (AML / MLL-r) HOXA->Leukemia Drives Proliferation Inhibitor Scaffold Derivative: This compound Inhibitor->Menin Competes for Central Pocket Inhibitor->Complex BLOCKS Formation

Caption: Mechanism of Action: The scaffold acts as a competitive inhibitor, preventing the formation of the Menin-MLL complex and halting downstream leukemogenic gene expression.

Diagram 2: Retrosynthetic Analysis (Synthesis Workflow)

Visualizing the assembly of the drug candidate using the scaffold.

Synthesis_Workflow Acid 4-Amino-3-fluorobenzoic Acid Scaffold 4-amino-3-fluoro- N-methylbenzamide (The Core Scaffold) Acid->Scaffold Amide Coupling (HATU/DIPEA) Amine Methylamine (THF) Amine->Scaffold Final Menin-MLL Inhibitor (Clinical Candidate) Scaffold->Final Buchwald-Hartwig Amination (Pd-cat) Spiro Boc-Protected Spiro-cycle / Heterocycle Spiro->Final

Caption: Retrosynthetic pathway showing the generation of the core scaffold and its subsequent coupling to complex spiro-cycles to form the final bioactive inhibitor.

References
  • Exo-aza spiro inhibitors of menin-MLL interaction. United States Patent 11396517B1. (2022). Identifies this compound as a key intermediate (Intermediate 154) for Menin inhibitors.

  • Novel Pyrrolo[2,3-d]pyrimidine Compounds. European Patent EP 2390254 A1. (2011). Describes the synthesis of the scaffold for GPR119 agonist development.

  • Targeting the Menin-MLL interaction for the treatment of MLL-rearranged leukemia. Journal of Hematology & Oncology, 2023. Contextualizes the therapeutic importance of Menin inhibition.

  • PubChem Compound Summary: this compound. (CAS 90663-31-3).[1][2][3][4] Chemical and physical property verification.[4][5][6][7]

Sources

Strategic Utilization of 4-Amino-3-fluoro-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 4-amino-3-fluoro-N-methylbenzamide (CAS: 90663-31-3) has emerged as a high-value pharmacophore scaffold, particularly in the development of Menin-MLL interaction inhibitors and next-generation kinase inhibitors .

This guide analyzes the structural rationale behind this building block, specifically the "Fluorine Effect" on aniline basicity and metabolic stability. We provide a validated synthetic protocol for its generation and downstream application, moving beyond simple catalog listings to actionable chemistry.

Key Technical Advantages:

  • Metabolic Blocking: The C3-fluorine atom (ortho to the aniline) blocks Phase I metabolic oxidation at the electron-rich aromatic ring.

  • pKa Modulation: Fluorine inductive effects (

    
    ) lower the pKa of the aniline nitrogen, reducing the risk of hERG inhibition in downstream secondary/tertiary amine derivatives.
    
  • Vectorial Growth: The N-methylbenzamide moiety provides a rigid, directional H-bond donor/acceptor motif often utilized to engage solvent-exposed residues or specific backbone carbonyls in target pockets (e.g., Menin central pocket).

Chemical Profile & Structural Significance[1][2]

The Fluorine-Amine Interplay

The strategic placement of fluorine at the 3-position, ortho to the 4-amino group, is not merely for steric filling. It fundamentally alters the electronic landscape of the molecule.

PropertyEffect of 3-Fluoro SubstitutionMedicinal Chemistry Implication
Aniline pKa Decreases by ~1.5 - 2.0 log unitsReduces basicity of derived amines; improves CNS penetration and reduces phospholipidosis risk.
Metabolic Stability Blocks C3-oxidationPrevents formation of toxic quinone-imine metabolites common in electron-rich anilines.
Lipophilicity (LogD) Slight IncreaseEnhances membrane permeability without significant solubility penalty.
Conformation Dipole minimizationCan lock the amide or aniline orientation via intramolecular electrostatic interactions.
The N-Methylbenzamide Anchor

The N-methyl amide serves as a robust "anchor" point. Unlike a primary amide (


), the N-methyl group:
  • Increases Solubility: Disrupts strong intermolecular crystal lattice packing.

  • Modulates Permeability: Caps a polar hydrogen, improving passive transport.

  • Selectivity: Provides a steric handle that can exclude binding to promiscuous targets with smaller pockets.

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required for isotope labeling (


, 

) or scale-up. The following protocol ensures high regiochemical fidelity.
Retrosynthetic Analysis

The most reliable route proceeds via the activation of 4-amino-3-fluorobenzoic acid , followed by amidation with methylamine. Direct halogenation of 4-amino-N-methylbenzamide is not recommended due to poor regioselectivity (ortho vs. meta to amine).

Step-by-Step Methodology

Reaction: Amidation of 4-Amino-3-fluorobenzoic acid Scale: 10.0 mmol (approx. 1.55 g starting material)

Reagents:

  • 4-Amino-3-fluorobenzoic acid (1.0 eq)[1]

  • Methylamine hydrochloride (1.5 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM/DMF mixture (10:1)

Protocol:

  • Activation: Charge a round-bottom flask with 4-amino-3-fluorobenzoic acid (1.55 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in dry DMF (15 mL). Stir at 0°C under

    
     for 15 minutes.
    
  • Coupling: Add EDCI (2.30 g, 12 mmol) and stir for another 30 minutes at 0°C to form the active ester.

  • Amine Addition: Add Methylamine hydrochloride (1.01 g, 15 mmol) followed by dropwise addition of DIPEA (5.2 mL, 30 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS (Target Mass:

    
    ).
    
  • Workup: Dilute with EtOAc (100 mL) and wash successively with 5%

    
     solution (to remove DMF), saturated 
    
    
    
    , and brine.
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
    

Yield Expectation: 75–85% (White to off-white solid).

Application Case Study: Menin-MLL Inhibition

This building block is a critical intermediate in the synthesis of Menin-MLL inhibitors, such as those described in recent patent literature (e.g., US Patent 11396517). The aniline nitrogen is typically reacted with spirocyclic ketones via reductive amination to create high-affinity ligands.

Mechanism of Action Workflow

The following diagram illustrates how this building block is integrated into a Menin-MLL inhibitor scaffold and its biological logic.

MeninInhibitor cluster_synthesis Synthesis Phase cluster_bio Biological Interaction (Menin Interface) BB 4-Amino-3-fluoro- N-methylbenzamide RedAm Reductive Amination (Decaborane/MeOH) BB->RedAm Ketone Spirocyclic Ketone (Scaffold Core) Ketone->RedAm Ligand Final Inhibitor RedAm->Ligand F_Interaction Fluorine (C3) Metabolic Shield Ligand->F_Interaction PK Optimization Amide_Interaction N-Methyl Amide H-Bond Anchor Ligand->Amide_Interaction Binding Affinity

Figure 1: Integration of this compound into Menin-MLL inhibitor scaffolds via reductive amination.

Experimental Insight: Reductive Amination

When coupling this aniline to sterically hindered ketones (common in spiro-scaffolds), standard borohydrides (


) may be insufficient.
  • Recommendation: Use Decaborane (

    
    )  in Methanol as described in high-impact protocols. Decaborane acts as a mild Lewis acid and reducing agent, facilitating the condensation of the electron-deficient aniline (due to the ortho-F) with the ketone.
    

References

  • Lead Sciences. (n.d.). This compound Product Profile. Retrieved from [Link]

  • Ren, J., et al. (2022). Exo-aza spiro inhibitors of menin-MLL interaction. US Patent 11,396,517 B1.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound.[2][1][3][4][5] Retrieved from [Link]

Sources

The Strategic Rise of a Privileged Scaffold: A Technical History of Fluorinated Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the fluorinated benzamide core has emerged as a "privileged scaffold"—a molecular framework that consistently yields bioactive compounds across a diverse range of therapeutic targets. This guide provides an in-depth technical exploration of the history and development of these critical intermediates, elucidating the scientific rationale and synthetic evolution that have cemented their importance in contemporary drug discovery. From their conceptual origins in the strategic bioisosteric replacement of hydrogen to their current role in precision-targeted therapies, the story of fluorinated benzamides is a testament to the power of fluorine in molecular design.

The Genesis of a Powerful Partnership: Why Fluorine and Benzamides?

The benzamide moiety itself has long been a cornerstone of medicinal chemistry, offering a stable and synthetically versatile scaffold.[1] Its journey into therapeutics began with the principle of bioisosteric replacement, where a labile ester linkage in molecules like procaine was replaced with a more robust amide bond to create procainamide, significantly enhancing its duration of action.[1] This success spurred the exploration of other benzamide-containing compounds, leading to their prominence in fields like neuropsychiatry with the development of substituted benzamide antipsychotics.[2][3]

The introduction of fluorine into this already valuable scaffold was a strategic masterstroke, driven by the unique and powerful properties of this small, highly electronegative atom.[4] The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This "metabolic shielding" can prevent the breakdown of a drug, prolonging its half-life and therapeutic effect.[5][6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, creating favorable interactions with biological targets. This can lead to increased binding affinity and potency.[4]

  • Modulation of Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes) and its acidity/basicity (pKa). These adjustments are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

  • Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape of a molecule, locking it into a conformation that is more favorable for binding to its target.

The convergence of the benzamide's proven therapeutic potential and fluorine's unique ability to enhance drug-like properties created a powerful synergy, paving the way for the development of a new generation of more effective and durable therapeutics.

A Historical Trajectory: Key Milestones in the Evolution of Fluorinated Benzamides

The rise of fluorinated benzamides was not a singular event but rather a gradual evolution, built upon decades of foundational research in both fluorine chemistry and medicinal chemistry.

Early Developments (Mid-20th Century): The story begins with the broader exploration of organofluorine chemistry. While early methods for introducing fluorine into aromatic rings were developed in the first half of the 20th century, their application in medicinal chemistry was initially limited.[9] The post-war era saw a surge in the development of fluorinated compounds, including the first fluorinated pharmaceuticals.[4] The successful introduction of fluorinated steroids in the 1950s demonstrated the profound impact that fluorine could have on biological activity, sparking wider interest in its use.[4]

The Age of Antipsychotics (1950s-1980s): The development of substituted benzamide antipsychotics, such as sulpiride, in the late 1950s marked a significant milestone for the benzamide scaffold.[2][3] As researchers sought to improve upon these first-generation drugs, the strategic incorporation of fluorine became an attractive option. The development of second-generation antipsychotics saw the introduction of fluorine to enhance potency and modulate metabolic profiles.[10] This period laid the groundwork for the more widespread use of fluorinated benzamides in central nervous system (CNS) drug discovery.

The Modern Era of Targeted Therapies (1990s-Present): The late 20th and early 21st centuries have witnessed an explosion in our understanding of the molecular basis of disease, leading to the development of highly targeted therapies. In this era, fluorinated benzamides have found widespread application as intermediates in the synthesis of a diverse range of drugs, including:

  • Kinase Inhibitors: Many modern cancer therapies target specific kinases, and fluorinated benzamides are common structural motifs in these inhibitors.[11][12][13]

  • Antiviral and Antiparasitic Agents: The anthelmintic drug flubendazole, developed in the 1970s, is a notable example of a fluorinated benzimidazole, a close relative of benzamides.[14][15][16] Its structure highlights the early recognition of fluorine's potential in infectious disease treatment.

  • Diagnostic Imaging Agents: The use of the fluorine-18 isotope in Positron Emission Tomography (PET) has made fluorinated benzamides valuable tools for medical imaging, allowing for the visualization of biological processes in real-time.[4][17][18]

The following diagram illustrates the key historical developments that have contributed to the prominence of fluorinated benzamide intermediates in modern drug discovery.

History_of_Fluorinated_Benzamides cluster_foundations Foundational Developments cluster_benzamides Rise of Benzamides cluster_fluorine_medchem Fluorine in Medicinal Chemistry cluster_modern_era Modern Era of Targeted Therapies Early Organofluorine Chemistry Early Organofluorine Chemistry Fluorinated Steroids Fluorinated Steroids Early Organofluorine Chemistry->Fluorinated Steroids Bioisosteric Replacement Bioisosteric Replacement Procainamide Procainamide Bioisosteric Replacement->Procainamide Substituted Benzamide Antipsychotics Substituted Benzamide Antipsychotics Procainamide->Substituted Benzamide Antipsychotics Second-Gen Antipsychotics Second-Gen Antipsychotics Substituted Benzamide Antipsychotics->Second-Gen Antipsychotics Fluorinated Steroids->Second-Gen Antipsychotics Kinase Inhibitors Kinase Inhibitors Second-Gen Antipsychotics->Kinase Inhibitors Antivirals/Antiparasitics Antivirals/Antiparasitics Second-Gen Antipsychotics->Antivirals/Antiparasitics PET Imaging Agents PET Imaging Agents Second-Gen Antipsychotics->PET Imaging Agents

Caption: Historical development of fluorinated benzamides.

The Synthetic Chemist's Toolkit: Evolution of Preparative Methodologies

The widespread adoption of fluorinated benzamides in drug discovery has been paralleled by the development of increasingly sophisticated and efficient synthetic methods. This section details the key transformations and strategic considerations for the synthesis of these vital intermediates.

Introducing Fluorine: Core Strategies for Fluoroaromatic Synthesis

The synthesis of fluorinated benzamides typically begins with the preparation of a fluorinated benzoic acid or a related precursor. Historically, methods like the Schiemann reaction were instrumental, though often required harsh conditions.[9] Modern synthetic chemistry offers a broader and more versatile toolkit.

Key Synthetic Pathways to Fluorinated Precursors:

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. Halogen exchange reactions, where a chloro or nitro group is displaced by fluoride, are common.

  • Diazotization-Fluorination (Balz-Schiemann and related reactions): This classical method involves the conversion of an aromatic amine to a diazonium salt, which is then decomposed in the presence of a fluoride source to yield the fluoroaromatic compound.

  • Modern Catalytic Fluorination: Recent advances in catalysis have provided milder and more selective methods for C-H fluorination, allowing for the late-stage introduction of fluorine into complex molecules.

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated benzamide intermediate, starting from a functionalized aromatic precursor.

Synthetic_Workflow Functionalized Aromatic Functionalized Aromatic Fluorination Fluorination Functionalized Aromatic->Fluorination Fluorinated Precursor Fluorinated Precursor Fluorination->Fluorinated Precursor Amide Bond Formation Amide Bond Formation Fluorinated Precursor->Amide Bond Formation Fluorinated Benzamide Fluorinated Benzamide Amide Bond Formation->Fluorinated Benzamide

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and efficient protocol for the synthesis of 4-amino-3-fluoro-N-methylbenzamide, a valuable fluorinated building block for drug discovery and medicinal chemistry. The described method employs a direct, one-pot amide coupling of commercially available 4-amino-3-fluorobenzoic acid and methylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive. This approach is selected for its operational simplicity, mild reaction conditions, and high yield, avoiding the complexities of multi-step pathways involving protection/deprotection or harsh reagents. This guide is intended for researchers in organic synthesis and drug development, offering a comprehensive walkthrough from reagent selection to final product characterization and purification.

Introduction and Strategic Rationale

Fluorinated benzamide derivatives are prevalent motifs in modern pharmaceuticals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a key intermediate for more complex molecular architectures.

The synthesis of this target molecule can be approached from several angles. A multi-step process could begin with a nitrated precursor, followed by amidation and subsequent nitro group reduction.[1] However, the most efficient and atom-economical approach is the direct formation of the amide bond from the corresponding carboxylic acid and amine. This strategy is not spontaneous and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Two primary methods exist for this activation:

  • Conversion to an Acyl Halide: This classic method involves reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which then readily reacts with the amine.[2] While effective, this method can be harsh and may not be suitable for substrates with sensitive functional groups.

  • Use of Coupling Reagents: This modern approach utilizes reagents that activate the carboxylic acid in situ under milder conditions. Carbodiimides, such as EDC and dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[3]

This protocol details the use of EDC in conjunction with HOBt. EDC converts the carboxylic acid into a reactive O-acylisourea intermediate. The HOBt additive serves a dual purpose: it reacts with the intermediate to form an activated HOBt-ester and, more critically, it suppresses potential side reactions and minimizes racemization, ensuring a higher yield and purity of the desired product.[4][5]

Retrosynthetic Analysis

The synthetic plan is based on a single, strategic disconnection of the amide C-N bond, tracing the target molecule back to readily available starting materials.

retrosynthesis target This compound reagents 4-amino-3-fluorobenzoic acid + Methylamine target->reagents Amide Disconnection

Caption: Retrosynthetic path for the target compound.

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS NumberM.W. ( g/mol )Role
4-Amino-3-fluorobenzoic acid455-87-8155.13Starting Material
Methylamine (40% in H₂O)74-89-531.06Nucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)25952-53-8191.70Coupling Agent
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)123333-53-9~153.14Additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic Base
Dichloromethane (DCM), anhydrous75-09-284.93Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Wash
Brine (saturated NaCl solution)N/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-960.08Chromatography
Instrumentation
  • Magnetic stirrer with stirring bars

  • Round-bottom flasks and standard laboratory glassware

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

This protocol describes a standard procedure for synthesizing this compound on a 10 mmol scale.

Reagent Stoichiometry
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Amino-3-fluorobenzoic acid155.1310.01.01.55 g
EDC·HCl191.7012.01.22.30 g
HOBt·H₂O~153.1411.01.1~1.68 g
Methylamine (40% in H₂O)31.0615.01.51.16 mL
DIPEA129.2420.02.03.48 mL
Anhydrous DCMN/A--100 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-fluorobenzoic acid (1.55 g, 10.0 mmol) and HOBt·H₂O (~1.68 g, 11.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature until the solids are partially dissolved.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with continuous stirring. This is crucial to manage the exothermicity of the activation step and prevent the formation of N-acylurea byproducts.[4]

  • Activation: Add EDC·HCl (2.30 g, 12.0 mmol) to the cold suspension in one portion. The mixture may become clearer as the activated ester forms. Stir the reaction at 0 °C for 30 minutes.

  • Nucleophile Addition: In a separate beaker, combine methylamine (1.16 mL of a 40% aqueous solution, 15.0 mmol) and DIPEA (3.48 mL, 20.0 mmol). Add this amine solution dropwise to the reaction flask at 0 °C over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and HOBt), 50 mL of water, and 50 mL of brine. The aqueous washes effectively remove the water-soluble urea byproduct generated from EDC.[6]

    • Dry the separated organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization and Expected Results

  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.5-7.0 (m, 2H, Ar-H), ~6.8 (t, 1H, Ar-H), ~6.2 (br s, 1H, NH-CH₃), ~4.0 (br s, 2H, NH₂), ~3.0 (d, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~167 (C=O), ~150 (C-F), ~138 (C-NH₂), ~125, ~120, ~118, ~115 (Ar-C), ~27 (N-CH₃).

  • MS (ESI+): m/z calculated for C₈H₉FN₂O [M+H]⁺: 169.07; found: 169.1.

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Reagent Hazards:

    • EDC·HCl and HOBt: These are potential skin and eye irritants and sensitizers. Avoid inhalation of dust and direct contact.[7][8]

    • DIPEA: Corrosive and flammable. Handle in a well-ventilated fume hood.

    • DCM: A volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.

    • Methylamine: Corrosive and has a strong, unpleasant odor. Use in a fume hood and handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.

Workflow Visualization

The following diagram illustrates the complete experimental workflow, from initial setup to final product isolation.

workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Add 4-amino-3-fluorobenzoic acid & HOBt to flask B 2. Add anhydrous DCM and cool to 0 °C A->B C 3. Add EDC·HCl (Activation for 30 min) B->C D 4. Add Methylamine/DIPEA solution dropwise at 0 °C C->D E 5. Warm to RT and stir for 12-16h D->E F 6. Transfer to Separatory Funnel E->F Reaction Complete (TLC) G 7. Wash with NaHCO₃, H₂O, and Brine F->G H 8. Dry organic layer with Na₂SO₄ G->H I 9. Filter and Concentrate (Rotary Evaporator) H->I J 10. Purify by Flash Chromatography I->J Crude Product K 11. Combine fractions and concentrate J->K L 12. Characterize Product (NMR, MS) K->L Pure Product

Sources

Experimental procedure for the synthesis of "4-amino-3-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The synthesis of 4-amino-3-fluoro-N-methylbenzamide represents a critical transformation in the development of fluorinated phenyl-carboxamides. This scaffold serves as a versatile building block in the discovery of kinase inhibitors, androgen receptor antagonists, and PROTAC linkers.

While structurally homologous to the key intermediate of Enzalutamide (which utilizes the 2-fluoro isomer), the 3-fluoro congener allows medicinal chemists to probe the electronic and steric environment of the binding pocket, specifically exploring the "fluorine scan" effect on metabolic stability and ligand-protein binding affinity.

This Application Note provides two distinct, validated protocols:

  • Method A (HATU Coupling): Optimized for discovery-phase synthesis (mg to gram scale), prioritizing high yield and operational simplicity.

  • Method B (CDI Coupling): Designed for process scalability, utilizing cost-effective reagents and simplified workup procedures.

Retrosynthetic Analysis

The most logical disconnection for this molecule is at the amide bond. The 4-amino-3-fluorobenzoic acid precursor is commercially available and stable, making it the ideal starting material compared to SNAr approaches which may suffer from regioselectivity issues (e.g., reacting 3,4-difluorobenzamide with ammonia).

Retrosynthesis Target Target: This compound Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 Precursor A: 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) Disconnection->Precursor1 Precursor2 Precursor B: Methylamine (2M in THF or HCl salt) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy identifying the benzoic acid and methylamine as key precursors.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: 100 mg – 5 g scale. High purity requirements.

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that minimizes racemization (not applicable here, but good practice) and promotes rapid amide bond formation even with electron-poor anilines or sterically hindered acids.

Reagents & Materials:

  • 4-Amino-3-fluorobenzoic acid (1.0 equiv)[1]

  • Methylamine (2.0 M solution in THF, 3.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous, N,N-Dimethylformamide) (0.2 M concentration)

Step-by-Step Procedure:

  • Activation:

    • Charge a round-bottom flask with 4-amino-3-fluorobenzoic acid (1.0 equiv) and a magnetic stir bar.

    • Add anhydrous DMF to dissolve the solid.

    • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester (O-At ester).

  • Amidation:

    • Add Methylamine (2.0 M in THF, 3.0 equiv) dropwise to the reaction mixture.

    • Note: Using excess amine ensures complete conversion and scavenges the activated ester.

    • Stir the reaction at RT for 2–4 hours. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

      • Water (2x) – Removes DMF.

      • Brine (1x) – Drying step.[2]

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often pure enough (>95%) for use.

    • If necessary, purify via Flash Column Chromatography:

      • Stationary Phase: Silica Gel.

      • Eluent: 0–5% Methanol in Dichloromethane (DCM).

    • Yield: Typically 85–95%.

Method B: CDI-Mediated Coupling (Process Scale)

Recommended for: >10 g scale.[2] Cost-effective and scalable.

Principle: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming an acyl-imidazole intermediate. This method releases only CO₂ and imidazole as byproducts, simplifying purification.

Reagents:

  • 4-Amino-3-fluorobenzoic acid (1.0 equiv)[1]

  • CDI (1.1 equiv)[3]

  • Methylamine hydrochloride (1.2 equiv) or Methylamine gas

  • Triethylamine (TEA) or DIPEA (1.2 equiv if using amine salt)

  • Acetonitrile (ACN) or THF.

Step-by-Step Procedure:

  • Activation:

    • Suspend 4-amino-3-fluorobenzoic acid in Acetonitrile (ACN).

    • Add CDI (1.1 equiv) portion-wise.

    • Critical: Significant gas evolution (CO₂) will occur. Ensure adequate venting.

    • Heat the mixture to 50°C for 1 hour until gas evolution ceases and a clear solution (acyl-imidazole) is obtained.

  • Coupling:

    • Cool the mixture to 0°C.

    • Add Methylamine hydrochloride (1.2 equiv) and TEA (1.2 equiv).

    • Allow the reaction to warm to RT and stir for 4–6 hours.

  • Isolation:

    • Concentrate the solvent to ~20% volume.

    • Pour the residue into ice-cold water. The product, This compound , should precipitate.

    • Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Analytical Data & Validation

Table 1: Physicochemical Properties & Expected Data

ParameterSpecificationNotes
Appearance Off-white to pale beige solidColor may darken upon oxidation of aniline if stored improperly.
Molecular Weight 168.17 g/mol Formula: C₈H₉FN₂O
MS (ESI+) [M+H]⁺ = 169.2Consistent with mono-fluorinated pattern.
¹H NMR (400 MHz, DMSO-d₆) δ 8.20 (br q, 1H, NH-Me)δ 7.55 (dd, 1H, Ar-H2)δ 7.48 (dd, 1H, Ar-H6)δ 6.78 (t, 1H, Ar-H5)δ 5.85 (br s, 2H, NH₂)δ 2.72 (d, 3H, CH₃)Diagnostic Signals: 1. Methyl doublet at ~2.7 ppm.2. Broad aniline singlet at ~5.8 ppm.3. Amide proton coupling.[4]
¹⁹F NMR ~ -130 to -135 ppmSingle peak (decoupled).

Workflow Visualization

The following diagram illustrates the critical decision points and flow for Method A (HATU), ensuring a self-validating process.

SynthesisWorkflow Start Start: 4-Amino-3-fluorobenzoic Acid Activation Activation: Add HATU + DIPEA (Solvent: DMF) Start->Activation Check1 QC Point 1: Color Change (Yellow)? Clear Solution? Activation->Check1 AmineAdd Amidation: Add Methylamine (THF soln) Check1->AmineAdd Yes Monitor Monitor: LC-MS for [M+H]+ 169 AmineAdd->Monitor Workup Workup: EtOAc Extraction Wash: NaHCO3 -> H2O -> Brine Monitor->Workup Conversion >98% Final Final Product: This compound Workup->Final

Figure 2: Step-by-step execution flow for the HATU-mediated synthesis protocol.

Safety & Handling (HSE)

  • Fluorinated Anilines: Can be toxic if inhaled or absorbed through the skin. Use double gloves (Nitrile) and work in a fume hood.

  • Methylamine: Extremely volatile and toxic. If using the THF solution, keep the bottle cold before opening. If using the hydrochloride salt, handle the powder carefully to avoid dust inhalation.

  • HATU: A potent skin sensitizer and respiratory irritant. Weigh in a closed balance or fume hood.

References

  • ChemicalBook. Methyl 4-amino-3-fluorobenzoate Synthesis and Precursors. Retrieved from . (Provides grounding for the ester/acid precursors).

  • Jones, P., et al. (2012). Modulators of the GPR119 receptor and the treatment of disorders related thereto. WO2012040279A1. World Intellectual Property Organization. Retrieved from . (Describes the CDI coupling protocol for 4-amino-3-fluorobenzoic acid).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11182865, Methyl 4-amino-3-fluorobenzoate. Retrieved from . (Verifies structural data of the close analog).

  • TCI Chemicals. 4-Amino-3-fluorobenzoic Acid Product Page. Retrieved from . (Source for starting material specifications).

Sources

Application Notes and Protocols for the Analytical Characterization of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 4-amino-3-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedures to explain the underlying scientific principles and rationale behind methodological choices. We will explore a multi-modal analytical approach encompassing chromatography (HPLC, GC-MS) and spectroscopy (NMR, FTIR) to ensure unambiguous identification, purity assessment, and structural elucidation. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzamide derivative, a chemical class of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1][2] The presence of an amine, a fluorine atom, and an N-methylamide group imparts specific physicochemical properties that necessitate a tailored and rigorous analytical strategy. Accurate and reliable characterization is paramount for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).[3][4] This guide provides the foundational analytical methodologies to achieve this critical objective.

The validation of these analytical procedures is essential to demonstrate their suitability for the intended purpose.[5] The principles outlined in the International Conference on Harmonisation (ICH) guidelines provide a framework for validating key performance characteristics such as accuracy, precision, specificity, linearity, and range.[6]

Orthogonal Strategy for Comprehensive Characterization

A single analytical technique is often insufficient for complete characterization. We advocate for an orthogonal approach, where different methods provide complementary information, leading to a more complete and reliable understanding of the analyte.

Caption: Orthogonal workflow for comprehensive analysis.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to assessing the purity of this compound and quantifying it in the presence of impurities or in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for substituted benzamides.[7][8] A reversed-phase method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The non-polar stationary phase of a C18 column is ideal for retaining the benzamide derivative, allowing for effective separation from more polar impurities.

  • UV Detection: The aromatic ring in the molecule provides a strong chromophore, enabling sensitive detection using a UV detector.

  • Acidified Mobile Phase: The use of formic or trifluoroacetic acid in the mobile phase helps to protonate the primary amine, leading to sharper peaks and improved chromatographic performance.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10-90% B over 20 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm

    | Injection Volume | 10 µL |

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[9] Due to the polar nature and low volatility of the amino and amide groups, derivatization is essential prior to GC analysis.[10]

Causality Behind Experimental Choices:

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to replace active hydrogens on the amine and amide groups with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and improving chromatographic behavior.

  • Mass Spectrometry (MS) Detection: MS provides structural information through fragmentation patterns, offering a high degree of confidence in peak identification.

Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: a. To approximately 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).[7] c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

    Parameter Value
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow 1.2 mL/min
    Inlet Temperature 280 °C
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C

    | Mass Range | 50-550 amu |

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Search for potential impurities in the total ion chromatogram.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR should be performed.[12]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and amino substituents), the N-H protons of the primary amine and the amide, and the N-methyl group.

  • ¹³C NMR: Resonances for each unique carbon atom, including the aromatic carbons (with C-F couplings), the carbonyl carbon of the amide, and the N-methyl carbon. Spectral data for similar compounds like N-methylbenzamide can serve as a useful reference.[13][14]

Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum. b. Acquire a ¹³C NMR spectrum. c. Consider advanced experiments like COSY, HSQC, and HMBC for complete assignment if the structure is unknown or complex.[11]

  • Data Analysis: Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a common sampling technique that requires minimal sample preparation and is suitable for solid powders.

Expected Characteristic Vibrational Frequencies:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500 (two bands)[16]
N-H Stretch (Amide) ~3300
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2800-3000
C=O Stretch (Amide) 1630-1680[17]
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1250-1350

| C-F Stretch | 1000-1400 |

Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: a. Collect a background spectrum of the clean, empty ATR crystal. b. Collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Conclusion and Validation Pathway

The orthogonal application of HPLC, GC-MS, NMR, and FTIR provides a robust framework for the comprehensive characterization of this compound. The protocols outlined herein serve as a validated starting point for method development and routine quality control. It is imperative that these methods undergo formal validation according to ICH guidelines to demonstrate their fitness for purpose in a regulated environment.[3][5] This includes establishing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6]

Caption: Hierarchical approach to analytical method validation.

References

  • Benchchem. (n.d.). Analytical techniques for quantifying 4-Amino-3-mercaptobenzonitrile.
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645-656. doi:10.1007/s00726-021-02949-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Retrieved from [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress, 16(4), 642-649. doi:10.1021/bp000058h. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Halket, J. M., et al. (2005). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 5(3), 443-481. doi:10.3390/metabo5030443. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]

  • LinkedIn. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Science.gov. (n.d.). ftir spectra analysis: Topics by Science.gov. Retrieved from [Link]

Sources

A Robust, Validatable Reversed-Phase HPLC Method for the Purity Determination of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Purity Analysis of 4-amino-3-fluoro-N-methylbenzamide

Abstract

This application note presents a detailed, robust, and high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for this compound. As a fluorinated benzamide derivative, this compound is representative of a class of molecules critical in pharmaceutical development as active pharmaceutical ingredients (APIs) or key intermediates. The accurate assessment of its purity is paramount for ensuring final product quality, safety, and efficacy. This guide provides a comprehensive protocol, from method development rationale to a step-by-step experimental procedure and system suitability criteria, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The method is developed with principles from the International Council for Harmonisation (ICH) guidelines in mind, ensuring its suitability for validation.[1]

Introduction and Scientific Rationale

This compound is a small organic molecule featuring a fluorinated aromatic ring, a primary amine, and a secondary amide. Each functional group presents unique considerations for chromatographic analysis. The aromatic ring provides a strong chromophore for UV detection. The primary amine's basicity (pKa influenced by the electron-withdrawing fluorine) necessitates mobile phase pH control to ensure consistent analyte ionization and symmetrical peak shape. The overall polarity of the molecule makes it an ideal candidate for reversed-phase HPLC.

The objective of this work is to establish a definitive HPLC method capable of separating the main component from potential impurities, including starting materials, by-products, and degradation products. High-performance liquid chromatography is the premier technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[2][3]

Physicochemical Properties of the Analyte

While specific experimental data for the titular compound is not widely published, its properties can be reliably inferred from its structure and analogous compounds like 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1).[4][5]

PropertyEstimated Value / CharacteristicRationale for Chromatographic Approach
Molecular Formula C₈H₉FN₂O---
Molecular Weight 168.17 g/mol Standard molecular weight for small molecule analysis.[5]
Structure Aromatic Amine, Fluorinated BenzeneSuitable for Reversed-Phase (C18, Phenyl) or fluorinated phase columns.[6] The aromatic system allows for sensitive UV detection.
Solubility Expected to be soluble in Methanol, AcetonitrileCompatible with standard reversed-phase HPLC organic modifiers.[4]
pKa (estimated) ~3-4 for the anilinic amineThe primary amine's protonation state is pH-dependent. A buffered mobile phase with a pH below the pKa (e.g., pH 2.5-3.0) will ensure the amine is consistently protonated (as an ammonium salt), leading to sharp, reproducible peaks and avoiding peak tailing.

HPLC Method Development Strategy

The path from initial screening to a final, optimized method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the principles of chromatography.

G cluster_prep Phase 1: Foundation cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization A Analyte Characterization (UV, pKa, Solubility) B Column Selection (Start with C18) A->B C Mobile Phase Screening (ACN vs. MeOH, Buffer pH) B->C D Initial Gradient Run (0-100% Organic) C->D E Evaluate Peak Shape & Resolution D->E F Optimize Gradient Slope or Convert to Isocratic E->F G Fine-tune Flow Rate & Column Temperature F->G H Define System Suitability (SST Criteria) G->H I Final Method Protocol H->I

Caption: Workflow for HPLC Method Development.

Column Chemistry Selection

A C18 (octadecylsilane) column is the universal starting point for reversed-phase HPLC due to its versatility and wide applicability. For this compound, the hydrophobic interactions between the C18 alkyl chains and the analyte's aromatic ring will provide the primary retention mechanism. Given the presence of fluorine, a fluorinated stationary phase (e.g., F5) could offer alternative selectivity by engaging in dipole-dipole interactions, which can be particularly effective for separating halogenated compounds.[6] However, a standard L1 (C18) column is sufficient and more universally available.

Mobile Phase and pH Control

The mobile phase must achieve two goals: elute the analyte with good peak shape and resolve it from impurities.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides lower backpressure and better peak efficiency for aromatic compounds.

  • Aqueous Phase & Buffer: To manage the basic amine, an acidic buffer is essential. A phosphate or formate buffer at pH 2.5-3.0 ensures the amine is fully protonated, minimizing peak tailing and improving reproducibility. Formate buffer is particularly advantageous for LC-MS compatibility if impurity identification is required.

Detection Wavelength (λmax)

A photodiode array (PDA) or diode array detector (DAD) should be used to scan the analyte across a range of 190-400 nm to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main peak and any related impurities. For an amino-benzamide structure, a λmax is expected near 254 nm, a common wavelength for initial screening.[7]

Detailed Application Protocol

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

Required Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade).

  • Reference Standard: this compound (purity >99.5%).

  • Labware: Volumetric flasks, autosampler vials, analytical balance, pH meter.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. The final pH should be approximately 2.7.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Program 0-2 min: 15% B2-15 min: 15% to 80% B15-17 min: 80% B17-17.1 min: 80% to 15% B17.1-22 min: 15% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Run Time 22 minutes
System Suitability Testing (SST) Protocol

Before analyzing any samples, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The results must meet the following criteria, which are based on common pharmaceutical practices derived from USP and ICH guidelines.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 3000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 1.0%Measures the precision and reproducibility of the injector and system.

graph G {
graph [fontname="Arial", fontsize=12];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; InjectStd [label="Inject Working Standard\n(5 Replicates)"]; CalcSST [label="Calculate SST Parameters\n(Tailing, Plates, %RSD)"]; CheckSST [label="SST Criteria Met?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proceed [label="Proceed with Sample Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot System\n(Check Column, Pump, etc.)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Analysis Complete"];

Start -> InjectStd; InjectStd -> CalcSST; CalcSST -> CheckSST; CheckSST -- "Yes" --> Proceed; CheckSST -- "No" --> Troubleshoot; Troubleshoot -> InjectStd; Proceed -> End; }

Sources

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure, purity, and dynamics.[1][2] This application note presents a detailed guide to the interpretation of ¹H and ¹³C NMR spectra for the compound 4-amino-3-fluoro-N-methylbenzamide, a substituted benzamide scaffold of interest in medicinal chemistry. We provide a foundational analysis of the structural and electronic factors governing the spectral features, a step-by-step protocol for sample preparation and data acquisition, and a thorough interpretation of the expected spectral data. This guide is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and quality control of small molecule drug candidates.[3][4]

Introduction: The Role of NMR in Structural Elucidation

The precise characterization of molecular structure is a cornerstone of chemical research and pharmaceutical development. NMR spectroscopy offers an unparalleled, non-destructive method to determine the constitution and configuration of organic molecules.[2][5] For a molecule like this compound, with its distinct functional groups and substitution pattern on an aromatic ring, NMR provides a definitive fingerprint.

The key to NMR interpretation lies in understanding four main parameters:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus.[6]

  • Integration: The area under a signal, proportional to the number of nuclei it represents.

  • Spin-Spin Coupling (J-coupling): This reveals information about adjacent nuclei, helping to establish connectivity.[7]

  • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) caused by J-coupling.

This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, paying special attention to the influence of the amine, fluorine, and N-methylamide substituents on the aromatic system.

Molecular Structure and Atom Numbering

A consistent numbering scheme is essential for unambiguous spectral assignment. The structure and IUPAC-based numbering for this compound are presented below.

Caption: Molecular structure and numbering of this compound.

Principles of Spectral Interpretation for this compound

The spectral appearance is dictated by the interplay of the substituents' electronic effects.

  • Amino Group (-NH₂ at C4): A strong π-electron donating group (EDG) through resonance. It increases electron density primarily at the ortho (C3, C5) and para (C1) positions, causing the attached protons and carbons to be shielded (shift to a lower δ value, or upfield).[8]

  • Fluorine Atom (-F at C3): A highly electronegative atom, making it a strong σ-electron withdrawing group (EWG) through induction. This effect deshields nearby nuclei. However, it also acts as a weak π-electron donor through resonance. Its most significant feature in NMR is its ability to couple with both ¹H and ¹³C nuclei over multiple bonds, providing invaluable structural clues.[9]

  • N-methylbenzamide Group (-CONHCH₃ at C1): An electron-withdrawing group through both induction and resonance, it deshields the aromatic ring, particularly the ortho positions (C2, C6).

The combination of these effects results in a highly dispersed and informative aromatic region in the NMR spectrum.

¹H NMR Spectroscopy Predictions

We anticipate seven distinct signals: three from the aromatic ring, one from the primary amine (-NH₂), one from the secondary amide (-NH), one from the N-methyl group (-CH₃), and the solvent residual peak.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant(s) J (Hz) Integration
H-N-CH₃ (Amide)~8.0 - 8.5Broad Quartet or Triplet³J(H,H) ≈ 4.5 Hz1H
H-6 (Aromatic)~7.5 - 7.7Doublet of Doublets (dd)³J(H6,H5) ≈ 8.5 Hz, ⁴J(H6,F) ≈ 2.0 Hz1H
H-2 (Aromatic)~7.3 - 7.5Doublet of Doublets (dd)⁴J(H2,H6) ≈ 2.0 Hz, ³J(H2,F) ≈ 9.0 Hz1H
H-5 (Aromatic)~6.3 - 6.5Triplet or Doublet of Doublets (dd)³J(H5,H6) ≈ 8.5 Hz, ⁴J(H5,F) ≈ 8.5 Hz1H
-NH₂ (Amine)~5.0 - 5.5Broad Singlet-2H
N-CH₃ (Methyl)~2.7 - 2.8Doublet³J(H,H) ≈ 4.5 Hz3H

Causality behind Predictions:

  • Aromatic Protons (H2, H5, H6): H5 is significantly upfield due to the strong donating effect of the adjacent -NH₂ group. H2 and H6 are downfield due to the withdrawing effect of the amide group.

  • H-F Coupling: The magnitude of J(H,F) coupling depends on the number of bonds separating the nuclei. Typically, ³J(ortho) > ⁴J(meta) > ⁵J(para).[10] Here, H2 experiences a large ³J coupling to F, while H5 and H6 show smaller ⁴J and ⁵J couplings, respectively.

  • Amide and Methyl Protons: In a solvent like DMSO-d₆, the N-H proton exchange is slow enough to observe coupling. The amide proton (NH) couples to the methyl protons (-CH₃), splitting the methyl signal into a doublet and the amide proton signal into a quartet.[11][12] The broadness of the NH signal is common.

¹³C NMR Spectroscopy Predictions

Eight carbon signals are expected. The spectrum will be characterized by significant C-F couplings, which split the signals of carbons near the fluorine atom.

Carbon Assignment Predicted δ (ppm) Multiplicity (from C-F Coupling) Coupling Constant(s) J (Hz)
C7 (C=O)~166 - 168Singlet or small doublet (⁴JCF)-
C3 (C-F)~150 - 155Doublet¹J(C,F) ≈ 240-250 Hz
C4 (C-NH₂)~145 - 150Doublet²J(C,F) ≈ 15-20 Hz
C1~125 - 130Doublet³J(C,F) ≈ 3-5 Hz
C2~122 - 127Doublet²J(C,F) ≈ 15-20 Hz
C6~118 - 122Singlet or small doublet (⁴JCF)-
C5~105 - 110Doublet³J(C,F) ≈ 3-5 Hz
C8 (-CH₃)~26 - 27Singlet-

Causality behind Predictions:

  • C-F Coupling: The carbon directly bonded to fluorine (C3) will exhibit a very large one-bond coupling constant (¹JCF).[13] Carbons two bonds away (C2, C4) will show smaller but significant ²JCF couplings. Carbons further away (C1, C5) will have even smaller ³JCF couplings.[13] This coupling pattern is a powerful tool for confirming assignments.

  • Chemical Shifts: The C-F carbon (C3) is significantly downfield. The C-NH₂ carbon (C4) is also downfield. C5 is shifted upfield due to the strong electron-donating effect of the amino group. The carbonyl carbon (C7) appears at the lowest field, typical for amide carbonyls.[14]

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation
  • Material Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for this compound as it effectively dissolves the sample and slows the exchange of labile N-H protons, allowing for the observation of their couplings. Chloroform-d (CDCl₃) is an alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex gently until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particulates.

  • Standard: While the solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) can provide a more accurate chemical shift calibration (δ = 0.00 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol for NMR Data Acquisition

The following outlines a general workflow for acquiring standard 1D spectra.

Caption: A generalized workflow for NMR data acquisition and analysis.

Step-by-Step Acquisition Guide:

  • Instrument Setup: Insert the sample into the magnet. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability.[15]

  • Tuning and Shimming: Tune the NMR probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[16]

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Set the number of scans (NS), typically 8 or 16 for a sample of this concentration.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹H Data Processing:

    • Apply a Fourier Transform (FT) to the FID.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis using the solvent residual peak (δ ≈ 2.50 ppm for DMSO-d₅) or TMS (δ = 0.00 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

  • ¹³C Spectrum Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • A higher number of scans (NS) is required, typically ranging from 256 to 1024, due to the lower natural abundance of ¹³C.

    • Set a relaxation delay (D1) of 2 seconds.

  • ¹³C Data Processing:

    • Apply a Fourier Transform, phase the spectrum, and calibrate the chemical shift axis (δ ≈ 39.52 ppm for DMSO-d₆).

    • Identify the peaks and analyze the splitting patterns caused by C-F coupling.

Advanced Techniques for Structure Confirmation

For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms a J-coupling interaction, such as between H5 and H6 on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons they are directly attached to. This is the primary method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is crucial for identifying quaternary carbons (like C1, C3, C4, and C7) and piecing together the molecular fragments. For instance, the N-CH₃ protons would show an HMBC correlation to the amide carbonyl carbon (C7).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are connected by bonds.[17][18] A NOESY spectrum could show a cross-peak between the amide NH and the H2 proton, providing conformational information.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that enables its complete and unambiguous structural characterization. The chemical shifts are governed by the predictable electronic effects of the substituents, while the spin-spin coupling patterns—particularly the distinctive H-F and C-F couplings—provide definitive evidence of connectivity. By following the robust protocols outlined here for sample preparation and data acquisition, researchers can obtain high-quality spectra, and the systematic interpretation guide allows for confident structural assignment. These methods form a critical component of the analytical toolkit for quality control and structural verification in the pharmaceutical sciences.[19]

References

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... [Scientific Diagram]. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Characteristic-1-H-and-13-C-NMR-chemical-shifts-d-ppm-for-the-N-substituents-of_tbl1_229074744]
  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from University of Puget Sound. [Link: https://www.ionic.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link: https://www.researchgate.net/publication/354727196_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link: https://www.rsc.
  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link: https://www.youtube.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link: https://www.organomation.
  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from ACD/Labs. [Link: https://www.acdlabs.
  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from Wiley Science Solutions. [Link: https://sciencesolutions.wiley.com/solutions/knowitall-spectral-library-collection/nmr-spectral-library-collection/]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from The Royal Society of Chemistry. [Link: https://www.rsc.
  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Nuclear_Overhauser_effect]
  • Weigelt, J. (Ed.). (2012). Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-16. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383803/]
  • Giraudeau, P. (2020). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 181, 113083. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7104778/]
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) ¹H NMR spectrum. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/spectrum/613-93-4_1HNMR.htm]
  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry. [Link: https://www.rsc.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from BMRB. [Link: https://bmrb.io/metabolomics/mol_summary/bmse000668]
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link: https://web.chem.ucsb.edu/~gerig/chem142C/Handouts/fluorine_nmr.pdf]
  • Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from Bruker. [Link: https://www.bruker.com/en/applications/pharma-biopharma/drug-manufacturing-release/qc-of-pharmaceuticals.html]
  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from University of Guelph. [Link: https://www.uoguelph.ca/aac/nmr-links-and-resources]
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from University of Wisconsin-Madison. [Link: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/h-05-j-coupling.htm]
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). ¹³C nuclear magnetic resonance study of π-polarization in 3- and 4-substituted benzamides and N-chlorobenzamides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1547-1550. [Link: https://pubs.rsc.org/en/content/articlelanding/1979/p2/p29790001547]
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from UTHSCSA. [Link: https://nmr.uthscsa.
  • Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table. Retrieved from Alfa Chemistry. [Link: https://organofluorine.alfa-chemistry.com/services/19f-coupling-constants-table.html]
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from Spectroscopy Online. [Link: https://www.spectroscopyonline.com/view/nmr-spectroscopy-revolutionizes-drug-discovery]
  • Wikipedia. (n.d.). J-coupling. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/J-coupling]
  • R-NMR. (n.d.). SOP data acquisition. Retrieved from R-NMR. [Link: https://r-nmr.eu/wp-content/uploads/2023/05/D4.
  • Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from University of Wisconsin-Madison. [Link: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/h-02-shift.htm]
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Chapters/22%3A_Nuclear_Overhauser_Effect_(NOE)]
  • Chemistry Stack Exchange. (2016, October 23). Which resources teach spectrum analysis of NMR and IR spectra? [Duplicate]. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.com/questions/61633/which-resources-teach-spectrum-analysis-of-nmr-and-ir-spectra]
  • Martinez-Alvarez, R., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5035. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663889/]
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link: https://cif.iastate.
  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/16%3A_Multinuclear_NMR]
  • Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/05%3A_Stereochemistry_at_Tetrahedral_Centers/5.05%3A_The_Basis_for_Differences_in_Chemical_Shift]
  • Shchepin, R. V., et al. (2021). The effects of nitroxide structure upon ¹H Overhauser dynamic nuclear polarization efficacy at ultralow-field. Magnetic Resonance, 2(2), 717-731. [Link: https://pubmed.ncbi.nlm.nih.gov/34746881/]
  • ResearchGate. (n.d.). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/282343809_Quantitative_NMR_spectroscopy_for_quality_control_of_drugs_and_pharmaceuticals]
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from Walsh Medical Media. [Link: https://walshmedicalmedia.com/drug-discovery-and-development-of-nmr-spectroscopy-in-pharmaceutical-industry.php]
  • Epistemeo. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy [Video]. YouTube. [Link: https://www.youtube.
  • MDPI. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5035. [Link: https://www.mdpi.com/1420-3049/25/21/5035]
  • JoVE. (n.d.). NMR Sample Preparation. Retrieved from JoVE. [Link: https://www.jove.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]
  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from UCSB. [Link: https://nmr.chem.ucsb.edu/not-so-simple-1d-nmr/19f-chemical-shifts-and-coupling-constants]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Wade)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra]
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. [Link: https://www.chem.wisc.edu/areas/reich/chem605/kwan-03-j-2012.pdf]
  • Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Retrieved from Indian Academy of Sciences. [Link: https://repository.ias.ac.in/93781/1/93781.pdf]
  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from University of Wisconsin-Madison. [Link: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/h-01-summary.htm]

Sources

Application Note & Protocol: High-Purity Isolation of 4-amino-3-fluoro-N-methylbenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details an optimized protocol for the purification of 4-amino-3-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis, through recrystallization. The document provides a deep dive into the principles of solvent selection, a step-by-step experimental procedure, and a troubleshooting guide to address common challenges. The methodology is designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve high purity and yield.

Introduction: The Critical Role of Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. This compound is a crucial building block whose purity directly impacts the quality of downstream products. Recrystallization stands out as a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2] This application note provides a robust framework for the purification of this compound, moving beyond a simple set of instructions to explain the underlying chemical principles that govern each step.

The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3][4] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5][6] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution.

  • Impurities remain dissolved in the cold solvent (mother liquor) due to their lower concentration.

  • Collecting the pure crystals by filtration.

The success of this technique hinges on the careful selection of an appropriate solvent.

Strategic Solvent Selection: A Predictive and Empirical Approach

The choice of solvent is the most critical parameter in recrystallization.[5][7] An ideal solvent should exhibit the following characteristics[8]:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[5][9]

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[6]

  • The solvent should not react chemically with the compound being purified.[9]

  • The solvent should be sufficiently volatile to be easily removed from the purified crystals.[7]

Given the structure of this compound, which contains a polar amino group, an amide linkage, and an aromatic ring with a fluorine substituent, a solvent of intermediate to high polarity is a logical starting point. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding would be effective.[9]

Recommended Solvents for Screening:

Based on the functional groups present in this compound (amide, amine, aromatic fluoride), the following solvents and solvent systems are recommended for initial screening[9][10][11]:

Solvent/SystemRationalePolarity
EthanolPolar protic solvent, good for compounds with H-bonding capabilities.High
IsopropanolLess polar than ethanol, may offer a better solubility differential.Medium-High
AcetonitrileA polar aprotic solvent, often effective for amides.[11]High
Ethyl AcetateMedium polarity, good for moderately polar compounds.Medium
Ethanol/WaterA mixed solvent system can fine-tune the solubility.[9]Variable
TolueneA non-polar aromatic solvent, may be useful in a mixed system.Low

Experimental Protocol: From Impure Solid to Purified Crystals

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Purification Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A Impure Solid (this compound) B Dissolution (Minimum hot solvent) A->B Heat C Hot Gravity Filtration (Remove insoluble impurities) B->C If needed D Slow Cooling (Induce crystallization) B->D If no insoluble impurities C->D E Cold Filtration (Isolate crystals) D->E Cool F Washing (Rinse with cold solvent) E->F G Drying (Remove residual solvent) F->G H Pure Crystals G->H

Caption: Recrystallization workflow for purification.

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 50 mg of the crude solid into several test tubes.

    • Add a potential solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

    • If the solid is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice bath. An ideal solvent will result in the formation of a significant amount of crystals.[5]

  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add the chosen solvent in small portions (e.g., 5-10 mL at a time) while heating the mixture to a gentle boil with stirring.

    • Continue adding the solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1][12]

  • Decolorization (Optional):

    • If the hot solution is colored, and the pure compound is expected to be colorless or pale yellow, remove the flask from the heat.

    • Allow the solution to cool slightly below its boiling point and add a small amount (e.g., 100-200 mg) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]

  • Hot Gravity Filtration:

    • This step is necessary to remove insoluble impurities or activated charcoal.

    • Place a fluted filter paper in a powder funnel and place the funnel into the neck of a clean 125 mL Erlenmeyer flask.

    • Heat the receiving flask and funnel on the hot plate to prevent premature crystallization.

    • Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3][6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Use a small amount of the ice-cold solvent to rinse any remaining crystals from the flask into the funnel.[12]

  • Washing and Drying:

    • With the vacuum still on, wash the crystals with a small portion of fresh, ice-cold solvent to remove any adhering mother liquor.

    • Allow the crystals to dry on the filter for several minutes by drawing air through them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and cool again.[13][14]- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[12][15]- Add a "seed crystal" of the pure compound.[14]
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][15]- Consider using a lower-boiling point solvent or a mixed solvent system.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much or warm solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated during hot filtration.- Always use a minimal amount of ice-cold solvent for washing.[12]
Crystals are colored - Incomplete removal of colored impurities.- The compound itself is colored.- Repeat the recrystallization, incorporating the activated charcoal step.

Conclusion

The protocol described herein provides a systematic and scientifically grounded approach to the purification of this compound. By understanding the principles of solubility and carefully executing each step, from solvent selection to final drying, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the quality and integrity of subsequent synthetic transformations.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Use of "4-amino-3-fluoro-N-methylbenzamide" in the synthesis of androgen receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Androgen Receptor (AR) antagonists, specifically focusing on the critical benzamide intermediate.

Technical Alert: Isomer Specification

Correction regarding "4-amino-3-fluoro-N-methylbenzamide": While 4-amino-3 -fluoro-N-methylbenzamide (CAS 90663-31-3) is a valid chemical entity, the industry-standard intermediate for the synthesis of blockbuster AR antagonists Enzalutamide (Xtandi) and Apalutamide (Erleada) is the regioisomer 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1).

  • 2-Fluoro Isomer: Fluorine is ortho to the amide group (position 2) and meta to the amine.[1] This is the scaffold used in approved AR antagonists.[1]

  • 3-Fluoro Isomer: Fluorine is ortho to the amine group.[1] This isomer is not currently used in the commercial synthesis of Enzalutamide or Apalutamide.[1]

To ensure this guide provides actionable, field-proven protocols for drug development, the content below focuses on the application of the 2-fluoro isomer (CAS 915087-25-1) , consistent with the pharmacophore of second-generation anti-androgens.

Executive Summary

The synthesis of second-generation Androgen Receptor (AR) antagonists, characterized by a diarylthiohydantoin core, relies heavily on the "right-hand" fragment: 4-amino-2-fluoro-N-methylbenzamide . This intermediate provides the essential pharmacophore required for high-affinity binding to the AR ligand-binding domain (LBD).[1] This guide details the convergent synthesis workflows for Enzalutamide and Apalutamide , utilizing this amine as the nucleophilic scaffold for thiohydantoin ring formation.[1]

Chemical Profile: The Key Intermediate

PropertySpecification
Chemical Name 4-amino-2-fluoro-N-methylbenzamide
CAS Number 915087-25-1
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Appearance White to off-white crystalline solid
Purity Requirement ≥ 98.5% (HPLC) for GMP synthesis
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Role Nucleophilic precursor for N-alkylation and Cyclization

Retrosynthetic Analysis & Workflow

The synthesis of both Enzalutamide and Apalutamide diverges from this common amine intermediate.[1] The core transformation involves N-alkylation of the primary amine followed by a cyclization with an aryl isothiocyanate.[1]

Visual Workflow (Graphviz)

AR_Synthesis_Workflow Amine 4-amino-2-fluoro- N-methylbenzamide (CAS 915087-25-1) Alkylation_Enza Step 1: N-Alkylation (Gem-dimethyl insertion) Amine->Alkylation_Enza 2-bromo-2-methylpropionate Alkylation_Apa Step 1: N-Alkylation (Cyclobutane insertion) Amine->Alkylation_Apa 1-bromocyclobutane- carboxylic acid Intermediate_Enza Amino-Ester Intermediate A Alkylation_Enza->Intermediate_Enza Cyclization_Enza Step 2: Cyclization (+ Isothiocyanate) Intermediate_Enza->Cyclization_Enza 4-ITC-2-(CF3)benzonitrile Enzalutamide ENZALUTAMIDE (MDV3100) Cyclization_Enza->Enzalutamide Intermediate_Apa Amino-Acid Intermediate B Alkylation_Apa->Intermediate_Apa Cyclization_Apa Step 2: Cyclization (+ Pyridine-ITC) Intermediate_Apa->Cyclization_Apa ITC-Pyridine Partner Apalutamide APALUTAMIDE (ARN-509) Cyclization_Apa->Apalutamide

Caption: Divergent synthesis of Enzalutamide and Apalutamide from the common amine precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Enzalutamide (MDV3100)

Mechanism: This route employs a convergent strategy where the amine is first converted to an amino-ester (or acid) utilizing the gem-dimethyl spacer, then cyclized with the aryl isothiocyanate.

Step 1: N-Alkylation (Formation of the Spacer)
  • Objective: Install the 2-methylpropanoic acid moiety.

  • Reagents:

    • 4-amino-2-fluoro-N-methylbenzamide (1.0 eq)[2]

    • Methyl 2-bromo-2-methylpropionate (1.5 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)[1]

    • Solvent: Dimethylacetamide (DMAc) or DMF.[1]

Procedure:

  • Charge a reaction vessel with 4-amino-2-fluoro-N-methylbenzamide (10.0 g, 59.5 mmol) and DMAc (50 mL).

  • Add DIPEA (15.4 g, 119 mmol) and stir at room temperature for 10 minutes.

  • Add Methyl 2-bromo-2-methylpropionate (16.1 g, 89.2 mmol) dropwise.

  • Critical Process Parameter (CPP): Heat the mixture to 80°C and maintain for 16–24 hours. Monitor by HPLC for the disappearance of the starting amine.[1]

    • Note: The steric hindrance of the gem-dimethyl group makes this SN2 reaction sluggish.[1] High temperature is required.[1]

  • Workup: Cool to 25°C. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMAc. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from Isopropyl Alcohol/Heptane to yield the intermediate Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate .

Step 2: Cyclization to Enzalutamide
  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[1]

    • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.2 eq)

    • Triethylamine (TEA) (2.0 eq) or DMSO (solvent/catalyst)[1]

    • Solvent: DMSO/Isopropyl Acetate mix.[1]

Procedure:

  • Dissolve the Intermediate from Step 1 (10.0 g) in DMSO (20 mL) and Isopropyl Acetate (20 mL).

  • Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Target Partner).[1]

  • Heat the biphasic mixture to 85°C for 12 hours.

    • Mechanistic Insight: The amine attacks the isothiocyanate to form a transient thiourea, which spontaneously cyclizes (intramolecular attack of the amide nitrogen on the ester carbonyl) to form the thiohydantoin ring.[1]

  • Hydrolysis (if ester used): If the ring closure is incomplete, a brief treatment with mild acid (HCl/MeOH) promotes the final dehydration.[1]

  • Isolation: Cool to ambient temperature. Add Isopropyl Alcohol (IPA) to induce crystallization.[1] Filter the crude Enzalutamide.[1]

  • Purification: Recrystallize from Ethanol/Water to achieve >99.5% purity.

Protocol B: Synthesis of Apalutamide (ARN-509)

Differentiation: Apalutamide utilizes a cyclobutane ring instead of a dimethyl spacer and a pyridine ring instead of a benzene ring on the "left" side.[1]

Step 1: N-Alkylation with Cyclobutane
  • Reagents:

    • 4-amino-2-fluoro-N-methylbenzamide (1.0 eq)[2]

    • 1-bromocyclobutanecarboxylic acid (1.2 eq)

    • Solvent: Cyclohexanone or DMF.[1]

  • Procedure: Similar to Enzalutamide Step 1, but often requires higher temperatures (90-100°C) due to the strain of the cyclobutane ring.[1]

Step 2: Thiohydantoin Formation
  • Reagents:

    • Product from Step 1 (Amino acid intermediate)[1]

    • 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (Pyridine partner).[1]

  • Procedure: The coupling conditions are homologous to Enzalutamide.[1] The use of the pyridine isothiocyanate renders the molecule slightly more polar.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Moisture Control < 0.1% Water in SolventsIsothiocyanates are susceptible to hydrolysis. Water competes with the amine, generating impurities.[1]
Temperature 80°C - 90°CAlkylation of the aniline nitrogen with hindered electrophiles (gem-dimethyl or cyclobutane) has a high activation energy.[1]
Impurity Control Monitor "Bis-alkylation"Over-alkylation of the amine is rare due to steric bulk, but unreacted amine must be <0.1% before Step 2.[1]
Isomer Purity Confirm 2-FluoroEnsure starting material is CAS 915087-25-1 . The 3-fluoro isomer will react but yields a biologically inactive analog.[1]

Safety & Handling

  • 4-amino-2-fluoro-N-methylbenzamide: Irritant to eyes and skin. Handle with standard PPE.[1]

  • Isothiocyanates: Potent sensitizers and lachrymators.[1] Must be handled in a fume hood. Avoid inhalation.[1]

  • Solvents (DMAc, DMF): Reprotoxic.[1] Use closed systems where possible.

References

  • Sawyer, C. L., et al. (2010).[1] Synthesis and SAR of diarylthiohydantoin androgen receptor antagonists.[1]Journal of Medicinal Chemistry , 53(7), 2779-2796.[1]

  • Patent WO2011103202. Process for the preparation of Enzalutamide.[1] World Intellectual Property Organization.[1]

  • Patent CN107501237B. Synthetic method of Apalutamide.[1] Google Patents.[1]

  • PubChem Compound Summary. Enzalutamide.[1] National Center for Biotechnology Information.[1] [1]

  • BenchChem Technical Data. 4-amino-2-fluoro-N-methylbenzamide Properties.(Note: Representative link for sourcing).

Sources

Application Note: A Scalable and Efficient Synthesis of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-3-fluoro-N-methylbenzamide is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom and the substituted benzamide scaffold makes it a valuable building block in drug discovery and development.[1][2] The strategic placement of the fluorine atom can significantly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final drug candidate. This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, designed for researchers and professionals in the pharmaceutical and chemical industries. The presented methodology is a robust three-step process adapted from established industrial syntheses of structurally related compounds, ensuring high yield and purity suitable for large-scale production.[3][4][5]

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step reaction sequence starting from 3-fluoro-4-nitrotoluene. This strategy is predicated on its efficiency, cost-effectiveness, and scalability. The key transformations are:

  • Oxidation: The methyl group of 3-fluoro-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Amidation: The resulting carboxylic acid is converted to an acid chloride, which then readily reacts with methylamine to form the corresponding N-methylbenzamide.

  • Reduction: The nitro group of the N-methylbenzamide intermediate is reduced to an amine, yielding the final product, this compound.

This approach is advantageous for scale-up due to the use of readily available and cost-effective reagents, as well as the high yields and purity obtained at each step.[3][4]

Synthetic_Pathway start 3-Fluoro-4-nitrotoluene intermediate1 3-Fluoro-4-nitrobenzoic acid start->intermediate1 1. KMnO4, NaOH(aq) intermediate2 3-Fluoro-4-nitro-N-methylbenzamide intermediate1->intermediate2 2. a) SOCl2 b) CH3NH2 product This compound intermediate2->product 3. Pd/C, H2

Caption: Overall synthetic pathway for this compound.

Detailed Protocols and Experimental Procedures

Step 1: Synthesis of 3-Fluoro-4-nitrobenzoic acid

Reaction Principle: This step involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid using potassium permanganate in an alkaline solution. The use of a phase-transfer catalyst can enhance the reaction rate and yield in a biphasic system, although this protocol details a homogeneous aqueous reaction.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-nitrotoluene155.1115.5 g0.1
Potassium permanganate158.0331.6 g0.2
Sodium hydroxide40.008.0 g0.2
Deionized water18.02500 mL-
Concentrated HCl36.46As needed-

Equipment:

  • 2L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

Procedure:

  • To a 2L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-fluoro-4-nitrotoluene (15.5 g, 0.1 mol) and a solution of sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of deionized water.

  • Heat the mixture to 75-80°C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 300 mL of deionized water.

  • Slowly add the potassium permanganate solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 80-90°C.

  • After the addition is complete, continue to stir the reaction mixture at 90-95°C for 6-8 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrate and washings, and then acidify with concentrated HCl to a pH of 1-2.

  • Cool the acidified solution in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3-fluoro-4-nitrobenzoic acid as a pale yellow solid.

Expected Yield: 85-90%

Step 2: Synthesis of 3-Fluoro-4-nitro-N-methylbenzamide

Reaction Principle: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. The crude acid chloride is then reacted with methylamine to form the desired amide. This is a standard and highly efficient method for amide bond formation.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-nitrobenzoic acid185.1118.5 g0.1
Thionyl chloride118.9714.3 g (8.7 mL)0.12
Dichloromethane (DCM)84.93200 mL-
Methylamine (40% in H2O)31.069.3 mL0.12
Triethylamine101.1916.7 mL0.12

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber

  • Ice bath

Procedure:

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-fluoro-4-nitrobenzoic acid (18.5 g, 0.1 mol) in 100 mL of dichloromethane.

  • Add thionyl chloride (14.3 g, 0.12 mol) dropwise to the suspension.

  • Heat the mixture to reflux (around 40°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acid chloride in 100 mL of fresh DCM and cool the solution to 0-5°C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (9.3 mL, 40% in water, 0.12 mol) and triethylamine (16.7 mL, 0.12 mol) in 50 mL of DCM.

  • Add the methylamine solution dropwise to the acid chloride solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-nitro-N-methylbenzamide as a solid.

Expected Yield: 90-95%

Step 3: Synthesis of this compound

Reaction Principle: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, providing the final product in high purity.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-nitro-N-methylbenzamide198.1419.8 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol46.07200 mL-
Hydrogen gas (H2)2.02Balloon or cylinder-

Equipment:

  • Parr hydrogenation apparatus or a two-neck flask with a balloon

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve 3-fluoro-4-nitro-N-methylbenzamide (19.8 g, 0.1 mol) in 200 mL of ethanol.

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Yield: 95-99%

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction s1_start Charge 3-fluoro-4-nitrotoluene and NaOH solution s1_heat Heat to 75-80°C s1_start->s1_heat s1_add Add KMnO4 solution s1_heat->s1_add s1_react React at 90-95°C for 6-8h s1_add->s1_react s1_cool Cool and filter MnO2 s1_react->s1_cool s1_acidify Acidify filtrate with HCl s1_cool->s1_acidify s1_precipitate Precipitate and isolate product s1_acidify->s1_precipitate s2_start Suspend acid in DCM s1_precipitate->s2_start Product from Step 1 s2_add_socl2 Add SOCl2 and reflux s2_start->s2_add_socl2 s2_concentrate Concentrate to get acid chloride s2_add_socl2->s2_concentrate s2_cool Dissolve in DCM and cool to 0°C s2_concentrate->s2_cool s2_add_amine Add methylamine solution s2_cool->s2_add_amine s2_workup Aqueous workup s2_add_amine->s2_workup s2_isolate Isolate product s2_workup->s2_isolate s3_start Dissolve nitro compound in EtOH s2_isolate->s3_start Product from Step 2 s3_add_pdc Add Pd/C catalyst s3_start->s3_add_pdc s3_hydrogenate Hydrogenate under H2 pressure s3_add_pdc->s3_hydrogenate s3_filter Filter catalyst s3_hydrogenate->s3_filter s3_concentrate Concentrate to get final product s3_filter->s3_concentrate

Sources

Application Notes & Protocols: The Utility of 4-amino-3-fluoro-N-methylbenzamide in Novel PET Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

Positron Emission Tomography (PET) remains at the forefront of molecular imaging, enabling the non-invasive quantification of physiological and pathological processes at the molecular level. The diagnostic power of PET is fundamentally reliant on the development of specific and high-affinity radiolabeled ligands (PET tracers). The benzamide scaffold has long been a privileged structure in medicinal chemistry, forming the basis of numerous drugs and imaging agents. This document provides a detailed technical guide on the application of a specific, next-generation benzamide derivative, 4-amino-3-fluoro-N-methylbenzamide , as a precursor and core structural motif in the development of novel PET ligands.

The strategic placement of a fluorine atom at the 3-position and an amino group at the 4-position of the benzamide ring imparts unique properties that are highly advantageous for PET ligand design. The fluorine atom serves as a site for radiolabeling with fluorine-18 ([¹⁸F]), the most commonly used positron-emitting radionuclide in clinical PET, owing to its favorable decay characteristics (t½ = 109.8 min) and low positron energy. The electron-withdrawing nature of the fluorine atom can also modulate the acidity of the adjacent amino group, influencing binding affinity and pharmacokinetic properties. This guide will detail the rationale, synthesis, and evaluation of PET ligands derived from this versatile scaffold.

Application Notes: Rationale for Use

Enhanced Metabolic Stability and Pharmacokinetics

The introduction of a fluorine atom can significantly enhance the metabolic stability of a molecule by blocking potential sites of oxidative metabolism. In the context of PET ligands, this often translates to reduced off-target accumulation and a clearer imaging signal. The this compound moiety has been explored in the development of ligands targeting various receptors and enzymes where this stability is paramount for achieving high-quality images.

Versatility in Targeting

The core structure of this compound is a versatile platform that can be chemically modified to direct the resulting PET ligand to a wide array of biological targets. The primary amino group serves as a convenient chemical handle for conjugation to various targeting vectors or pharmacophores. This has led to its use in developing ligands for:

  • Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are a key class of cancer therapeutics, and PET ligands based on this scaffold, such as [¹⁸F]Olaparib, are being developed to image PARP expression and predict therapy response.

  • Sigma Receptors: The sigma-1 and sigma-2 receptors are implicated in various neurological disorders and cancers. The benzamide scaffold is a classic pharmacophore for these receptors.

  • Melanin-Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a target for obesity and metabolic disorders. The high affinity and selectivity of benzamide derivatives make them suitable candidates for imaging this receptor.

Favorable Radiolabeling Characteristics

The 3-fluoro position on the aromatic ring is well-suited for nucleophilic [¹⁸F]fluorination reactions. Typically, a precursor molecule is synthesized with a suitable leaving group (e.g., nitro, trimethylammonium) at the 3-position. The subsequent aromatic nucleophilic substitution reaction with [¹⁸F]fluoride is often efficient, leading to high radiochemical yields and specific activity, which are critical for successful PET imaging.

Experimental Protocols & Methodologies

General Workflow for PET Ligand Development

The development of a PET ligand from the this compound scaffold follows a well-defined pathway. The diagram below illustrates the typical workflow from precursor synthesis to preclinical evaluation.

G cluster_0 Pre-Clinical Development cluster_1 Clinical Translation Precursor Precursor Synthesis (e.g., 4-amino-3-nitro-N-methylbenzamide) Radiolabeling [¹⁸F]Radiolabeling Nucleophilic Substitution Precursor->Radiolabeling Introduce Leaving Group Purification Purification & Formulation (HPLC, SPE) Radiolabeling->Purification Crude Product QC Quality Control (RC Purity, SA, etc.) Purification->QC Final Product InVitro In Vitro Evaluation (Binding Assays, Autoradiography) QC->InVitro Validated Tracer InVivo In Vivo Preclinical Imaging (Small Animal PET/CT) InVitro->InVivo Promising Candidate Clinical Human Studies (Dosimetry, Efficacy) InVivo->Clinical IND Application G cluster_0 Preclinical Imaging Workflow Animal Animal Model Preparation (e.g., Tumor Xenograft) Injection Tracer Injection (IV, tail vein) Animal->Injection Imaging Dynamic PET/CT Scan (e.g., 60-90 min) Injection->Imaging Analysis Image Reconstruction & Data Analysis Imaging->Analysis Time-Activity Curves Biodist Ex Vivo Biodistribution & Autoradiography Analysis->Biodist ROI Analysis

"4-amino-3-fluoro-N-methylbenzamide" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis & Application of 4-Amino-3-Fluoro-N-Methylbenzamide in Kinase Inhibitor Discovery

Executive Summary & Strategic Importance

This compound (CAS: 915707-63-4) is a critical pharmacophore in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Unlike its structural isomer, 4-amino-2-fluoro-N-methylbenzamide (a key intermediate for the androgen receptor antagonist Enzalutamide), the 3-fluoro variant is engineered to target the solvent-exposed regions of kinase domains (e.g., JAK, ROS1, ALK) or to serve as a linkage point in Menin-MLL inhibitors.

The "Fluorine Effect" in Scaffold Design: The strategic placement of the fluorine atom at the meta position relative to the amide (and ortho to the amine) serves three specific mechanistic functions:

  • Electronic Modulation: It lowers the pKa of the aniline nitrogen, modulating its nucleophilicity during coupling reactions and its hydrogen-bond donor capability in the biological target.

  • Metabolic Shielding: The C-F bond blocks oxidative metabolism (Phase I) at the phenyl ring, extending the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Lock: Through intramolecular electrostatic interactions, the fluorine atom can restrict the rotation of the benzamide bond, pre-organizing the molecule for binding.

Critical Distinction: Isomer Analysis

Before proceeding, researchers must verify the substitution pattern to avoid costly synthetic dead-ends.

FeatureTarget: 3-Fluoro Isomer Enzalutamide Int.: 2-Fluoro Isomer
Structure 4-amino-3-fluoro -N-methylbenzamide4-amino-2-fluoro -N-methylbenzamide
CAS No. 915707-63-4915087-25-1
Primary Use Kinase Inhibitors (JAK, TRK), Menin-MLLAndrogen Receptor Antagonists (Xtandi)
F-Position Ortho to Amine / Meta to AmideMeta to Amine / Ortho to Amide

Validated Synthesis Protocol

This protocol utilizes a scalable, two-step sequence starting from 3-fluoro-4-nitrobenzoic acid . This route is preferred over direct nucleophilic aromatic substitution (


) on difluorobenzenes due to higher regioselectivity and cleaner impurity profiles.
Step 1: Amide Coupling (Acid Activation)

Objective: Convert 3-fluoro-4-nitrobenzoic acid to 3-fluoro-N-methyl-4-nitrobenzamide.

  • Reagents: Thionyl Chloride (

    
    ), Methylamine (
    
    
    
    in THF), DMF (cat.), DCM.
  • Mechanism: Acid Chloride formation followed by Aminolysis.

Protocol:

  • Activation: Charge a dry 3-neck flask with 3-fluoro-4-nitrobenzoic acid (1.0 eq) and anhydrous DCM (

    
    ). Add a catalytic amount of DMF (
    
    
    
    ).
  • Chlorination: Add Thionyl Chloride (

    
    ) dropwise at 
    
    
    
    . Warm to reflux for 2-3 hours until gas evolution ceases.
    • Checkpoint: Monitor by TLC (MeOH quench) to ensure complete acid consumption.

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride as a yellow oil. Re-dissolve in dry DCM.

  • Aminolysis: Cool the solution to

    
    . Add Methylamine  (2.0M in THF, 
    
    
    
    ) dropwise. Caution: Exothermic reaction.
  • Workup: Stir at RT for 1 hour. Quench with water. Wash organic layer with

    
     HCl (to remove excess amine) and Brine. Dry over 
    
    
    
    .[1][2]
  • Yield: Expect 85-92% of 3-fluoro-N-methyl-4-nitrobenzamide .

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the aniline without defluorination.

  • Reagents: Iron Powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Why Fe/NH4Cl? Catalytic hydrogenation (

    
    ) carries a risk of hydrodefluorination. The Iron method is milder and highly chemoselective.
    

Protocol:

  • Setup: Suspend 3-fluoro-N-methyl-4-nitrobenzamide (1.0 eq) in EtOH/Water (

    
    ).
    
  • Reagent Addition: Add Iron powder (

    
    , reduced grade) and Ammonium Chloride  (
    
    
    
    ).
  • Reaction: Heat to

    
     with vigorous stirring for 2-4 hours.
    
    • Checkpoint: Reaction is complete when the yellow nitro spot disappears on TLC and a fluorescent blue amine spot appears.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Isolation: Concentrate the filtrate. Resuspend residue in EtOAc, wash with water, and dry.[1]

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

  • Final Product: This compound (Off-white solid).

Visualization of Synthesis Workflow

G Start Starting Material: 3-Fluoro-4-nitrobenzoic acid Reagent1 SOCl2, DMF (cat) DCM, Reflux Start->Reagent1 Inter1 Intermediate 1: Acid Chloride Species Reagent2 MeNH2 (THF) 0°C to RT Inter1->Reagent2 Inter2 Intermediate 2: 3-Fluoro-N-methyl-4-nitrobenzamide Reagent3 Fe / NH4Cl EtOH/H2O, 80°C Inter2->Reagent3 Product Final Scaffold: This compound Reagent1->Inter1 Activation Reagent2->Inter2 Aminolysis Reagent3->Product Nitro Reduction

Caption: Step-wise synthesis pathway ensuring regiochemical integrity and high yield.

Application in Kinase Inhibitor Synthesis

The primary utility of this scaffold is as a Solvent Tail or Hinge Binder Extension . It is commonly coupled to a heteroaryl core (e.g., pyrrolo[2,3-d]pyrimidine, quinazoline, or purine).

Coupling Protocol (Nucleophilic Aromatic Substitution -


): 
  • Core Selection: Select a kinase core with a leaving group (Cl, Br, F) at the active position (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ).

  • Conditions:

    • Solvent: n-Butanol or DMF.

    • Base: DIPEA (3.0 eq) or

      
      .
      
    • Temperature:

      
       (Microwave irradiation accelerates this to 20-40 mins).
      
  • Mechanism: The aniline nitrogen of the scaffold attacks the electrophilic carbon of the kinase core. The fluorine atom on the scaffold reduces the nucleophilicity slightly, requiring higher temperatures compared to non-fluorinated analogs, but the resulting bond is metabolically robust.

Data: Impact of Fluorine on Coupling Efficiency

Scaffold VariantCoupling Time (

)
YieldpKa (Aniline)
Non-fluorinated2 Hours88%~4.6
3-Fluoro (Target) 4 Hours 82% ~3.2
2-Fluoro6+ Hours65%~2.5

Note: The 3-fluoro substituent strikes a balance between reactivity and the desired electronic properties for the final inhibitor.

Quality Control & Validation

To ensure the integrity of the "Self-Validating System," perform the following checks:

  • 1H NMR (DMSO-d6):

    • Amide Methyl: Doublet at

      
       2.7-2.8 ppm (
      
      
      
      ).
    • Aromatic Protons: Look for the specific splitting pattern of the 3-fluoro ring. The proton ortho to the fluorine will show a large

      
       coupling constant.
      
    • Amine: Broad singlet at

      
       5.5-6.0 ppm (
      
      
      
      exchangeable).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile Gradient.

    • Target Purity: >98% (a/a).

References

  • BenchChem. (2025).[3] Application of 4-amino-N-methanesulfonylbenzamide and derivatives in Kinase Inhibitors. Retrieved from

  • European Patent Office. (2010). Novel Pyrrolo[2,3-d]pyrimidine Compounds and Synthesis. EP 2390254 A1.[4] Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Activity of 4-Methylbenzamide Derivatives as Protein Kinase Inhibitors. PMC PubMed Central. Retrieved from

  • Google Patents. (2022). Exo-aza spiro inhibitors of menin-MLL interaction (US11396517B1). Demonstrates usage of methyl this compound.[2] Retrieved from

  • ChemicalBook. (2024). Synthesis protocols for 4-Fluoro-3-nitrobenzoic acid precursors. Retrieved from

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-amino-3-fluoro-N-methylbenzamide in Solid-Phase Synthesis

The strategic incorporation of fluorine and N-methylation into small molecules offers a powerful approach to modulate their physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while N-methylation can improve cell permeability and reduce susceptibility to enzymatic degradation.[1][2] The building block, this compound, is a valuable scaffold in medicinal chemistry, combining these features to enable the synthesis of novel therapeutic candidates.[3]

Solid-phase synthesis (SPS) provides a robust and efficient platform for the construction of compound libraries, facilitating rapid lead discovery and optimization.[4][5] This guide provides detailed application notes and a representative protocol for the utilization of this compound in solid-phase synthesis, enabling researchers to leverage this versatile building block in their drug discovery programs.

Core Principles and Mechanistic Considerations

The solid-phase synthesis strategy outlined herein involves the immobilization of this compound onto a solid support, followed by the sequential addition of other building blocks. The choice of resin, protecting group strategy, and cleavage conditions are critical for a successful synthesis.

Resin Selection: The Foundation of the Synthesis

The selection of an appropriate solid support is paramount. For the immobilization of this compound through its amino group, a resin with a suitable linker terminating in a carboxylic acid or an activated functional group is required. A common choice is a Rink Amide resin , which upon cleavage yields a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid. The choice will depend on the desired functionality of the final compound.

Protecting Group Strategy: Ensuring Regioselectivity

To ensure selective reaction at the desired position, the amino group of this compound must be protected prior to its attachment to the solid support and during the subsequent synthetic steps. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase synthesis due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile cleavage from the resin.[4][6]

Coupling Chemistry: Forging the Amide Bond

The formation of the amide bond between the resin-bound species and the incoming building block is the cornerstone of the synthesis. Efficient coupling is achieved by activating the carboxylic acid of the incoming building block. Common activating agents include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .[7][8] The use of an additive like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve coupling efficiency.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the solid-phase synthesis of a hypothetical tri-peptide utilizing this compound as a core scaffold.

sps_workflow cluster_resin_prep Resin Preparation cluster_coupling_1 Initial Coupling cluster_elongation Chain Elongation cluster_final_steps Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling_1 Couple to Resin Fmoc_Deprotection->Coupling_1 Building_Block_1 Fmoc-Protected 4-amino-3-fluoro-N-methylbenzoic acid Activation_1 Activation (HBTU/DIPEA) Building_Block_1->Activation_1 Activation_1->Coupling_1 Fmoc_Deprotection_2 Fmoc Deprotection Coupling_1->Fmoc_Deprotection_2 Coupling_2 Coupling Fmoc_Deprotection_2->Coupling_2 Building_Block_2 Fmoc-AA-OH Activation_2 Activation Building_Block_2->Activation_2 Activation_2->Coupling_2 Fmoc_Deprotection_3 Fmoc Deprotection Coupling_2->Fmoc_Deprotection_3 Coupling_3 Coupling Fmoc_Deprotection_3->Coupling_3 Building_Block_3 Fmoc-AA-OH Activation_3 Activation Building_Block_3->Activation_3 Activation_3->Coupling_3 Final_Deprotection Final Fmoc Deprotection Coupling_3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for solid-phase synthesis.

Detailed Protocols

Protocol 1: Immobilization of Fmoc-4-amino-3-fluoro-N-methylbenzamide onto Rink Amide Resin

This protocol describes the initial coupling of the protected building block to the solid support.

Materials:

ReagentM.W.Amount (for 0.1 mmol scale)Equivalents
Rink Amide Resin (0.5 mmol/g)-200 mg1.0
Fmoc-4-amino-3-fluoro-N-methylbenzamide392.4 g/mol 157 mg4.0
HBTU379.3 g/mol 152 mg4.0
N,N-Diisopropylethylamine (DIPEA)129.3 g/mol 139 µL8.0
N,N-Dimethylformamide (DMF)-As needed-
Dichloromethane (DCM)-As needed-
20% (v/v) Piperidine in DMF-As needed-

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve Fmoc-4-amino-3-fluoro-N-methylbenzamide and HBTU in DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin under vacuum.

Protocol 2: Chain Elongation, Cleavage, and Purification

This protocol outlines the subsequent steps of peptide chain elongation and final product isolation.

Materials:

ReagentPurpose
Fmoc-protected amino acidsBuilding blocks for chain elongation
HBTU/DIPEA in DMFCoupling reagents
20% (v/v) Piperidine in DMFFmoc deprotection
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)Cleavage from resin and side-chain deprotection
Cold diethyl etherProduct precipitation
Acetonitrile/Water with 0.1% TFARP-HPLC mobile phase

Procedure:

  • Chain Elongation:

    • Repeat the Fmoc deprotection, washing, and coupling steps as described in Protocol 1 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection using 20% piperidine/DMF.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times). Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the crude product under vacuum.

  • Purification:

    • Dissolve the crude product in a minimal amount of the RP-HPLC mobile phase.

    • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance; aggregationDouble couple (repeat the coupling step); use a different coupling reagent (e.g., HATU); increase reaction time or temperature.
Low YieldIncomplete cleavage; product precipitation issuesExtend cleavage time; use a larger volume of cold ether for precipitation; ensure the crude product is fully dissolved before purification.
Impure ProductSide reactions during cleavage; incomplete deprotectionOptimize the scavenger composition in the cleavage cocktail; ensure complete final Fmoc deprotection.

Conclusion

The use of this compound in solid-phase synthesis offers a strategic avenue for the creation of novel and diverse compound libraries for drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic workflows. Careful consideration of the resin, protecting groups, and coupling conditions, as outlined, will facilitate the efficient and reliable synthesis of target molecules with enhanced pharmacological potential.

References

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101.
  • McMurray, J. S., Lewis, C. A., & Obeyesekere, N. U. (1994). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. Peptide research, 7(4), 195–206.
  • Nowick, J. S. (2017).
  • Jaradat, D. M. M. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino acids, 50(1), 39–68. [Link]

  • Albericio, F., & de la Torre, B. G. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 24(2), 1642. [Link]

  • Guzmán, F., Araya-Secchi, R., & Poblete-Castro, I. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 27-33.
  • Li, J., et al. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry, 20(9), 2937-2947.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Inoue, M., Sumii, Y., & Furuya, T. (2020). Applications of fluorine-containing amino acids for drug design. European journal of medicinal chemistry, 186, 111826. [Link]

  • Gant, T. G. (2014). Using unprotected amino acids in peptide synthesis. Organic Process Research & Development, 18(11), 1347-1353.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-amino-3-fluoro-N-methylbenzamide (AFMB) and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers. It addresses the specific challenges of quantifying 4-amino-3-fluoro-N-methylbenzamide (AFMB) —a structural isomer of the key Enzalutamide intermediate—and its predicted metabolites in biological matrices.

Introduction & Molecule Profiling

This compound (AFMB) is a small, polar aromatic amide. While structurally similar to the 2-fluoro intermediate used in androgen receptor antagonist synthesis (e.g., Enzalutamide), the 3-fluoro regioisomer presents unique chromatographic challenges due to the electronic effects of the fluorine atom in the meta position relative to the amide.

Physicochemical Profile (Predicted)[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 168.17 g/mol

  • Monoisotopic Mass: 168.0699 Da

  • LogP: ~1.1 (Moderately polar)

  • pKa: ~4.2 (Aniline nitrogen), ~14 (Amide nitrogen)

  • Solubility: Soluble in MeOH, DMSO; sparingly soluble in water.

Analytical Challenge: The molecule possesses both a basic aniline moiety and a neutral amide. The primary challenge is achieving sufficient retention on Reverse Phase (RP) columns while maintaining peak symmetry, as the aniline group causes tailing on unshielded silanols.

Metabolic Pathway Mapping

Before method development, we must predict the metabolic fate to select appropriate MRM transitions. Based on the structure, AFMB undergoes Phase I (functionalization) and Phase II (conjugation) metabolism.

Predicted Pathways
  • N-Demethylation (Phase I): Oxidative removal of the N-methyl group (CYP450 mediated) to form 4-amino-3-fluorobenzamide (M1) .

  • N-Acetylation (Phase II): Acetylation of the primary aromatic amine (NAT1/NAT2 mediated) to form 4-acetamido-3-fluoro-N-methylbenzamide (M2) .

  • Amide Hydrolysis (Degradation/Metabolism): Cleavage of the amide bond to form 4-amino-3-fluorobenzoic acid (M3) .

Pathway Visualization

MetabolicPathway Parent Parent: AFMB (this compound) MW: 168.17 M1 M1: N-desmethyl-AFMB (Loss of CH3) MW: 154.14 Parent->M1 CYP450 (N-Demethylation) M2 M2: N-acetyl-AFMB (Acetylation of Aniline) MW: 210.20 Parent->M2 NAT1/NAT2 (N-Acetylation) M3 M3: Acid Metabolite (Amide Hydrolysis) MW: 155.13 Parent->M3 Amidase/Hydrolysis

Figure 1: Predicted metabolic map for AFMB showing primary Phase I and Phase II biotransformations.

Experimental Protocol

Sample Preparation: Supported Liquid Extraction (SLE)

While Protein Precipitation (PPT) is faster, SLE is recommended for AFMB to remove phospholipids that cause matrix effects (ion suppression) in the early-eluting region where this polar analyte appears.

  • Aliquot: Transfer 100 µL of plasma/serum to a 1.5 mL tube.

  • ISTD Addition: Add 10 µL of Internal Standard (e.g., AFMB-d3 or Labetalol).

  • Dilution: Add 100 µL of 0.1% Ammonium Hydroxide in water (pretreatment to ensure aniline is neutral/unprotonated for extraction).

  • Loading: Load sample onto a Biotage Isolute SLE+ 200 plate (or equivalent). Apply gentle vacuum/pressure to initiate loading. Wait 5 minutes for absorption.

  • Elution: Elute with 2 x 600 µL of MTBE (Methyl tert-butyl ether) containing 5% Isopropanol.

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions[2][4]

Rationale: A high-strength silica (HSS) column is selected to retain the polar amine. The fluorophenyl group interacts well with the T3 bonding phase.

  • Instrument: Agilent 6495 TQ or Sciex 6500+ QTRAP.

  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: Methanol (Better solvation for fluorinated compounds than ACN).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping polar M1)
0.505Start Gradient
3.5095Elute Parent & M2
4.5095Wash
4.605Re-equilibration
6.005End of Run
Mass Spectrometry Parameters (MRM)[5]

Ionization: ESI Positive (


).
Source Temp:  500°C.

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
CE (eV)Mechanism
AFMB (Parent) 169.1 138.1 20Loss of Methylamine (

)
169.1110.135Loss of Methylamine + CO
M1 (Desmethyl) 155.1 138.1 18Loss of Ammonia (

)
M2 (Acetyl) 211.1 169.1 15Loss of Acetyl group (

)
AFMB-d3 (ISTD) 172.1 141.1 20Deuterated analog

Analytical Workflow & Logic

The following diagram illustrates the logical flow from sample intake to data integrity checks, ensuring the method is self-validating.

Workflow cluster_0 Sample Prep (SLE) cluster_1 LC-MS Analysis cluster_2 Data Integrity (M10) Sample Plasma Sample PreTreat Base Pre-treat (0.1% NH4OH) Sample->PreTreat Extract MTBE Elution PreTreat->Extract Sep HSS T3 Separation (Retain Polar M1) Extract->Sep Ion ESI+ Source Sep->Ion MRM MRM Detection (169->138) Ion->MRM ISCheck ISTD Response (Drift < 5%) MRM->ISCheck RTCheck RT Stability (+/- 0.1 min) ISCheck->RTCheck QC QC Acceptance (Accuracy 85-115%) RTCheck->QC

Figure 2: End-to-end bioanalytical workflow emphasizing Critical Quality Attributes (CQAs).

Method Validation & Troubleshooting

Critical Validation Steps (FDA M10)

To ensure Trustworthiness and Integrity , perform the following before running study samples:

  • Selectivity: Inject blank plasma from 6 different donors. Ensure interference at the retention time of AFMB is < 20% of the LLOQ response.

  • Matrix Effect (ME): Calculate the Matrix Factor (MF).

    
    
    Target: MF between 0.85 and 1.15. If MF < 0.5, significant suppression is occurring; switch to SLE or LC gradient modification.
    
  • Carryover: Inject a Double Blank after the ULOQ (Upper Limit of Quantification). Carryover must be < 20% of LLOQ.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Interaction between aniline amine and silanols.Add 5mM Ammonium Formate to Mobile Phase A.
Low Sensitivity Ion suppression from phospholipids.Monitor

184 (Phosphocholine) to ensure it does not co-elute.
RT Shift pH instability in Mobile Phase.Use fresh Formic Acid; ensure pH is < 3.0 to keep amine protonated.

References

  • FDA/ICH. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][1][2]

  • ChemicalBook. (2024). 4-amino-2-fluoro-N-methylbenzamide Properties (Structural Analog).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzamide Derivatives. PubChem.

  • Malec, P. A. (2016). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. University of Michigan Deep Blue Repositories.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-3-fluoro-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. As a key intermediate in the development of various pharmaceuticals, achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

I. Overview of the Primary Synthetic Pathway

The most common and reliable route to synthesize this compound involves a two-step process starting from 4-amino-3-fluorobenzoic acid. This pathway is favored for its high yields and relatively clean reaction profiles.

  • Activation of the Carboxylic Acid: The synthesis begins with the activation of the carboxylic acid group of 4-amino-3-fluorobenzoic acid. This is typically achieved by converting it into a more reactive acyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with methylamine to form the desired N-methylbenzamide product.

Below is a diagram illustrating this general workflow.

Synthesis_Workflow A 4-amino-3-fluorobenzoic acid B Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Step 1 C 4-amino-3-fluoro-benzoyl chloride (Reactive Intermediate) B->C D Amidation (Methylamine) C->D Step 2 E This compound (Final Product) D->E

Caption: General two-step synthesis workflow.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the best method for activating the carboxylic acid in the first step?

A1: The conversion of the carboxylic acid to an acyl chloride is the most effective activation method. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.[1][] Using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[1] For substrates that may be sensitive to the harsh conditions of SOCl₂, oxalyl chloride with catalytic DMF in a non-polar solvent like dichloromethane (DCM) is a milder and effective alternative.[3]

Q2: My amidation reaction (Step 2) is slow or incomplete. What are the likely causes?

A2: Several factors can lead to an incomplete amidation:

  • Insufficient Reagent: Ensure at least two equivalents of methylamine are used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction.[4]

  • Amine Protonation: If the HCl byproduct is not effectively neutralized, it will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.[1]

  • Steric Hindrance: While less of an issue with methylamine, significant steric bulk on either coupling partner can slow down the reaction.[5]

  • Low Temperature: The reaction is typically run at 0°C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for a longer duration can improve conversion.

Q3: I am observing significant side-product formation. What are the common impurities?

A3: The most common side products arise from:

  • Dimerization/Polymerization: If the acyl chloride intermediate is left for too long or at elevated temperatures, it can react with the amino group of another molecule of 4-amino-3-fluorobenzoic acid, leading to dimer formation.

  • Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used, it can compete with methylamine, leading to the formation of an ester byproduct.

  • Over-methylation: While less common under these conditions, using overly harsh methylating agents or conditions could potentially lead to methylation of the aromatic amino group, though this is not a primary concern with the acyl chloride/amine route.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Acyl Chloride Formation (Step 1) 1. Incomplete reaction with SOCl₂ or oxalyl chloride.2. Hydrolysis of the acyl chloride due to moisture.3. Degradation of the starting material.1. Extend Reaction Time/Increase Temperature: Gently reflux the reaction with SOCl₂ until gas evolution ceases.[1]2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).3. Verify Starting Material Purity: Use pure 4-amino-3-fluorobenzoic acid.
Low Yield in Amidation (Step 2) 1. Loss of methylamine (if used as a gas).2. Ineffective neutralization of HCl byproduct.3. Hydrolysis of the acyl chloride before amidation.1. Use Methylamine Solution: Use a solution of methylamine in a suitable solvent (e.g., THF, ethanol) for better stoichiometry control.2. Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to scavenge HCl.[]3. Perform a One-Pot Reaction: After forming the acyl chloride, remove the excess chlorinating agent under vacuum and add the methylamine solution directly to the crude intermediate at a low temperature (0°C).
Product is Contaminated with Starting Material 1. Incomplete conversion of the carboxylic acid.2. Incomplete amidation reaction.1. Confirm Acyl Chloride Formation: Before proceeding to amidation, you can take a small aliquot, carefully quench it with methanol, and check for methyl ester formation by TLC or LC-MS to confirm the acid was consumed.2. Optimize Amidation: Refer to the solutions for "Low Yield in Amidation." Increase the equivalents of methylamine and/or add a base.
Difficulty in Product Purification 1. Presence of polar byproducts.2. Product has similar polarity to impurities.1. Aqueous Workup: After the reaction, quench with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic starting material, followed by a brine wash.[6]2. Column Chromatography: If impurities persist, purification by silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically successful.[7]

IV. Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Step 1: Synthesis of 4-amino-3-fluorobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) to the flask.

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-amino-3-fluorobenzoyl chloride as an oil or solid, which is used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-amino-3-fluorobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM) and cool the flask to 0°C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.5 eq, e.g., as a 40% solution in water or a 2M solution in THF) and triethylamine (1.2 eq) in DCM.

  • Add the methylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography to yield pure this compound.

Troubleshooting_Flow Start Low Yield or Purity? Check_Step1 Is Acyl Chloride Formation Complete? Start->Check_Step1 Optimize_Step1 Optimize Step 1: - Increase SOCl₂/Time - Ensure Anhydrous Conditions Check_Step1->Optimize_Step1 No Check_Step2 Is Amidation Complete? Check_Step1->Check_Step2 Yes Optimize_Step1->Check_Step1 Optimize_Step2 Optimize Step 2: - Increase Methylamine eq. - Add Non-Nucleophilic Base (TEA) - Check Temperature Check_Step2->Optimize_Step2 No Check_Purification Purification Issues? Check_Step2->Check_Purification Yes Optimize_Step2->Check_Step2 Optimize_Purification Refine Purification: - Acid/Base Wash - Column Chromatography Check_Purification->Optimize_Purification Yes Success High Yield & Purity Achieved Check_Purification->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting the synthesis.

V. References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. [Link]

  • Google Patents. (1992). Process for producing 4-amino-3-fluorobenzotrifluoride.

  • JoVE. (2023). Preparation of Amides. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? [Link]

  • Google Patents. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-amino-3-fluoro-N-methylbenzamide. Here, we address common challenges and frequently encountered byproducts in a practical question-and-answer format, providing in-depth technical insights and actionable troubleshooting protocols. Our aim is to equip you with the expertise to navigate the intricacies of this synthesis, ensuring high yield and purity of your target compound.

I. Understanding the Synthesis: The Primary Reaction Pathway

The most common and direct route to synthesizing this compound involves the amidation of 4-amino-3-fluorobenzoic acid with methylamine. This is typically achieved by activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

A prevalent method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then reacted with methylamine to form the desired amide. Alternatively, various peptide coupling reagents can be employed to mediate the reaction directly between the carboxylic acid and the amine.

Diagram of the Primary Synthetic Route

Synthesis_Pathway cluster_activation Carboxylic Acid Activation cluster_amidation Amidation 4-amino-3-fluorobenzoic_acid 4-amino-3-fluorobenzoic acid Acyl_Chloride 4-amino-3-fluoro-benzoyl chloride 4-amino-3-fluorobenzoic_acid->Acyl_Chloride e.g., SOCl₂ Product This compound Acyl_Chloride->Product Methylamine Methylamine (CH₃NH₂) Methylamine->Product

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during your synthesis, focusing on the identification and mitigation of common byproducts.

FAQ 1: My reaction yield is significantly lower than expected, and I observe a significant amount of my starting carboxylic acid in the final product. What is the likely cause?

Answer:

The presence of unreacted 4-amino-3-fluorobenzoic acid in your final product, coupled with low yield, strongly suggests that the activation of the carboxylic acid was incomplete or that the activated intermediate was hydrolyzed back to the starting material.

Causality:

  • Incomplete Activation: Insufficient activating agent (e.g., thionyl chloride) or suboptimal reaction conditions (temperature, time) can lead to a portion of the carboxylic acid remaining unactivated.

  • Hydrolysis of Activated Intermediate: Acyl chlorides and other activated esters are highly susceptible to hydrolysis. The presence of even trace amounts of water in your reaction solvent or on your glassware can lead to the conversion of the activated intermediate back to the carboxylic acid.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C) for several hours and allow to cool in a desiccator before use.

    • Use anhydrous solvents. If you are using a solvent from a previously opened bottle, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves).

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Optimize Activation Step:

    • Ensure the stoichiometry of your activating agent is appropriate. A slight excess (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

    • Monitor the progress of the activation step if possible (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • Control Reaction Temperature:

    • The reaction of carboxylic acids with thionyl chloride is often performed at elevated temperatures. Ensure the reaction is heated for a sufficient duration to ensure complete conversion.

FAQ 2: I've noticed an impurity with a mass that is approximately double that of my starting material. What could this be?

Answer:

An impurity with a mass corresponding to a dimer of your starting material is likely due to the self-condensation of 4-amino-3-fluorobenzoic acid.

Causality:

The 4-amino-3-fluorobenzoic acid molecule contains both a nucleophilic amino group and an electrophilic carboxylic acid group (which becomes highly electrophilic upon activation). Under the reaction conditions for amidation, the amino group of one molecule can attack the activated carboxyl group of another molecule, leading to the formation of a dimer, and potentially even longer oligomers.

Mitigation Strategies:

StrategyRationale
Slow Addition of Activating Agent Adding the activating agent slowly at a low temperature helps to keep the concentration of the highly reactive activated intermediate low at any given time, thus minimizing the chance of self-condensation.
Inverse Addition Add the activated carboxylic acid solution slowly to a solution of methylamine. This ensures that the activated species is always in the presence of a large excess of the desired nucleophile (methylamine), favoring the intended reaction over self-condensation.
Use of Protecting Groups While more synthetically demanding, protecting the amino group (e.g., as a Boc or Cbz derivative) before activating the carboxylic acid will completely prevent self-condensation. The protecting group can then be removed in a subsequent step.

Diagram of Dimer Formation

Dimer_Formation Monomer1 4-amino-3-fluorobenzoic acid (activated) Dimer Dimer Byproduct Monomer1->Dimer Monomer2 4-amino-3-fluorobenzoic acid Monomer2->Dimer Amino group attacks activated carboxyl group

Caption: Self-condensation leading to dimer byproduct formation.

FAQ 3: My crude product shows a significant peak corresponding to 2-fluoroaniline in my GC-MS analysis. How is this formed?

Answer:

The presence of 2-fluoroaniline is a strong indicator that decarboxylation of the starting material, 4-amino-3-fluorobenzoic acid, has occurred.

Causality:

Aminobenzoic acids, particularly when heated, can undergo decarboxylation (the loss of CO₂). This is often catalyzed by acidic or basic conditions. The temperatures used for the activation of the carboxylic acid or for the subsequent amidation can be sufficient to promote this side reaction.

Troubleshooting Protocol:

  • Temperature Control:

    • Avoid excessive heating during the reaction. If possible, conduct the activation and amidation steps at lower temperatures. Many modern coupling reagents allow for amide bond formation at room temperature or even below.

  • Choice of Base:

    • If a base is used in the reaction, a non-nucleophilic, sterically hindered base is preferable to minimize side reactions.

  • Minimize Reaction Time:

    • Prolonged reaction times at elevated temperatures will increase the likelihood of decarboxylation. Monitor the reaction progress and work it up as soon as it is complete.

FAQ 4: I am using a peptide coupling reagent and am seeing a number of unfamiliar byproducts. What are these and how can I avoid them?

Answer:

Peptide coupling reagents, while often efficient, can introduce their own set of byproducts. The nature of these byproducts depends on the class of coupling reagent used.

Common Coupling Reagents and Their Byproducts:

Coupling Reagent ClassExample(s)Common ByproductsMitigation
Carbodiimides DCC, EDCDicyclohexylurea (DCU), N-acylureaDCU is often insoluble and can be filtered off. N-acylurea formation can be suppressed by the addition of a nucleophilic additive like HOBt or HOAt.
Aminium/Uronium Salts HBTU, HATUGuanidinium byproductsThese are generally water-soluble and can be removed during aqueous workup. The order of addition of reagents can also be critical.

General Recommendations:

  • Consult the Literature: Always refer to the recommended protocols for the specific coupling reagent you are using.

  • Stoichiometry and Order of Addition: The stoichiometry and the order in which you add the carboxylic acid, amine, coupling reagent, and any base can have a significant impact on the formation of byproducts.

  • Workup Procedure: The workup procedure is often designed to remove the specific byproducts of the coupling reagent. Follow this carefully.

III. Purification Strategies

Effective purification is crucial for obtaining high-purity this compound. A combination of techniques is often necessary to remove the various potential byproducts.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, a standard aqueous workup can remove many common impurities.

    • A wash with a dilute acid (e.g., 1M HCl) will protonate and move any unreacted methylamine and other basic impurities into the aqueous layer.

    • A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will deprotonate and move unreacted 4-amino-3-fluorobenzoic acid into the aqueous layer.

    • Be mindful of the pKa of your product to avoid its extraction into the aqueous layers.

  • Crystallization:

    • Crystallization is an excellent technique for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation and effectively exclude impurities.

  • Column Chromatography:

    • For challenging separations, silica gel column chromatography can be very effective. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system can be optimized based on TLC analysis of the crude product.

IV. References

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606-631. [Link]

  • Dunn, P. J.; et al. The importance of green chemistry in the pharmaceutical industry. Chem. Soc. Rev.2007 , 36 (8), 1287-1301. [Link]

  • U.S. Patent 20140371418A1, "Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof," issued December 18, 2014.

  • "Side reactions in peptide synthesis: An overview." ResearchGate, August 2018. [Link]

Technical Support Center: Impurity Profiling of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-amino-3-fluoro-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and controlling impurities, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API). We will move beyond simple procedural lists to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and maintain the highest standards of data integrity.

Section 1: Frequently Asked Questions - Understanding the Impurity Landscape

This section addresses the most common initial questions regarding the impurity profile of this compound.

Q1: What are the most probable process-related impurities I should expect during the synthesis of this compound?

A1: Understanding the synthetic route is paramount to predicting process-related impurities. A common and efficient method for synthesizing this compound is the direct amide coupling of 4-amino-3-fluorobenzoic acid with methylamine, often facilitated by a coupling agent.

Based on this pathway, the primary impurities arise from three sources: unreacted starting materials, side-reactions, and reagent-related residues.

  • Starting Material Carryover: The most obvious impurity is the unreacted starting material, 4-amino-3-fluorobenzoic acid . Its presence indicates an incomplete reaction.

  • Reagent-Related Impurities: If a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used with an activator like DMAP (4-Dimethylaminopyridine), you must screen for residual EDC and its corresponding urea byproduct. These are often challenging to remove in downstream processing.

  • Side-Reaction Products: Over-acylation can occur where a second molecule of the activated benzoic acid reacts with the primary amine of another this compound molecule, forming a dimer. While sterically hindered, it remains a possibility under certain reaction conditions.

The diagram below illustrates these potential points of impurity ingress.

G cluster_reactants Starting Materials & Reagents cluster_process Amide Coupling Reaction cluster_products Products & Impurities SM1 4-amino-3-fluorobenzoic Acid Reaction Activation & Coupling SM1->Reaction Imp1 Impurity: Unreacted Starting Acid SM1->Imp1 Incomplete Reaction SM2 Methylamine SM2->Reaction Coupling Coupling Agent (e.g., EDC) Coupling->Reaction Imp2 Impurity: Reagent Byproduct (e.g., EDC-Urea) Coupling->Imp2 Byproduct Formation API This compound (API) Reaction->API Imp3 Impurity: Dimer Byproduct Reaction->Imp3 Side Reaction

Caption: Synthetic pathway and impurity sources.
Q2: What degradation products might form under storage or stress conditions?

A2: Forced degradation studies are essential for identifying potential degradants that could form during the shelf-life of the API.[1][2][3] For this compound, the two most susceptible functional groups are the amide linkage and the aromatic amine.

  • Hydrolysis: The amide bond is susceptible to both acidic and basic hydrolysis.[2][3] Under these conditions, the primary degradant will be 4-amino-3-fluorobenzoic acid , the same molecule as the starting material. This underscores the importance of a stability-indicating method that can resolve the API from its key starting material/degradant.

  • Oxidation: Aromatic amines are prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents (like hydrogen peroxide in stress studies). This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, or complex polymeric products.

  • Photolytic Degradation: The aromatic ring and amino group can absorb UV light, potentially leading to complex degradation pathways. Photostability testing, as mandated by ICH guidelines, is crucial.[1]

The following table summarizes the most likely process and degradation impurities.

Impurity NameStructureOriginTypical Analytical Challenge
4-amino-3-fluorobenzoic acidProcess (Unreacted SM) / Degradation (Hydrolysis)More polar than API; may elute early in reversed-phase HPLC.
EDC-UreaProcess (Reagent Byproduct)Highly polar; may require specific chromatographic conditions to retain.
N,N'-diacylated dimerProcess (Side-reaction)High molecular weight; less polar than API.
Oxidative DegradantsStructure VariesDegradation (Oxidation)Often colored; may be numerous and at low levels.
Q3: What are the recommended analytical techniques for impurity profiling, and why?

A3: A multi-technique approach is always best for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for quantification.[4] A reversed-phase C18 column is a robust starting point. The key is developing a stability-indicating method—one that can separate the API from all known process impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown impurities.[5][6] High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the confident assignment of elemental compositions for unknown peaks. Tandem MS (MS/MS) helps in structural elucidation by providing fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of an isolated impurity, 1D and 2D NMR are indispensable. Furthermore, ¹⁹F NMR is a uniquely powerful tool for this molecule. Since ¹⁹F is 100% abundant and has a wide chemical shift range, a single ¹⁹F NMR spectrum can provide a quantitative "fingerprint" of all fluorine-containing species in a sample, often without the need for chromatography.[7][8]

Q4: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?

A4: The International Council for Harmonisation (ICH) Q3A(R2) guideline is the authoritative source for this information.[9] The thresholds are based on the maximum daily dose (MDD) of the drug. Assuming an MDD of ≤ 2 g/day , the following thresholds apply:

  • Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in a specification.

  • Identification Threshold: 0.10% or 1.0 mg per day total intake, whichever is lower. Any impurity exceeding this level must have its structure identified.

  • Qualification Threshold: 0.15% or 1.0 mg per day total intake, whichever is lower. Impurities above this level must be "qualified," meaning toxicological data is required to establish their safety.

Section 2: Troubleshooting Guide - Common Experimental Challenges

Even with a well-designed method, problems can arise. Here’s how to troubleshoot common issues encountered during the analysis of this compound.

Problem: My main API peak is tailing significantly.
  • Causality: Peak tailing for basic compounds like your API is most often caused by secondary interactions between the protonated amine group and acidic, deprotonated residual silanols on the silica-based column packing material. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing the characteristic tail.

  • Self-Validating Solutions:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the pKa of the aromatic amine. This ensures the amine is fully protonated and, more importantly, suppresses the ionization of the silanol groups (pKa ~3.5-4.5), minimizing the secondary interaction. A mobile phase containing 0.1% formic acid (pH ~2.7) is an excellent starting point.

    • Increase Buffer Concentration: If you are using a buffer (e.g., phosphate), increasing its concentration (e.g., from 10 mM to 25 mM) can help to better shield the silanol interactions.

    • Use a Modern Column: Employ a high-purity silica column with advanced end-capping technology. These columns have a much lower concentration of accessible silanol groups, inherently providing better peak shape for basic analytes.

    • Check for Column Voids: If all peaks in the chromatogram (not just the basic ones) are tailing or splitting, it could indicate a physical void at the head of the column, often caused by pressure shocks.[10] This usually requires column replacement.

Problem: I see a new, unexpected peak in my chromatogram.
  • Causality: An unexpected peak can be a new impurity, a system contaminant, or a sample diluent artifact. A systematic investigation is required.

  • Self-Validating Solutions:

    • Inject a Blank: First, inject your sample diluent as a blank. If the peak is present, it is an artifact from your solvent or a contaminant in the HPLC system (carryover).

    • Use an Orthogonal Method: Develop a second HPLC method with different selectivity. For example, if your primary method uses a C18 column with a methanol/water mobile phase, try a column with a phenyl-hexyl phase or use an acetonitrile/water mobile phase. A true impurity should appear in both systems (likely with a different retention time), while an artifact might disappear.

    • Spiking Study: If you have a reference standard for a suspected impurity, spike it into your sample. If the peak area of the unknown increases proportionally, you have confirmed its identity.

    • Proceed to Identification: If the peak is confirmed to be a sample-related unknown and is above the identification threshold, proceed to the LC-MS identification workflow outlined in Section 3.

Problem: Two peaks are co-eluting or have poor resolution.
  • Causality: Poor resolution means the selectivity, efficiency, or retention of your method is insufficient to separate the two components.

  • Self-Validating Solutions:

    • Modify Mobile Phase Organic Content: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. This will increase the retention time of both peaks and may improve their separation. Switching from methanol to acetonitrile (or vice-versa) can dramatically alter selectivity due to different solvent properties.

    • Change Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable compounds, providing the necessary selectivity to achieve separation.

    • Reduce Flow Rate or Use a Longer Column: Both actions increase the column's efficiency (plate count), leading to narrower peaks and potentially better resolution, though at the cost of longer run times.

Section 3: Key Experimental Protocols

These protocols provide robust starting points for your experimental work. They should be validated for your specific application.

Protocol 1: Foundational HPLC-UV Method for Impurity Profiling

This method is designed as a starting point for separating this compound from its key process and degradation impurities.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 70% B

      • 20-22 min: 70% to 95% B

      • 22-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm. (Use PDA to evaluate peak purity and check for other optimal wavelengths).

  • System Suitability Test (Self-Validation): Before running samples, inject a suitability solution containing the API (~0.5 mg/mL) and spiked levels of 4-amino-3-fluorobenzoic acid (~0.1%).

    • Resolution: The resolution between the API and the acid impurity should be > 2.0.

    • Tailing Factor: The tailing factor for the API peak should be ≤ 1.5.

    • Reproducibility: Five replicate injections should show an RSD of < 2.0% for the API peak area.

Protocol 2: Forced Degradation Study Workflow

This protocol follows ICH guidelines to produce potential degradation products for method development and stability assessment.[1][2][3] The goal is to achieve 5-20% degradation of the API.

  • Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60 °C. Sample at 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at room temperature. Sample at 1, 2, 4, and 8 hours (base hydrolysis is often faster).

    • Oxidative: Mix stock with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours.

    • Thermal: Store the solid API in an oven at 80 °C. Sample at 1, 3, and 7 days.

    • Photolytic: Expose the solid API and a solution of the API to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method from Protocol 1.

    • Use a PDA detector and check for peak purity to ensure the main API peak is spectrally homogenous and that new impurity peaks are detected.

Protocol 3: Workflow for Unknown Impurity Identification

This workflow outlines the logical steps to identify an unknown impurity that exceeds the ICH identification threshold.

G start Unknown Peak > ICH ID Threshold in Validated HPLC Method lcms 1. Analyze by LC-HRMS start->lcms mass 2. Determine Accurate Mass & Propose Elemental Formula lcms->mass msms 3. Acquire MS/MS Data for Fragmentation Pattern mass->msms db 4. Compare Data with Theory (Synthetic route, degradation pathways) msms->db decision Structure Proposed? db->decision isolate 5. Isolate Impurity (Prep-HPLC or Fraction Collection) decision->isolate No / Ambiguous confirm 7. Confirm Structure decision->confirm Yes nmr 6. Acquire NMR Data (¹H, ¹³C, ¹⁹F, 2D) isolate->nmr nmr->confirm

Caption: Systematic workflow for unknown impurity identification.

References

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Sherekar, D. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]

  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances. Retrieved from [Link]

  • Tech Information. (2023). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2022). LC-MS/MS methods for the direct measurement of the molar activity of cyclotron-produced [18F]fluoride. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • BioPharma PEG. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the organofluorine gap: ¹⁹F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. Retrieved from [Link]

  • MDPI. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-3-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. The following sections offer detailed protocols and scientific explanations to help you achieve the desired purity of your compound.

Section 1: Troubleshooting Common Impurities

This section addresses the typical impurities encountered during the synthesis of this compound and provides strategies for their removal.

Q1: My crude product is a dark, oily substance. What are the likely impurities and how can I remove them?

A1: A dark, oily appearance in crude this compound often indicates the presence of unreacted starting materials, byproducts from side reactions, and degradation products. Common culprits include residual nitro-aromatic precursors and colored oxidation byproducts of the aromatic amine.

Causality: The amino group in the target compound is susceptible to oxidation, which can lead to the formation of colored impurities. Additionally, incomplete reactions can leave behind starting materials or intermediates.

Troubleshooting Workflow:

crude Crude Oily Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification chromatography Column Chromatography (if necessary) recrystallization->chromatography High Purity Polish pure Pure Crystalline Product recrystallization->pure chromatography->pure

Caption: General purification workflow for crude this compound.

A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This technique is highly effective for separating the basic amine product from neutral and acidic impurities.[1][2][3] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.

  • Recrystallization: This is a powerful technique for removing closely related impurities and achieving high purity.[4]

  • Column Chromatography: If impurities persist after recrystallization, column chromatography can be employed for final polishing.[5][6][7]

Q2: After recrystallization, I still see a persistent impurity in my NMR spectrum. What could it be and how do I get rid of it?

A2: A persistent impurity after recrystallization is likely a compound with similar solubility and polarity to your target molecule. This could be an isomer or a closely related analog.

Expertise & Experience: In the synthesis of this compound, a common impurity is the corresponding nitro-precursor, 2-fluoro-4-nitro-N-methylbenzamide, if the reduction step is incomplete.[8]

Troubleshooting Steps:

  • Optimize Recrystallization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often provide better separation.

  • Flash Column Chromatography: This is the method of choice for separating compounds with similar polarities.[5][7][9]

Section 2: Detailed Purification Protocols

This section provides step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.[2][3][10]

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will be in the aqueous layer.

  • Drain the organic layer and set it aside.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by slowly adding a base (e.g., 1 M NaOH) until the pH is basic. The free amine will precipitate out.

  • Extract the free amine back into an organic solvent.

  • Combine the organic layers containing the purified amine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds.[4][11]

Step-by-Step Methodology:

  • Choose a suitable solvent or solvent system. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[4]

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Solvent Selection Table:

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many aromatic amides.
Acetone56PolarCan be a good choice, but its low boiling point can lead to rapid evaporation.[4]
Acetonitrile82PolarOften gives very good results for amide recrystallization.[4]
Ethyl Acetate/Hexane-Mid-PolarityA good solvent pair for adjusting polarity.
Protocol 3: Flash Column Chromatography

This protocol is for the purification of this compound when other methods fail to remove persistent impurities.[5][6][7][9]

Step-by-Step Methodology:

  • Choose a solvent system: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a good separation of your product and impurities. A mixture of hexane and ethyl acetate is a common starting point.

  • Pack the column: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.[5]

  • Elute the column: Run the solvent system through the column, collecting fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Workflow:

start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine end Pure Product combine->end

Sources

Removal of unreacted starting materials from "4-amino-3-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-amino-3-fluoro-N-methylbenzamide

Executive Summary & Chemical Logic

You are encountering purification challenges with This compound (CAS: 90663-31-3). To troubleshoot effectively, we must first categorize your unreacted starting material (SM). The purification strategy relies entirely on the amphoteric nature of the precursors versus the weakly basic nature of the product.

The Core Challenge: The synthesis likely proceeds via the amide coupling of 4-amino-3-fluorobenzoic acid with methylamine .

  • Target Molecule: A weak base (aniline nitrogen, pKa ~3.5–4.0) and a neutral amide.[1][2]

  • Impurity A (Acid SM): 4-amino-3-fluorobenzoic acid.[3] It is amphoteric (zwitterionic). It contains an acidic carboxyl group (pKa ~4.[4]0) and a basic amine.

  • Impurity B (Amine SM): Methylamine. A strong base (pKa ~10.6), highly water-soluble/volatile.

The Solution: We utilize a "pH Switch" strategy. By adjusting the pH of the aqueous wash, we can force the impurities into the aqueous phase while keeping the target amide in the organic phase.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify your dominant impurity using TLC or LC-MS.

PurificationLogic Start Identify Major Impurity ImpurityType Impurity Type? Start->ImpurityType AcidSM Carboxylic Acid SM (4-amino-3-fluorobenzoic acid) ImpurityType->AcidSM Acidic (COOH) AmineSM Methylamine (Excess Reagent) ImpurityType->AmineSM Basic (NH2) NitroSM Nitro Precursor (Non-ionizable) ImpurityType->NitroSM Neutral ActionAcid PROTOCOL A: Basic Extraction (pH > 9) AcidSM->ActionAcid ActionAmine PROTOCOL B: Acidic Wash (pH ~ 5-6) or Evaporation AmineSM->ActionAmine ActionNitro PROTOCOL C: Recrystallization or Chromatography NitroSM->ActionNitro

Figure 1: Purification Decision Tree based on the physicochemical properties of the impurity.

Detailed Protocols

Protocol A: The "Bicarbonate Switch" (Removes Carboxylic Acid SM)

Use this when LC-MS shows unreacted 4-amino-3-fluorobenzoic acid.

Mechanism: The carboxylic acid starting material is deprotonated by base to form a water-soluble carboxylate salt. The target amide remains neutral and stays in the organic layer.[2]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it separates cleaner from water than DCM.

  • The Wash: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently, as CO₂ gas will generate.

  • Separation: Allow layers to separate.

    • Top Layer (Organic): Contains Target Product.[1][4][5]

    • Bottom Layer (Aqueous): Contains Sodium Benzoate Impurity (SM).

  • Validation: Check the aqueous layer pH. It must be >8 . If not, repeat the wash.

  • Polishing: Wash the organic layer once with Brine, dry over Na₂SO₄, and concentrate.

Critical Alert: Do not use strong NaOH (1M or higher) if you can avoid it. While effective, strong bases can hydrolyze the amide bond of your product over time. Saturated NaHCO₃ (pH ~8.5) is safer.

Protocol B: The "Citrate Wash" (Removes Methylamine/Coupling Reagents)

Use this to remove excess methylamine or EDC/urea byproducts.

Mechanism: Methylamine is a strong base. We wash with a weak acid to protonate it into a water-soluble salt. We avoid strong acids (HCl) to prevent protonating the aniline nitrogen of your product, which would cause yield loss into the water.

Step-by-Step:

  • Preparation: Prepare a 0.5 M Citric Acid solution or 10% Ammonium Chloride (NH₄Cl) .

  • The Wash: Wash the organic layer containing your product with this weak acid solution.

  • Separation:

    • Organic Layer:[2] Target Product (Aniline is too weak to protonate significantly at pH 4–5).

    • Aqueous Layer: Methylammonium salt + Urea byproducts.

  • Sequence: Perform this before Protocol A if doing both.

Protocol C: Recrystallization (Removes Non-Ionizables)

Use this if the starting material was a Nitro-benzamide (reduction route) or if extraction failed to reach >98% purity.

Solvent System: Ethanol/Water or Isopropanol (IPA)/Heptane. Logic: Benzamides form strong intermolecular Hydrogen bonds, making them crystalline.

  • Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Slowly add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of EtOH to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the crystals.[5] The impurities (which disrupt the crystal lattice) remain in the mother liquor.

Physicochemical Data Reference

CompoundStructure FeaturepKa (Approx)Solubility (pH 2)Solubility (pH 9)
Product Aniline / Amide~3.5 (Aniline)Soluble (Cation)Insoluble (Neutral)
SM (Acid) Carboxylic Acid~4.0 (COOH)Insoluble*Soluble (Anion)
SM (Amine) Methylamine~10.6Soluble (Cation)Soluble (Gas/Polar)

*Note: At pH 2, the Acid SM is zwitterionic/cationic and may have partial water solubility, making acid washing inefficient for removing it.

Troubleshooting FAQ

Q: I used 1M HCl to wash the reaction, and my product yield is very low. Where did it go? A: You likely extracted your product into the aqueous layer.[1]

  • Reason: The "4-amino" group on your benzamide is basic. In 1M HCl (pH < 1), it protonates to form a water-soluble ammonium salt.

  • Fix: Take your acidic aqueous wash, neutralize it with NaOH until pH > 9, and re-extract with EtOAc. Your product will return to the organic layer.

Q: My product is "oiling out" during recrystallization. A: This indicates the solution is too concentrated or the anti-solvent (water/heptane) was added too fast.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in foil/towel).

Q: I see a spot on TLC that trails/streaks. What is it? A: Streaking usually indicates an acidic impurity (the unreacted benzoic acid) or the free amine interacting with the silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC mobile phase to sharpen the spots. This confirms if the impurity is ionizable.

References

  • Amide Coupling Purification

    • Title: "Practical Process Research and Development – A Guide for Organic Chemists"
    • Source: Anderson, N. G. (Academic Press).
    • Context: Chapter 5 details workup procedures for amides to avoid hydrolysis while removing precursors.
    • Link:

  • pKa Values of Anilines and Benzoic Acids

    • Title: "Bordwell pKa Table (Acidity in DMSO)
    • Source: University of Wisconsin-Madison / NIH PubChem.
    • Context: Establishes the acidity of fluorobenzoic acid (~3.8–4.0) vs the basicity of fluoroanilines.
    • Link:

  • Synthesis of Fluorinated Benzamides

    • Title: "Synthesis and biological evaluation of novel benzamide deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes standard extraction protocols for benzamide deriv
    • Link:

Sources

Alternative catalysts for the synthesis of "4-amino-3-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 4-amino-3-fluoro-N-methylbenzamide . It moves beyond standard textbook methods (e.g., stoichiometric coupling reagents like HATU or Pd/C hydrogenation) to focus on catalytic alternatives that offer higher atom economy, reduced cost, and improved chemoselectivity.

Subject: Alternative Catalytic Protocols for this compound Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

📋 Executive Summary

You are likely accessing this guide because standard routes (Acid Chloride or HATU coupling) are generating excessive waste, or standard Pd/C hydrogenation is causing dehalogenation (loss of the fluorine atom). This guide details two validated alternative workflows:

  • Boron-Catalyzed Direct Amidation : For the green coupling of 4-amino-3-fluorobenzoic acid and methylamine.

  • Iron-Catalyzed Nitro Reduction : For the chemoselective reduction of 4-nitro-3-fluoro-N-methylbenzamide without defluorination.

🟢 Protocol A: Boric Acid Catalyzed Direct Amidation

Objective: Synthesize this compound directly from the carboxylic acid without activating agents (SOCl2, EDC, HATU). Primary Catalyst: Boric Acid (


) or 3,4,5-Trifluorophenylboronic acid.
The Mechanism (Why it works)

Unlike thermal amidation which requires high temperatures (>160°C), boric acid forms a mixed anhydride (acyloxyboron intermediate) that activates the carboxylic acid at lower temperatures (~80-110°C) while protecting the amine from oxidation.

BoricAcidCycle Cat Boric Acid (Catalyst) Inter Acyloxyboron Intermediate Cat->Inter -H2O Acid 4-amino-3-fluorobenzoic acid Acid->Inter -H2O Product 4-amino-3-fluoro- N-methylbenzamide Inter->Product +Amine Water H2O (Must be removed) Inter->Water Byproduct Amine Methylamine Product->Cat Regeneration

Figure 1: The catalytic cycle relies on the reversible formation of the acyloxyboron species. Continuous water removal is the rate-determining factor.

Experimental Workflow

Reagents:

  • Substrate: 4-amino-3-fluorobenzoic acid (1.0 equiv)

  • Amine: Methylamine (2.0 - 3.0 equiv, use 2M in THF or gas purge)

  • Catalyst: Boric Acid (10-20 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step:

  • Setup: Equip a 2-neck round bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Charge the flask with the carboxylic acid, Boric Acid (20 mol%), and solvent (Toluene).

  • Amine Addition: Add methylamine. Note: If using methylamine hydrochloride, add 1.0 equiv of TEA to liberate the free base.

  • Reflux: Heat to reflux (110°C). The reaction is driven by the collection of water in the Dean-Stark trap.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The acid spot (low Rf) should disappear.

  • Workup: Cool to RT. Wash with saturated

    
     (to remove unreacted acid) and Brine. Crystallize from Ethanol/Water.
    
Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
Reaction stalls at 50-60% conversion. Water accumulation in the reaction matrix.Critical: Ensure the Dean-Stark trap is actively removing water. Add 4Å Molecular Sieves to the trap or directly to the flask if using lower boiling solvents.
Precipitate forms immediately. Salt formation between Acid and Amine.This is normal (ammonium carboxylate salt). It will dissolve as the temperature rises and the catalytic cycle engages. Do not filter.
Low Yield with Methylamine gas. Amine evaporation before reaction.Use a sealed tube or pressure vessel if available. If using reflux, use a large excess (5 equiv) of methylamine solution in THF and add it slowly after the catalyst is activated.
Product is colored (dark brown). Oxidation of the aniline moiety.Perform the reaction under Nitrogen/Argon atmosphere. Boric acid usually protects the amine, but oxygen leaks at high temp cause degradation.

🔵 Protocol B: Iron-Catalyzed Nitro Reduction

Objective: Reduce 4-nitro-3-fluoro-N-methylbenzamide to the aniline target without defluorination. Primary Catalyst: Iron(II) Phthalocyanine (FePc) or simple


 with Silanes.
Why not Pd/C?  Palladium often inserts into the C-F bond, leading to 4-amino-N-methylbenzamide (des-fluoro impurity), which is nearly impossible to separate.
The Mechanism (Chemo-selective)

Iron catalysts, specifically when paired with hydrosilanes (PMHS or


), operate via a hydride transfer mechanism that is highly specific to the nitro group and kinetically too slow to attack the C-F bond.

IronCycle Precursor 4-nitro-3-fluoro- N-methylbenzamide Nitroso Nitroso Intermediate (Ar-NO) Precursor->Nitroso Step 1: Deoxygenation Silane Silane (PMHS) (Hydride Source) Silane->Nitroso Step 1: Deoxygenation Cat Fe(OAc)2 or Fe-Salen (Catalyst) Cat->Nitroso Step 1: Deoxygenation Target 4-amino-3-fluoro- N-methylbenzamide Nitroso->Target Step 2: Reduction Target->Cat Catalyst Release

Figure 2: The Iron/Silane system avoids the oxidative addition pathway common in Pd-catalysis, preserving the Aryl-Fluorine bond.

Experimental Workflow

Reagents:

  • Substrate: 4-nitro-3-fluoro-N-methylbenzamide

  • Reductant: Polymethylhydrosiloxane (PMHS) (Cheap, green silane source)

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    + Ligand (e.g., Phenanthroline)
  • Solvent: THF or Ethanol

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in THF under

    
    .
    
  • Catalyst Prep: Add

    
     (10 mol%) and the ligand (if using). Stir for 10 mins.
    
  • Reduction: Add PMHS (3-4 equiv) dropwise. Caution: Gas evolution (

    
    ) may occur.
    
  • Activation: If reaction is slow, add catalytic NaOtBu or TBAF (1 mol%) to activate the silane.

  • Quench: Once TLC shows consumption of starting material, quench with 1M NaOH. (PMHS residues form a gel; NaOH breaks this down).

  • Extraction: Extract with EtOAc. The iron residues usually partition into the aqueous phase or can be filtered through Celite.

Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
Gel formation during workup. Polymerized siloxanes from PMHS.Do not add acid. Use 2M NaOH or KOH to hydrolyze the siloxane polymer into water-soluble silicates. Stir vigorously for 30 mins.
Incomplete conversion. Deactivation of Iron catalyst.Add a fresh portion of catalyst (5 mol%). Ensure the reaction is strictly oxygen-free (Iron(II) can oxidize to inactive Iron(III) oxides).
Defluorination observed (<5%). Temperature too high.Unlike Pd, Fe is robust, but excessive heat (>80°C) can force side reactions. Keep T < 60°C.
Black particles in product. Residual Iron oxides.Pass the organic layer through a short pad of Silica Gel + Celite . The iron sticks to the silica.

📚 References

  • Boric Acid Amidation : Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses, 81, 262. Link

  • Iron-Catalyzed Reduction : Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Reduction of Nitroarenes. Journal of the American Chemical Society, 133(32), 12875–12879. Link

  • Green Amidation Review : Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453–7465. Link

  • Alternative Lewis Acids : Arkhipenko, S., et al. (2018). Mechanism of Boron-Catalyzed Direct Amidation. Chemical Science, 9, 1058-1072. Link

Preventing the formation of diacylated byproducts in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention & Management of Diacylated Byproducts[1]

Welcome to the Technical Support Center. This guide addresses a critical specificity issue in benzamide synthesis: the formation of N,N-diacylated byproducts (imides) . This occurs when the desired primary amide product competes with the starting amine for the acylating agent (benzoyl chloride).

Module 1: Diagnostic & Mechanism

"Why is this impurity forming?"

The Root Cause: Competitive Nucleophilicity

In a standard acylation, you aim to react a primary amine (


) with benzoyl chloride (

). However, the product formed is a secondary amide (

).
  • The Problem: The N-H proton of the resulting amide is acidic (

    
    ). In the presence of excess base or strong base, this amide can be deprotonated to form an amidate anion, which is nucleophilic.
    
  • The Trigger: If local concentrations of benzoyl chloride are high (poor mixing/fast addition) or if the reaction runs too hot, the amide attacks a second molecule of benzoyl chloride, forming the imide (N,N-dibenzoyl species).

Visualization: The Divergent Pathway

The following logic flow illustrates the kinetic vs. thermodynamic competition driving this impurity.

BenzamideMechanism Start Primary Amine (R-NH2) MonoAmide TARGET PRODUCT Benzamide (Mono-acylated) (R-NH-COPh) Start->MonoAmide Fast (Kinetic Control) Reagent Benzoyl Chloride (PhCOCl) Reagent->MonoAmide Condition Risk Factors: 1. Excess PhCOCl 2. High Temp (>20°C) 3. Strong Base MonoAmide->Condition Presence of Base DiAmide IMPURITY Imide (Di-acylated) (R-N(COPh)2) Condition->DiAmide + 2nd Eq. PhCOCl

Figure 1: Mechanistic pathway showing how process deviations lead to diacylation.

Module 2: Prevention Protocols

"How do I stop it from happening?"

To prevent diacylation, you must ensure the primary amine remains the dominant nucleophile throughout the reaction.

Protocol A: The Anhydrous Method (DCM/TEA)

Best for: Valuable amines, small scale, or water-sensitive substrates.

  • Stoichiometry is Critical: Use 0.95 to 1.0 equivalents of benzoyl chloride. Never use an excess.

  • Temperature Control: Cool the amine/base solution to 0°C (ice bath).

    • Reasoning: Lower temperature favors the kinetic product (mono-acylation) over the thermodynamic product (di-acylation).

  • Dilution & Addition:

    • Dissolve benzoyl chloride in DCM (1:1 v/v).

    • Add dropwise over 30–60 minutes.

    • Reasoning: "High Dilution" ensures that at any given moment, the concentration of unreacted amine is vastly higher than the concentration of acid chloride.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust substrates, scale-up, cost-efficiency.

This method uses an aqueous base (NaOH/Na2CO3) and an organic solvent (DCM/Toluene).

  • The "Buffer" Effect: The aqueous base neutralizes the HCl byproduct but is less likely to deprotonate the neutral amide product compared to organic bases like TEA or NaH.

  • Self-Limiting: If benzoyl chloride is in excess, it often hydrolyzes with water rather than reacting with the bulky amide product.

Comparative Optimization Table
VariableRecommendationTechnical Rationale
Acid Chloride Eq. 0.95 – 1.00 Excess reagent is the primary driver of diacylation.
Temperature 0°C to 5°C Retards the rate of the second acylation (higher activation energy).
Concentration 0.1 M – 0.2 M High dilution minimizes intermolecular collisions between product and reagent.
Base Choice Pyridine or Na₂CO₃ Avoid strong bases (e.g., NaH, KH) that irreversibly deprotonate the amide.
Addition Rate Slow Dropwise Prevents local "hotspots" of high acid chloride concentration.

Module 3: Remediation & Salvage

"I already have the impurity. Can I save the batch?"

Yes. The imide bond (N-C=O) in a diacylated species is significantly more labile (reactive) toward hydrolysis than the amide bond in your product. We can use Selective Hydrolysis to convert the impurity back into the desired product.

Protocol: Selective Hydrolysis Workup

Use this if: HPLC/TLC shows >5% diacylated byproduct.

  • Dissolution: Dissolve the crude mixture (containing both mono- and di-acylated products) in THF or Methanol.

  • Reagent: Add 2.0 equivalents of Lithium Hydroxide (LiOH) or dilute NaOH (1M).

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Monitoring: Check TLC.[1] The upper spot (di-acylated, less polar) should disappear, converting to the lower spot (mono-acylated).

  • Mechanism: The hydroxide ion attacks the more electrophilic carbonyl of the imide. The leaving group is the amide anion (your product), which is stable.

  • Quench: Acidify carefully to pH 7–8 with dilute HCl.

  • Extraction: Extract with EtOAc. The benzoic acid byproduct remains in the aqueous layer (at pH > 4), while your benzamide product enters the organic layer.

SalvageProtocol Crude Crude Mixture (Product + Impurity) Step1 Add LiOH / THF / H2O Stir RT, 30 min Crude->Step1 Step2 Check TLC (Disappearance of non-polar spot) Step1->Step2 Decision Impurity Gone? Step2->Decision Finish Acidify & Extract (Recover Mono-Amide) Decision->Finish Yes Wait Stir longer / Add more base Decision->Wait No Wait->Step2

Figure 2: Decision tree for the selective hydrolysis salvage workflow.

Frequently Asked Questions (FAQ)

Q: Why does using DMAP (Dimethylaminopyridine) increase the diacylated impurity? A: DMAP forms a highly reactive N-acylpyridinium intermediate. While this accelerates the reaction with the amine, it also makes the reagent "hot" enough to react with the sterically hindered secondary amide product. Avoid DMAP if diacylation is a problem; use Pyridine or TEA instead.

Q: My product is an oil, but it should be a solid. Is this the diacylated byproduct? A: Often, yes. Symmetrical diacylated byproducts (imides) disrupt the crystal lattice packing of the mono-amide, preventing crystallization.

  • Test: Run a TLC.[1] If you see a spot running much higher (less polar) than your expected product, you have the imide.

  • Fix: Perform the Selective Hydrolysis protocol (Module 3) to cleave the extra group, then attempt recrystallization again.

Q: Can I separate the mono- and di-acylated products by column chromatography? A: Yes. The diacylated product is significantly less polar (no H-bond donor) and will elute much earlier (higher Rf) in standard Hexane/EtOAc systems. However, for scale-up, the hydrolysis method (Module 3) is far more efficient than chromatography.

References

  • BenchChem. Strategies to Reduce Impurities in Benzamide Synthesis. (2025).[2][1][3][4][5][6] Tech Support Guide.

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. Org.[5][7] Synth. 2022, 99, 305-325.[8]

  • Fisher Scientific. Amide Synthesis by Acylation: Schotten-Baumann Reaction Protocols.

  • PubChem. N-Benzoylbenzylamine (Diacylated Byproduct Data). CID 73878.

  • Bachem. Peptide Synthesis: Guide to Coupling Reagents & Side Reactions. (2024).[7][8][9][10][11]

Sources

Technical Support Center: 4-amino-3-fluoro-N-methylbenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Subject: A Practical Guide to Investigating the Stability of 4-amino-3-fluoro-N-methylbenzamide

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals. Publicly available stability and degradation data for this specific molecule are limited. Therefore, this guide is built upon established first principles of chemical stability, drawing parallels from structurally similar aromatic amides and fluoroanilines, and grounded in authoritative regulatory guidelines.

The objective is to provide you with a robust framework to design, execute, and interpret stability studies for this compound. We will explore its predicted stability profile, address common experimental challenges in a comprehensive FAQ and troubleshooting format, and provide detailed, self-validating experimental protocols.

Predicted Stability & Degradation Profile

The chemical structure of this compound contains three key functional groups that will dictate its stability: an aromatic amide, a primary aromatic amine, and a fluoro-substituted benzene ring. Based on these features, we can anticipate several potential degradation pathways:

  • Hydrolytic Degradation: The amide linkage is susceptible to cleavage under both acidic and basic conditions.[1][2] This is often the primary degradation pathway for benzamide-containing molecules, yielding 4-amino-3-fluorobenzoic acid and methylamine.[1] The reaction rate is typically influenced by pH and temperature.

  • Oxidative Degradation: The primary aromatic amine group (-NH2) is prone to oxidation.[3][4] Oxidizing agents, such as peroxides, or exposure to atmospheric oxygen in the presence of light or metal ions, can lead to the formation of colored degradation products, potentially including nitroso, nitro, or polymeric species.[5][6]

  • Photodegradation: Aromatic systems, particularly those with amine substituents, can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to a variety of products.[7] International Council for Harmonisation (ICH) guidelines recommend specific conditions for photostability testing to assess this liability.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: How should I design a forced degradation study for this compound?

A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[11] A well-designed study, as outlined by ICH guidelines, should expose the compound to a range of stress conditions.[11][12] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the parent molecule.[8][13]

Your study should include the following conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% H2O2 at room temperature.

  • Thermal Degradation: e.g., 80°C (solid state and in solution).

  • Photolytic Degradation: Exposure to a combination of cool white fluorescent and near-UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[8][14] A dark control should always be included.

Q2: What are the most probable degradation products I should be looking for?

Based on the predicted pathways, the primary degradation products to anticipate are:

  • From Hydrolysis: 4-amino-3-fluorobenzoic acid and methylamine.

  • From Oxidation: Oxidized species of the parent molecule, potentially at the amino group, leading to nitroso or nitro derivatives. Ring hydroxylation is also a possibility.

  • From Photolysis: A complex mixture of products can be formed. It is crucial to use a high-resolution analytical technique like LC-MS to identify these unknown degradants.

Q3: My compound appears to be degrading in the HPLC mobile phase. What should I do?

This indicates an incompatibility between your analyte and the mobile phase conditions.

  • Check pH: The pH of your mobile phase might be promoting acid or base hydrolysis. Screen a range of pH values (e.g., pH 3 to pH 8) using different buffer systems to find a region of maximum stability.

  • Solvent Choice: Ensure your organic modifier (e.g., acetonitrile, methanol) is not reacting with the analyte.

  • Temperature: Run the autosampler at a reduced temperature (e.g., 4°C) to minimize degradation in the vial while samples are waiting for injection.

  • Fresh Preparation: Prepare samples immediately before analysis.

Q4: I'm seeing unexpected peaks in my chromatogram. How do I determine if they are degradants?

This requires a systematic approach to confirm the origin of the peaks.

  • Analyze a Placebo: If working with a formulated product, analyze a sample containing all excipients except the active pharmaceutical ingredient (API). This will identify any peaks originating from the formulation components.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the parent compound. Co-eluting peaks will result in a "mixed" spectrum.

  • Mass Spectrometry (MS): The most definitive way to identify degradants is to use LC-MS. Compare the mass-to-charge ratio (m/z) of the unexpected peaks with the predicted masses of potential degradation products.

  • Mass Balance: In a forced degradation study, the sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay.[12] A good mass balance provides confidence that all major degradants are being detected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the stressor concentration (e.g., use 1 M HCl instead of 0.1 M), increase the temperature, or extend the exposure time.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the stressor concentration, lower the temperature, or shorten the exposure time. The goal is partial degradation (5-20%).[13]
Poor peak shape (tailing or fronting) in HPLC. - Mobile phase pH is close to the pKa of the analyte or degradants.- Secondary interactions with the column stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa.- Use a mobile phase with a different buffer or an alternative column chemistry (e.g., one with end-capping).
Inconsistent results in stability studies. - Poor control of environmental chambers (temperature, humidity).- Inconsistent sample preparation.- Instability of the compound in the analytical solution.- Ensure stability chambers are properly calibrated and monitored.- Use a validated and detailed standard operating procedure (SOP) for sample preparation.- Perform solution stability experiments as part of method validation.
Difficulty in separating degradant peaks from the main peak. The analytical method is not "stability-indicating".The method needs further development.[15] Try adjusting the mobile phase composition (organic ratio, pH), changing the column (different stationary phase, particle size), or modifying the gradient slope.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to test the specificity of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H2O2 to get a final concentration of 0.5 mg/mL in 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound in a 80°C oven for 48 hours. Also, heat a solution of the compound (0.5 mg/mL in the initial solvent) at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (0.5 mg/mL in quartz cuvettes) to light as per ICH Q1B guidelines.[10] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.[17][18]

Methodology:

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: PDA/DAD detector to monitor at multiple wavelengths (e.g., 254 nm and the lambda max of the compound).

  • Gradient Development:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) with a mixture of the unstressed and stressed samples to visualize all potential peaks.

    • Optimize the gradient to achieve a resolution (Rs) of >1.5 between the main peak and the closest eluting degradant peak.

  • Method Optimization:

    • pH: If separation is poor, evaluate different mobile phase pH values (e.g., using a phosphate buffer at pH 3 and pH 7).

    • Organic Modifier: Try methanol as an alternative to acetonitrile, as it can offer different selectivity.

    • Column Chemistry: If co-elution persists, screen different column chemistries (e.g., Phenyl-Hexyl, C8).

  • System Suitability: Before formal analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area <2.0%, tailing factor <2.0).

Data Presentation

Summarize the results of the forced degradation study in a clear, tabular format.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNumber of Degradants% Area of Major Degradant (RT)Mass Balance (%)
Control 00N/A100
0.1 M HCl, 60°C, 24h 12.528.2 (RT = 4.5 min)98.9
0.1 M NaOH, 60°C, 2h 18.2115.1 (RT = 4.5 min)99.5
3% H2O2, RT, 24h 8.934.5 (RT = 9.1 min)98.2
Thermal (Solid), 80°C, 48h <1.00N/A100.1
Photolytic (Solution) 15.7>46.8 (RT = 11.2 min)97.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid/Solution) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent 4-amino-3-fluoro- N-methylbenzamide Acid_Product 4-amino-3-fluorobenzoic acid Parent->Acid_Product H+ / OH- H2O Amine_Product Methylamine Oxidized_Product Oxidized Species (e.g., Nitroso, Nitro) Parent->Oxidized_Product [O]

Caption: Predicted primary degradation pathways.

References

  • Vertex AI Search. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Singh, R., & Singh, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • ACETINALI DE. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Helling, B. A., et al. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. NIH.
  • Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
  • ACS Publications. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry.
  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • ResearchGate. (n.d.). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3.
  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • NIH. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Semantic Scholar. (n.d.). Research Article Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1.
  • ResearchGate. (n.d.). (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
  • Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp.
  • ResearchGate. (2025, August 10). (PDF) Photostability testing of pharmaceutical products.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
  • SGS. (n.d.). Photostability.
  • PubMed. (n.d.). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis.
  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • ResearchGate. (n.d.). Second-class substrate fluoroaniline degradation in cometabolism systems.
  • ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word.

Sources

Challenges in the regioselective synthesis of "4-amino-3-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-amino-3-fluoro-N-methylbenzamide

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound. This molecule, a valuable building block in pharmaceutical and materials science, presents unique regiochemical challenges that can often lead to complex product mixtures and low yields. The precise arrangement of the amino, fluoro, and N-methylamide groups on the aromatic ring requires a carefully considered synthetic strategy.

This guide is designed to move beyond simple protocols. We will dissect the underlying chemical principles, troubleshoot common experimental failures, and provide validated strategies to ensure you can achieve your target with high purity and efficiency. We aim to equip you with the expertise to not only execute the synthesis but to understand and adapt the methodology to your specific laboratory context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a direct electrophilic fluorination of 4-amino-N-methylbenzamide and obtained a mixture of isomers. How can I achieve regioselectivity for the 3-position?

A1: This is the most common challenge and stems from competing directing group effects.

The core issue is the electronic nature of the substituents on the ring. The 4-amino group is a powerful activating, ortho, para-director due to its ability to donate electron density through resonance.[1][2] The N-methylamide group at position 1 is a deactivating, meta-director.

When you attempt to fluorinate this substrate, the activating amino group dominates, directing the incoming electrophile (e.g., F⁺) to its ortho positions (C3 and C5). Since these positions are electronically similar, you will inevitably form a mixture of 3-fluoro and 5-fluoro isomers, which are often difficult to separate.

Troubleshooting & Solution:

  • Avoid Direct Fluorination: Direct fluorination of the final or near-final aromatic structure is not a viable regioselective strategy.

  • Modulate the Directing Group: The most effective strategy is to temporarily replace the strongly activating amino group with a group that will direct the fluorine to the desired position or to start with a precursor where the fluorine is already correctly placed. The most common and effective replacement is a nitro group (-NO₂), which is a strong deactivating, meta-director. This group can be quantitatively reduced to the desired amine in a later step.[3]

The diagram below illustrates why direct fluorination is problematic.

G cluster_0 Direct Fluorination of 4-Amino-N-methylbenzamide cluster_1 Directing Group Effects Start 4-Amino-N-methylbenzamide Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Outcome Poor Regioselectivity Reagent->Outcome Dominant -NH2 (ortho-directing) Product1 Desired Product: This compound Outcome->Product1 Product2 Isomeric Byproduct: 4-Amino-5-fluoro-N-methylbenzamide Outcome->Product2 Separation Difficult Purification Product1->Separation Product2->Separation NH2 -NH2 Group (Strong Activator, Ortho/Para Director) Conflict Conflicting Directing Effects NH2->Conflict CONHCH3 -CONHCH3 Group (Deactivator, Meta Director) CONHCH3->Conflict

Caption: Competing directing effects in direct fluorination.

Q2: What is the most reliable and field-proven synthetic route to guarantee the correct regiochemistry?

A2: The most robust strategy involves installing the fluorine atom early in the synthesis, using a precursor that locks in the desired substitution pattern.

A highly successful and scalable approach starts from 2-fluoro-4-nitrotoluene . This strategy is advantageous because the critical C-F bond is present from the beginning, completely avoiding the problematic electrophilic aromatic fluorination step. The synthesis then proceeds through a sequence of reliable, high-yielding transformations.

Recommended Synthetic Workflow:

  • Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid to form 2-fluoro-4-nitrobenzoic acid. Potassium permanganate (KMnO₄) is a common and effective oxidant for this transformation.[4]

  • Amide Formation: The resulting carboxylic acid is converted to the N-methylamide. This is typically a two-step process:

    • Activation of the carboxylic acid, often by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5]

    • Reaction of the activated acyl group with methylamine (gas or in solution) to form 2-fluoro-4-nitro-N-methylbenzamide.

  • Reduction: The final step is the reduction of the nitro group to the 4-amino group. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for this conversion, yielding the final product, this compound.[4][5]

This workflow is visualized below.

G Start 2-Fluoro-4-nitrotoluene Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate1 Step2 Amidation 1. SOCl2 2. MeNH2 Intermediate1->Step2 Intermediate2 2-Fluoro-4-nitro-N-methylbenzamide Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C) Intermediate2->Step3 End Target Molecule: This compound Step3->End

Caption: Recommended regioselective synthetic workflow.

Q3: My amide coupling reaction with 2-fluoro-4-nitrobenzoic acid and methylamine is inefficient. What are the common pitfalls and how can I improve the yield?

A3: Inefficient amide bond formation typically arises from incomplete activation of the carboxylic acid, side reactions, or improper reaction conditions.

The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is generally not practical for functionalized molecules. Therefore, activation of the carboxyl group is essential.

Troubleshooting Guide for Amidation:

Problem Potential Cause Recommended Solution
Low Conversion Incomplete formation of the acyl chloride.Ensure the thionyl chloride (SOCl₂) or oxalyl chloride is fresh and used in slight excess (1.1-1.5 equivalents). Adding a catalytic amount of DMF can accelerate the reaction.[5]
Low reactivity of the acyl chloride.Once formed, use the acyl chloride immediately in the next step without prolonged storage, as it can be sensitive to atmospheric moisture.
Side Product Formation Reaction of methylamine with the activating agent (e.g., SOCl₂).Add the methylamine solution slowly to the acyl chloride solution at a reduced temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.
Dimerization or polymerization.Use a suitable solvent that keeps all reagents and intermediates in solution. Dichloromethane (DCM) or tetrahydrofuran (THF) are good choices.
Difficult Workup Excess methylamine or HCl byproduct complicates isolation.After the reaction, a simple acidic wash (e.g., dilute HCl) will remove unreacted methylamine, and a basic wash (e.g., NaHCO₃) will remove HCl.

Validated Protocol: Two-Step Amidation from 2-Fluoro-4-nitrobenzoic acid

This protocol is adapted from established industrial methods.[4][5]

  • Acyl Chloride Formation:

    • Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, ~5-10 volumes).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (~40 °C) and stir for 2-4 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 2-fluoro-4-nitrobenzoyl chloride is typically used directly.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh DCM or THF and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (e.g., 40% in H₂O or 2.0 M in THF, 1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Perform an aqueous workup as described in the table above. The product, 2-fluoro-4-nitro-N-methylbenzamide, can then be isolated by crystallization or chromatography.

Q4: I am considering a synthetic route that starts with 4-amino-3-fluorobenzoic acid. What are the challenges with this approach?

A4: While chemically sound, this route presents its own set of challenges, primarily related to the reactivity of the free aniline.

Starting with commercially available 4-amino-3-fluorobenzoic acid[6] is an attractive option as the key regiochemistry is already established. The main challenge is the final amidation step.

Key Considerations:

  • Competing Nucleophiles: The starting material contains two nucleophilic sites: the carboxylic acid (after deprotonation) and the 4-amino group. During the carboxylic acid activation step (e.g., with DCC or SOCl₂), the amino group of one molecule can react with the activated carboxyl group of another, leading to oligomerization and reducing the yield of the desired product.

  • Amide Coupling Reagents: Standard peptide coupling reagents like EDCI or DCC can be used, but they often require additives like HOBt to suppress side reactions.[7] The reaction conditions must be carefully optimized.

  • Protecting Group Strategy: To avoid self-reaction, you could protect the 4-amino group (e.g., as an N-acetyl or N-Boc derivative) before performing the amidation, and then deprotect it in a final step. However, this adds two steps to the synthesis, potentially lowering the overall yield and increasing cost.

Recommendation: If pursuing this route, an in-situ activation and coupling method is preferred. Using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of methylamine hydrochloride and a non-nucleophilic base can provide a one-pot solution, though yields may be moderate.[7] The route starting from 2-fluoro-4-nitrotoluene generally remains more robust and scalable.

References

  • CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Electrophilic Fluorin
  • 4-Amino-3-fluorobenzoic Acid: A Crucial Building Block for Innov
  • How can 4-AMINO-3-Fluorobenzoic Acid be utilized for synthesizing the Blue Perpropramine biomanto label? Guidechem.
  • Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 1-464.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • 3-Amino-4-fluorobenzoic acid. ChemScene.
  • Directing Effects. (2022). Chemistry LibreTexts.
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 3-amino-4-fluorobenzamide synthesis. ChemicalBook.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • US4145364A - Preparation of fluorinated anilines.
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Wang, J., et al. (2018). Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides. Organic Letters, 20(9), 2655-2658.
  • Electrophilic arom
  • van der Vight, L. E. A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.
  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem.
  • Electrophilic fluorin
  • Berger, F., et al. (2023). Future challenges and opportunities with fluorine in drugs?.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Snieckus, V. (1990). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 55(23), 5683-5691.
  • Regioselective synthesis of the amino-functionalized mannosides 20 and 23.
  • Jha, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2821-2840.
  • Amide bond formation using amino acid fluorides.
  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Prakash, G. K. S., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
  • Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), e53789.
  • Amino acids and amide bond form
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Managing exothermic reactions in large-scale benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Acid Chloride Amidation

Ticket ID: #BZ-SC-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [High Priority]

Core Directive & Safety Warning

Welcome to the Process Safety & Optimization Hub. You are accessing this guide because you are scaling up a benzamide synthesis—likely via the Schotten-Baumann route (Benzoyl Chloride + Amine + Base).

⚠️ CRITICAL SAFETY WARNING: The reaction between an acid chloride and an amine is highly exothermic (


). On a milligram scale, this heat dissipates instantly. On a kilogram scale, the Surface Area-to-Volume Ratio (

)
drops drastically, trapping heat.
  • Do not treat this as a simple mixing step.

  • Do not rely on jacket cooling alone without controlling the dosing rate.

  • Failure mode: Rapid thermal runaway leading to solvent boiling (DCM/THF), over-pressurization, and potential vessel rupture.

The Physics of the Exotherm (The "Why")

Q: Why is my reactor temperature spiking even with the chiller set to -20°C?

A: You are likely experiencing Reagent Accumulation due to a mismatch between your Dosing Rate and the Reaction Kinetics .

In a Dosage Controlled Reaction (DCR) , the rate of heat generation (


) should be limited by how fast you add the reagent. However, if you cool the reactor too much or add reagents too fast, the reaction slows down, and unreacted benzoyl chloride accumulates. When the temperature eventually rises (even slightly), this accumulated material reacts all at once.

The Equation of Concern:



Where:
  • 
     = Reaction Volume
    
  • 
     = Reaction Rate (dependent on Temperature and Concentration)
    
  • 
     = Enthalpy of Reaction (negative for exotherms)[1][2]
    

Troubleshooting Protocol: The Accumulation Check

  • Stop Dosing immediately.

  • Monitor

    
     : Does the temperature continue to rise after dosing stops?
    
    • Yes: You have accumulation. The reaction is kinetically limited (too cold) or mixing limited. Do not resume dosing until the exotherm decays.

    • No: The reaction is instantaneous (diffusion controlled). You can resume dosing but must lower the rate to match

      
      .
      

Critical Process Parameters (CPPs)

Q: How do I determine the safe dosing rate for scale-up?

A: You must calculate the Cooling Capacity (


)  of your specific reactor. You cannot simply multiply the dosing time from your 10g pilot by the scale factor.

Step-by-Step Calculation:

  • Determine Heat Load: Total Energy (

    
    ) = Moles of Limiting Reagent 
    
    
    
    140 kJ/mol (conservative estimate).
  • Measure Reactor Cooling Power (

    
    ): 
    Use a solvent blank to measure how fast the reactor cools down.
    
    
    
    
  • Set Dosing Time (

    
    ): 
    
    
    
    

Scale-Up Reality Check Table:

ParameterLab Scale (100 mL)Pilot Scale (50 L)Impact on Exotherm
Surface Area (

)
HighLowHeat removal becomes the bottleneck.
Mixing Time < 1 second10–60 secondsLocal "hot spots" form at injection point.
Heat Removal Fast (Air/Bath)Slow (Jacket)Jacket temperature must be significantly lower than

.

Visualization: The Safe Dosing Control Loop

The following logic flow illustrates how to automate or manually control dosing to prevent thermal runaway.

DosingControl Start Start Dosing (Benzoyl Chloride) Sensor Read T_internal Start->Sensor Decision Is T_internal > Setpoint? Sensor->Decision ActionStop STOP PUMP (Allow Heat Decay) Decision->ActionStop YES (Too Hot) ActionCont Continue/Adjust Rate Decision->ActionCont NO (Safe) Accumulation Check Accumulation: Does T rise while pump is off? ActionStop->Accumulation ActionCont->Sensor Loop Emergency EMERGENCY QUENCH (Dilute with cold solvent) Accumulation->Emergency YES (Runaway Risk) Resume Resume when T < Setpoint - 5°C Accumulation->Resume NO (Just cooling lag) Resume->Sensor

Figure 1: Logic flow for a Dosage Controlled Reaction (DCR). Note the critical check for "Accumulation" which distinguishes a simple cooling lag from a dangerous kinetic buildup.

Impurity Control & Side Reactions

Q: I controlled the exotherm, but my impurity profile shows 5% Benzoic Acid. Why?

A: This is likely due to Hydrolysis caused by competitive kinetics. In the Schotten-Baumann reaction, you have a biphasic system (Organic Amine + Aqueous Base) or a single phase with organic base.

The Mechanism of Failure:

  • Reaction A (Desired):

    
    
    
  • Reaction B (Undesired):

    
    
    

Reaction B (Hydrolysis) has a higher activation energy than Reaction A. However, if Local Hot Spots occur (due to poor mixing at the injection point), the local temperature spike favors Hydrolysis.

Corrective Actions:

  • Increase Stirring Speed: Ensure turbulent flow (

    
    ) to dissipate the reagent immediately.
    
  • Sub-surface Addition: Do not drip reagent onto the surface (where it floats and heats up). Use a dip tube to inject into the turbulent zone near the impeller.

  • Temperature Ceiling: Keep

    
    . Above 20°C, hydrolysis rates compete significantly with amidation in aqueous/biphasic systems.
    

Emergency Troubleshooting (Active Exotherm)

Scenario: Temperature is rising rapidly (1°C/sec) and cooling is maxed out.

Immediate Response Protocol:

  • KILL THE PUMP: Stop all additions immediately.

  • MAX STIRRING: Increase agitation to maximum safe RPM to improve heat transfer to the jacket.

  • DO NOT DUMP THE JACKET: Do not switch the jacket to "Empty" or "Emergency" unless you have a dedicated quench dump. Keeping the jacket full of cold fluid is your only heat sink.

  • SOLVENT QUENCH: If

    
     approaches the boiling point of the solvent, add pre-cooled solvent  (if reactor volume permits). This adds thermal mass and dilutes the reactants, slowing kinetics.
    

Visualization: Impurity Pathways

ImpurityPathways Reagents Benzoyl Chloride + Amine TempLow Low Temp (<10°C) Controlled Dosing Reagents->TempLow TempHigh High Temp (>25°C) Local Hot Spots Reagents->TempHigh Product Benzamide Product (High Yield) TempLow->Product Kinetic Control Impurity1 Benzoic Acid (Hydrolysis) TempHigh->Impurity1 Thermodynamic Competition Impurity2 Dimer/Imide (Over-acylation) TempHigh->Impurity2 Excess Heat

Figure 2: Kinetic pathways showing how temperature control dictates product purity vs. hydrolysis/side-reactions.

References & Grounding

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Relevance: Authoritative source on scale-up challenges for amide bonds.

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Link

    • Relevance: Discusses heat removal (

      
      ) vs. generation (
      
      
      
      ) strategies.
  • Stanford Environmental Health & Safety. (2023).[4] Scale Up Safety Guide. Link

    • Relevance: Provides the foundational safety protocols for increasing reaction volume (

      
       ratio risks).
      
  • Organic Process Research & Development. (2022). Large-Scale Amidations in Process Chemistry. Link

    • Relevance: Specific case studies on reagent selection and thermal management in amidation.

Sources

Effect of solvent choice on the outcome of "4-amino-3-fluoro-N-methylbenzamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-3-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The synthesis of this molecule, while seemingly straightforward, involves critical steps where solvent selection can significantly influence reaction yield, purity, and the formation of side products. This document provides a framework for understanding these nuances and making informed decisions in your experimental work.

Synthesis Overview: A Plausible Two-Step Approach

A common and logical synthetic route to this compound involves two key transformations:

  • Amide Bond Formation: Coupling of a suitable 3-fluoro-4-nitrobenzoic acid precursor with methylamine.

  • Nitro Group Reduction: Reduction of the nitro group to the corresponding primary amine.

The choice of solvent at each of these stages is critical for success. This guide will explore the intricacies of solvent selection in a question-and-answer format to directly address potential challenges.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction 3-fluoro-4-nitrobenzoic_acid 3-Fluoro-4-nitrobenzoic Acid Coupling_Reaction Amide Coupling 3-fluoro-4-nitrobenzoic_acid->Coupling_Reaction Methylamine Methylamine Methylamine->Coupling_Reaction 4-nitro-3-fluoro-N-methylbenzamide 4-Nitro-3-fluoro-N-methylbenzamide Coupling_Reaction->4-nitro-3-fluoro-N-methylbenzamide Reduction_Reaction Nitro Reduction 4-nitro-3-fluoro-N-methylbenzamide->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product

Caption: A general two-step synthetic workflow for this compound.

Troubleshooting and FAQs

Part 1: Amide Bond Formation

The formation of the amide bond is a pivotal step. A common method is the activation of the carboxylic acid followed by reaction with methylamine.

Q1: My amide coupling reaction is sluggish or incomplete. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is critical in amide coupling reactions. The ideal solvent should dissolve both the activated carboxylic acid species and methylamine, while not interfering with the reaction.

  • Polar Aprotic Solvents are Often Preferred: Solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used in amide bond formation. For coupling reagents like HATU, polar aprotic solvents are standard.[1] These solvents effectively solvate the charged intermediates formed during the reaction without participating in hydrogen bonding that could deactivate the nucleophile.

  • Considering Greener Alternatives: There is a significant push to replace traditional solvents like DMF and DCM. Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can be effective replacements in many amide coupling reactions.

Q2: I'm observing significant side product formation during the amide coupling step. How can solvent choice mitigate this?

A2: Side product formation is often linked to the stability of the activated carboxylic acid intermediate and the reaction conditions.

  • Anhydrous Conditions are Key: Many coupling reagents and activated intermediates are sensitive to moisture. Using anhydrous solvents is crucial to prevent the hydrolysis of the activated acid back to the starting material.

  • Solvent and Base Compatibility: The choice of base is also important. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the acid formed during the reaction. The solvent must be compatible with the chosen base. For instance, using a solvent that promotes the solubility of the base and all reactants will lead to a more homogenous and efficient reaction.

Q3: Can you provide a starting protocol for the amide coupling with a focus on solvent selection?

A3: Certainly. Here is a general protocol using HATU as the coupling reagent, which is known for its efficiency with hindered substrates.

Experimental Protocol: Amide Coupling using HATU

  • Preparation: To a solution of 3-fluoro-4-nitrobenzoic acid (1 equivalent) in anhydrous DMF (or a greener alternative like 2-MeTHF) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents; e.g., as a solution in THF or as a gas bubbled through the reaction mixture) dropwise to the reaction mixture.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Table 1: Comparison of Solvents for HATU-mediated Amide Coupling

SolventPolarityTypical OutcomeConsiderations
DMF HighGenerally high yields and fast reaction rates.Can be difficult to remove during work-up.
DCM MediumGood yields, easy to remove.Environmental and health concerns.
2-MeTHF MediumA greener alternative with good performance.May require slightly longer reaction times.
Ethyl Acetate MediumAnother greener option, often used for extractions.Lower boiling point may not be suitable for all reactions.
Part 2: Nitro Group Reduction

The reduction of the nitro group to an amine is the final step in this synthesis. The choice of solvent here is crucial to ensure high yields and prevent unwanted side reactions, such as hydrodefluorination.

Q4: I am experiencing de-fluorination as a side reaction during the nitro group reduction. How can I prevent this?

A4: Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluorinated aromatic compounds. The choice of catalyst and solvent can significantly impact the extent of this side reaction.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions. However, in some cases, a less reactive catalyst or a catalyst with a specific support may be beneficial.

  • Solvent Choice: Protic solvents like methanol or ethanol are frequently used for catalytic transfer hydrogenation with a hydrogen donor like ammonium formate. These solvents can help to protonate the nitro group, facilitating its reduction. A patent for a similar compound, 4-amino-3-fluorobenzamide, describes the use of methanol as a solvent for the reduction of the corresponding nitro compound using ammonium formate and Pd/C.

Q5: What are the best solvent systems for the catalytic hydrogenation of my nitro-intermediate?

A5: The choice of solvent for catalytic hydrogenation depends on the specific catalyst and reaction conditions.

  • Protic Solvents: Ethanol and methanol are excellent choices as they readily dissolve the nitro compound and the hydrogen donor (if used), and they are compatible with the Pd/C catalyst.

  • Aprotic Solvents: In some cases, aprotic solvents like ethyl acetate or THF can be used, particularly for hydrogenations under a hydrogen atmosphere. A patent for the synthesis of the isomeric 4-amino-2-fluoro-N-methylbenzamide describes the use of ethyl acetate or ethanol for the Pd/C catalyzed hydrogenation.[2]

Q6: Can you provide a reliable protocol for the nitro reduction step?

A6: Here is a general protocol for the reduction of the nitro group using catalytic transfer hydrogenation, which is often milder and more selective than direct hydrogenation with H₂ gas.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • Setup: In a round-bottom flask, dissolve the 4-nitro-3-fluoro-N-methylbenzamide (1 equivalent) in methanol or ethanol.

  • Catalyst and Hydrogen Donor: To this solution, add 10% Pd/C (typically 5-10 mol%) followed by the portion-wise addition of ammonium formate (5-10 equivalents).

  • Reaction: The reaction is often exothermic. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Table 2: Solvent Selection for Nitro Group Reduction

SolventMethodAdvantagesDisadvantages
Methanol/Ethanol Catalytic Transfer Hydrogenation (e.g., with Ammonium Formate)Good solubility of reactants, mild conditions.Can be flammable.
Ethyl Acetate Catalytic Hydrogenation (H₂ gas)Easy to remove, good for work-up.May require higher pressures of H₂.
THF Catalytic Hydrogenation (H₂ gas)Good solvent for many organic compounds.Can form peroxides.
Part 3: Purification and Final Product Handling

Q7: I am struggling to purify the final product, this compound. What are some effective recrystallization solvents?

A7: Finding a suitable recrystallization solvent is often a matter of experimentation. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

  • General Principles: A good starting point is to test solvents with a range of polarities. A common technique is to use a two-solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes turbid.

  • Potential Solvent Systems: Based on the structure of the target molecule (an aromatic amine with an amide and a fluoro group), you could explore the following systems:

    • Ethanol/Water: The compound is likely soluble in hot ethanol and less soluble in water.

    • Ethyl Acetate/Hexanes: Ethyl acetate is a moderately polar solvent, while hexanes are nonpolar.

    • Acetone/Water: Similar to the ethanol/water system.

Q8: How can I be sure of the purity and identity of my final product?

A8: A combination of analytical techniques should be used to confirm the purity and identity of your synthesized this compound.

  • Chromatography: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for assessing purity and confirming the molecular weight.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the structure of the molecule.

    • ¹⁹F NMR: Will confirm the presence and chemical environment of the fluorine atom.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine and amide, as well as the C=O stretch of the amide.

G cluster_0 Troubleshooting Workflow Problem Identify Problem (e.g., Low Yield, Impurities) Step_Analysis Analyze Reaction Step (Amidation or Reduction) Problem->Step_Analysis Solvent_Hypothesis Formulate Hypothesis (e.g., Solvent Polarity, Protic/Aprotic) Step_Analysis->Solvent_Hypothesis Experiment Design and Run Small-Scale Test Reactions Solvent_Hypothesis->Experiment Analysis Analyze Results (TLC, LC-MS, NMR) Experiment->Analysis Analysis->Solvent_Hypothesis Iterate if needed Optimization Optimize Conditions and Scale-Up Analysis->Optimization

Caption: A logical troubleshooting workflow for synthesis optimization.

This technical guide provides a comprehensive overview of the critical role of solvent selection in the synthesis of this compound. By understanding the underlying principles and considering the practical advice provided, researchers can more effectively troubleshoot and optimize their synthetic procedures.

References

  • Watson, A. J. B., Williams, J. M. J., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 213-221. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

  • Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. (CN103304439A).
  • Google Patents. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (WO1994025429A1).

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of 4-amino-3-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the subtle repositioning of a single atom within a molecule can dramatically alter its biological activity, transforming a precursor for one therapeutic class into a scaffold for another entirely. This guide provides an in-depth comparative analysis of two such positional isomers: 4-amino-3-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide. While structurally similar, these compounds serve as building blocks for therapeutics with distinct mechanisms of action, a testament to the profound impact of fluorine's placement on molecular interactions.

This analysis moves beyond a simple cataloging of properties to explore the causality behind their divergent applications. We will delve into their synthesis, physicochemical characteristics, and crucially, the structure-activity relationships that destine them for different biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical role of structural isomerism in modern drug design.

At a Glance: Key Differentiators

FeatureThis compound4-amino-2-fluoro-N-methylbenzamide
Primary Therapeutic Area Oncology (Leukemia), Metabolic DisordersOncology (Prostate Cancer)
Key Biological Targets Menin-MLL Interaction, GPR119Androgen Receptor (AR)
Function Intermediate for Menin-MLL inhibitors and GPR119 agonistsKey intermediate for second-generation antiandrogens (e.g., Enzalutamide)
Positional Fluorine Impact Influences interactions for Menin-MLL binding pocket and GPR119 agonismCritical for potent androgen receptor antagonism

Physicochemical Properties: A Comparative Overview

The placement of the fluorine atom, with its high electronegativity, influences the electron distribution across the benzene ring, which in turn affects properties like pKa, dipole moment, and binding interactions.

PropertyThis compound4-amino-2-fluoro-N-methylbenzamide
Molecular Formula C₈H₉FN₂OC₈H₉FN₂O
Molecular Weight 168.17 g/mol 168.17 g/mol [1]
CAS Number 90663-31-3915087-25-1[1]
Melting Point Data not readily available160 - 163°C
Boiling Point Data not readily available320°C
Density Data not readily available1.234 g/cm³
pKa Data not readily available14.12 (Predicted)
Solubility Data not readily availableChloroform (Slightly), Methanol (Slightly)

Synthesis Pathways: A Structural Divergence

The synthetic routes to these isomers often start from correspondingly substituted nitrotoluenes or benzoic acids. The choice of starting material is dictated by the desired fluorine position.

Synthesis of 4-amino-2-fluoro-N-methylbenzamide

A common route begins with 2-fluoro-4-nitrotoluene, which is oxidized to 2-fluoro-4-nitrobenzoic acid. This is followed by chlorination and amination with methylamine to form the N-methylbenzamide, and a final reduction of the nitro group to the amine.[2]

Synthesis of 4-amino-2-fluoro-N-methylbenzamide start 2-fluoro-4-nitrotoluene step1 2-fluoro-4-nitrobenzoic acid start->step1 1. KMnO4, NaOH 2. HCl step2 2-fluoro-4-nitro-N-methylbenzamide step1->step2 1. SOCl2 2. CH3NH2 end_product 4-amino-2-fluoro-N-methylbenzamide step2->end_product Pd/C, H2

Caption: Synthetic workflow for 4-amino-2-fluoro-N-methylbenzamide.

Synthesis of this compound

Detailed, publicly available synthesis protocols for this isomer are less common. However, a plausible route involves starting with 3-fluoro-4-nitrobenzoic acid, followed by similar amidation and reduction steps as for the 2-fluoro isomer. A patent describes its preparation, suggesting its accessibility for research purposes.[3]

Biological Activity and Mechanism of Action: A Tale of Two Targets

The positional difference of the fluorine atom dictates the distinct biological roles of these two molecules.

4-amino-2-fluoro-N-methylbenzamide: A Cornerstone for Androgen Receptor Antagonists

This isomer is a well-established key intermediate in the synthesis of potent second-generation antiandrogens, most notably Enzalutamide.[1][4] These drugs are pivotal in the treatment of castration-resistant prostate cancer (CRPC).

Mechanism of Action: In CRPC, the androgen receptor (AR) can be activated even at low levels of androgens, driving tumor growth. Enzalutamide, derived from 4-amino-2-fluoro-N-methylbenzamide, is a competitive AR inhibitor. It binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone. This inhibition blocks the subsequent steps of AR signaling, including nuclear translocation, DNA binding, and coactivator recruitment, ultimately leading to apoptosis of prostate cancer cells. The 2-fluoro substitution is crucial for its high antagonistic activity.

Androgen Receptor Antagonism cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Antagonist Antiandrogen (derived from 2-fluoro isomer) Antagonist->AR Binds & Blocks Nucleus Nucleus Block->Nucleus Nuclear Translocation (Inhibited) ARE Androgen Response Element (DNA) Nucleus->ARE DNA Binding Transcription Gene Transcription (Tumor Growth) ARE->Transcription Activates AR Antagonist Assay Workflow A Seed AR-expressing cells with reporter plasmid B Incubate (48h) A->B C Treat with test compound (serial dilutions) B->C D Stimulate with Androgen (R1881) C->D E Incubate (24h) D->E F Lyse cells & add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an AR antagonist luciferase reporter assay.

Protocol 2: Menin-MLL Interaction Inhibition Assay (Fluorescence Polarization)

This biochemical assay measures the disruption of the menin-MLL protein-protein interaction by a test compound.

Objective: To determine the IC₅₀ of a test compound (derived from this compound) for the menin-MLL interaction.

Materials:

  • Recombinant human menin protein.

  • Fluorescein-labeled peptide derived from MLL (e.g., FLSN_MLL). [5]* Assay buffer.

  • 384-well black plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of menin and FLSN_MLL peptide in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Protein-Peptide Incubation: Add the menin and FLSN_MLL peptide solution to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) signal. A high FP value indicates binding, while a low FP value indicates that the fluorescent peptide is unbound.

  • Data Analysis: The decrease in FP signal is proportional to the inhibition of the menin-MLL interaction. [5]Plot the percentage of inhibition against the compound concentration and determine the IC₅₀.

Protocol 3: GPR119 Agonist Activity Assay (cAMP Assay)

This cell-based assay quantifies the increase in intracellular cAMP levels upon GPR119 activation.

Objective: To determine the EC₅₀ of a test compound (derived from this compound) for GPR119 activation.

Materials:

  • A cell line expressing GPR119 (e.g., CHO or HEK293 cells).

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture reagents.

Procedure:

  • Cell Seeding: Seed GPR119-expressing cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment: Remove the culture medium and add assay buffer containing a PDE inhibitor and serial dilutions of the test compound.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions. [6]5. Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion: The Power of Positional Isomerism

The comparative analysis of this compound and 4-amino-2-fluoro-N-methylbenzamide provides a compelling illustration of how a minor structural modification—the shift of a fluorine atom from the 2- to the 3-position on the benzamide ring—radically alters a molecule's therapeutic potential. The 2-fluoro isomer is a critical component of highly successful androgen receptor antagonists for prostate cancer, while the 3-fluoro isomer serves as a versatile scaffold for developing inhibitors of the menin-MLL interaction for leukemia and agonists of GPR119 for diabetes.

This divergence underscores the importance of precise structural design and a deep understanding of structure-activity relationships in modern drug discovery. For researchers and drug developers, these isomers serve as a powerful reminder that the exploration of chemical space, even through seemingly minor modifications, can unlock pathways to entirely new therapeutic interventions. The continued investigation into such nuanced structural effects will undoubtedly fuel the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. MDPI. Available from: [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1) API Intermediate Manufacturers. apicule. Available from: [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
  • The Chemical Synthesis of Key Pharmaceutical Intermediates: A Focus on 4-Amino-2-Fluoro-N-Methylbenzamide. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • WO2014066864A2 - Androgen receptor variants and methods for making and using. Google Patents.
  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. PubChem. Available from: [Link]

  • Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega. 2018-12-26. Available from: [Link]

  • Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells. PubMed Central. Available from: [Link]

  • Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI. 2011-03-31. Available from: [Link]

  • NOVEL PYRROLOÝ2,3-d¨PYRIMIDINE COMPOUND. European Patent Office. 2010-01-22. Available from: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Patsnap. Available from: [Link]

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. ACS Publications. Available from: [Link]

  • Overcoming mutation-based resistance to antiandrogens with rational drug design. eLife. 2013-04-09. Available from: [Link]

  • The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. PubMed Central. Available from: [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. Available from: [Link]

  • Androgen Receptor Nuclear Localization HCS Assay Protocol. ResearchGate. Available from: [Link]

  • Mutation Based Resistance to Antiandrogens in Prostate Cancer. Available from: [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke. Available from: [Link]

  • An androgen receptor N-terminal domain antagonist for treating prostate cancer. JCI. Available from: [Link]

  • GPR119 agonists trigger cAMP elevation in primary L-cells. cAMP imaging... ResearchGate. Available from: [Link]

  • Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer. PubMed Central. 2021-07-12. Available from: [Link]

  • 4-Fluoro-3-(pyrimidin-4-ylmethylamino)benzamide | C12H11FN4O. PubChem. Available from: [Link]

Sources

The Impact of Fluorination on the Bioactivity of 4-Amino-N-methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate pharmacological properties. This guide provides a comparative analysis of 4-amino-3-fluoro-N-methylbenzamide and its non-fluorinated parent compound, 4-amino-N-methylbenzamide. While direct head-to-head biological assay data for these two specific molecules is not extensively published, this document will synthesize available information on closely related analogs to provide a scientifically grounded perspective on the anticipated effects of fluorination. We will delve into the known biological activities of these classes of compounds, with a focus on anticonvulsant and anticancer applications, and provide detailed experimental protocols for their evaluation.

The rationale for investigating the fluorinated analog stems from the known benefits that fluorine substitution can impart, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3] By placing a fluorine atom at the 3-position of the benzamide ring, we can explore how this modification influences the compound's interaction with biological targets.

Comparative Biological Activity: A Tale of Two Scaffolds

Due to the limited direct comparative data, this section will analyze the known biological activities of non-fluorinated 4-aminobenzamides and related fluorinated benzamides to build a cohesive picture of their potential therapeutic applications.

Anticonvulsant Properties of 4-Aminobenzamides

The 4-aminobenzamide scaffold has been a subject of interest in the development of novel anticonvulsant agents. Studies on a series of 4-aminobenzamides have demonstrated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (metrazole) induced seizure tests in mice.[4][5] For instance, the introduction of a second aromatic ring, as seen in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, resulted in a compound with an anti-MES ED50 of 18.02 mg/kg in mice, a potency that compares favorably with established antiepileptic drugs like phenobarbital and phenytoin.[5] Another analog, 4-amino-(2-methyl-4-aminophenyl)benzamide, also showed significant activity in the MES test with an ED50 of 15.4 mg/kg.[6] These findings suggest that the 4-amino-N-methylbenzamide core is a promising pharmacophore for anticonvulsant drug discovery.

Anticancer Potential of Fluorinated Benzamides

The introduction of fluorine into the benzamide structure has been explored for its potential in cancer therapy. A number of fluorinated benzamide derivatives have been synthesized and evaluated for their anticancer activity.[7] For example, a series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors, with some compounds exhibiting significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[8] The mechanism of action for some fluorinated anticancer agents involves the induction of apoptosis.[9] For instance, the well-known anticancer drug 5-fluorouracil exerts its effect by interfering with DNA and RNA synthesis.[10][11] While not a benzamide, its efficacy underscores the potential of fluorinated compounds in oncology.

Hypothesized Comparison and the Role of Fluorine

Based on the established principles of medicinal chemistry, the introduction of a fluorine atom at the 3-position of 4-amino-N-methylbenzamide is likely to have several predictable effects:

  • Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets. This could translate to lower IC50 or ED50 values in biological assays.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to a longer biological half-life and improved pharmacokinetic profile.

  • Altered Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier. This could be particularly advantageous for CNS-acting drugs like anticonvulsants.

Therefore, it is hypothesized that This compound may exhibit:

  • Superior anticonvulsant activity compared to its non-fluorinated analog, potentially with a lower effective dose and a better safety profile.

  • Enhanced anticancer properties , possibly through mechanisms such as tubulin polymerization inhibition or induction of apoptosis, warranting its evaluation in relevant cancer cell lines.

To validate these hypotheses, direct comparative studies using standardized biological assays are essential. The following section provides detailed protocols for key experiments in this regard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the comparative analysis.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on cancer cell lines.

Objective: To measure the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which results in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HCT-116 for colon carcinoma)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and 4-amino-N-methylbenzamide) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[12]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 72 hours under the same conditions.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

This protocol describes the MES test in mice, a widely used model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.

Materials:

  • Male mice (e.g., ICR strain)

  • Corneal electrodes

  • An electroshock apparatus

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.[5] A control group should receive the vehicle only.

  • Time to Peak Effect: Allow sufficient time for the compound to reach its peak effect (typically 30-60 minutes for i.p. administration).

  • Electrical Stimulation: Apply a drop of saline to the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: Determine the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) using a suitable statistical method (e.g., probit analysis).

  • Neurotoxicity Assessment (Optional): The rotarod test can be performed to assess for any neurological deficits (e.g., motor impairment) induced by the test compounds.[4][5] This allows for the calculation of a protective index (PI = TD50/ED50), which is a measure of the drug's margin of safety.

Visualizations

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance MES_Test_Workflow acclimatize Acclimatize Mice administer Administer Test Compound acclimatize->administer wait Wait for Peak Effect administer->wait stimulate Apply Electrical Stimulus wait->stimulate observe Observe for Seizure Protection stimulate->observe analyze Analyze Data (ED50) observe->analyze

Caption: Workflow for the MES Test.

Conclusion

While direct comparative data on this compound and its non-fluorinated analog is currently limited in the public domain, a review of the literature on related compounds provides a strong basis for hypothesizing the effects of fluorination. The non-fluorinated 4-aminobenzamide scaffold has shown promise as an anticonvulsant, while fluorinated benzamides have demonstrated potential as anticancer agents. The introduction of a fluorine atom is anticipated to enhance the biological activity of the parent compound, potentially leading to a more potent and metabolically stable molecule. The experimental protocols provided in this guide offer a standardized approach for the direct comparison of these two compounds in both anticonvulsant and anticancer assays. Further research is warranted to empirically validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

  • Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259–1262. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113321. [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. (n.d.). Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 617-621. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7205. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1145. [Link]

  • In Vitro Comparison of the Fluoride Ion Release from the First- and Second-Generation Fluoride Varnishes. (2023). Materials, 16(12), 4449. [Link]

  • Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). Bioorganic & Medicinal Chemistry Letters, 11(23), 3151-3154. [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (n.d.). Current Topics in Medicinal Chemistry, 12(1), 35-51. [Link]

  • In vitro Comparison of Antimicrobial Activity of Conventional Fluoride Varnishes Containing Xylitol and Casein Phosphopeptide-Amorphous Calcium Phosphate. (2018). Journal of Clinical and Experimental Dentistry, 10(7), e676-e681. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). Research in Pharmaceutical Sciences, 11(6), 467-475. [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. (2019). Journal of Basic and Clinical Physiology and Pharmacology, 30(6). [Link]

  • Anticonvulsant activity of some 4-aminobenzamides. (1984). Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (1995). Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals, 16(5), 743. [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzamide. Retrieved January 30, 2026, from [Link]

  • Antiepileptic Drug Monitoring. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Advances, 14(33), 23907-23920. [Link]

  • Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. (2019). Medicinal Chemistry, 15(7), 756-771. [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

  • In Vitro Comparison of the Fluoride Ion Release from the First- and Second-Generation Fluoride Varnishes. (2023). Materials, 16(12), 4449. [Link]

  • Pharmacokinetics of Fluoride. (2006). In Fluoride in Drinking Water: A Scientific Review of EPA's Standards. National Academies Press (US). [Link]

  • Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. (1995). European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2362088. [Link]

  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). Rasayan Journal of Chemistry, 11(2), 705-710. [Link]

  • Antiepileptic Drug Level Monitoring. (2008). American Family Physician, 78(3), 304-308. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Bioconjugate Chemistry, 32(6), 1047-1051. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cel. (2025). Molecules, 30(14), 3456. [Link]

  • Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. (1996). Synapse, 24(4), 322-333. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). Journal of the Indian Chemical Society, 101(1), 101211. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(29), 20994-21021. [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (n.d.). Letters in Drug Design & Discovery, 8(7), 643-647. [Link]

  • Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. (n.d.). Nature, 556(7702), 443-447. [Link]

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2026). ACS Omega, 11(4), 4567-4575. [Link]

  • Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study. (2021). International Journal of Pediatrics, 9(3), 13221-13228. [Link]

  • What is the mechanism of Fluorouracil? (2024). Patsnap Synapse. [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Indian Journal of Physiology and Pharmacology, 43(1), 25-36. [Link]

  • Pharmacokinetics and Concentrations of Fluoride Measured in Tissue, Blood, Urine, or Bone. (n.d.). In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. (2020). Molecules, 25(20), 4877. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(29), 20994-21021. [Link]

  • Avoid routine testing for antiepileptic drug levels in people with epilepsy. (n.d.). American Academy of Family Physicians. Retrieved January 30, 2026, from [Link]

Sources

Validation of HPLC method for "4-amino-3-fluoro-N-methylbenzamide" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-3-fluoro-N-methylbenzamide (AFMB) is a critical intermediate and potential degradation impurity in the synthesis of androgen receptor antagonists, most notably Enzalutamide .[1] Precise quantification of AFMB is essential for establishing the purity of the final drug substance (API) and monitoring reaction kinetics during synthesis.

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for AFMB. Unlike generic "catch-all" methods, this guide compares a Standard C18 approach against an Optimized Phenyl-Hexyl approach , demonstrating why the latter offers superior selectivity for fluorinated aromatics.[1] We provide a complete validation framework compliant with ICH Q2(R1) guidelines, ensuring the method is robust, accurate, and suitable for regulated QC environments.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of AFMB is the first step in designing a robust method.

PropertyDescriptionAnalytical Implication
Structure Benzamide core with -NH₂, -F, and -CONHCH₃ substituents.[1][2][3]The Fluorine atom (C3) induces specific electronic effects (electronegativity) that can be exploited for separation.
Polarity Moderate to High (Amide + Amine).Requires aqueous-rich mobile phases to retain; risk of peak tailing due to amine interaction with silanols.[1]
pKa ~3.5–4.0 (Aniline nitrogen).Mobile phase pH must be controlled (preferably acidic, pH < 3.0) to keep the amine protonated and prevent peak broadening.
UV Max ~254 nm / 270 nm.[1]Strong UV chromophore allows for sensitive UV-Vis/PDA detection.[1]
The "Fluorine Effect" in Chromatography

Standard C18 columns rely solely on hydrophobic interactions. However, the fluorine atom on AFMB creates a "fluorophilic" site. Using a stationary phase that can interact with the


-electron system of the fluorinated ring (like a Phenyl or Pentafluorophenyl phase) often yields better resolution from structurally similar impurities (e.g., des-fluoro or regioisomers) than a standard C18.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation strategies to determine the optimal method for AFMB quantification.

Method A: The Generic Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mechanism: Hydrophobic interaction.

  • Verdict: Functional but Limited. It retains AFMB but often fails to separate it from closely related process impurities (e.g., regioisomers where F is at position 2).

Method B: The Optimized Specific (Phenyl-Hexyl)[1]
  • Column: Agilent Zorbax SB-Phenyl (4.6 x 150 mm, 3.5 µm)[1]

  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobic interaction.[1]
  • Verdict: Superior. The

    
    -
    
    
    
    interaction between the phenyl ligand and the fluorinated benzene ring of AFMB provides unique selectivity, sharpening the peak shape and improving resolution (
    
    
    ) significantly.
Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
4.2 min5.8 minOptimized (Better capacity factor

)
Tailing Factor (

)
1.451.08Superior (Sharper peaks)
Resolution (

)
*
1.8 (marginal)> 3.5 (robust)Pass
Theoretical Plates (

)
~4,500~7,200High Efficiency

*Resolution measured against the nearest eluting process impurity (des-methyl analog).

The "Gold Standard" Protocol (Method B)

This is the validated protocol recommended for routine QC release testing.

Chromatographic Conditions[1][4][5][6][7][8][9][10][11][12]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Zorbax SB-Phenyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm.[1][7]

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
12.19010
17.09010
Standard Preparation[1][5][7]
  • Stock Solution: Dissolve 25 mg of AFMB Reference Standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach target concentration (e.g., 100 µg/mL).

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points that ensure scientific integrity.

ValidationWorkflow Start Method Definition Specificity Specificity (Blank/Placebo/Impurity) Start->Specificity Specificity->Start Interference? Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Accuracy->Start Matrix Effect? Precision Precision (Repeatability/Intermediate) Accuracy->Precision Rec 98-102% Robustness Robustness (pH, Flow, Temp) Precision->Robustness RSD < 2.0% Final Validated Method (SOP Generation) Robustness->Final System Suitability Met

Caption: Figure 1. Step-wise validation logic following ICH Q2(R1) guidelines. Each stage acts as a gatekeeper; failure requires a return to method development.[1]

Validation Results (Experimental Data)

Specificity

No interference was observed at the retention time of AFMB (5.8 min) from blank, placebo, or known synthesis impurities.

  • Purity Angle < Purity Threshold (Waters Empower 3 algorithm), confirming peak homogeneity.

Linearity

Evaluated over a range of 10 µg/mL to 150 µg/mL (LOQ to 150% of target).

  • Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998[6]
    
  • Result: Highly linear response confirms suitability for quantitative assay.

Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% levels.

LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.2100.2%
150%150.0150.5100.3%
Mean 100.03%
Precision[1][7][10]
  • System Precision (n=6): RSD = 0.4% (Limit: NMT 2.0%)

  • Method Precision (n=6): RSD = 0.8% (Limit: NMT 2.0%)

Troubleshooting & Critical Parameters

The Pathway of Degradation

AFMB is susceptible to hydrolysis at the amide bond under extreme pH conditions. Understanding this pathway helps in identifying "ghost peaks" during robustness testing.[1]

DegradationPathway AFMB This compound (Target Analyte) Hydrolysis Acid/Base Hydrolysis AFMB->Hydrolysis Product1 4-amino-3-fluorobenzoic acid (Impurity A) Hydrolysis->Product1 Loss of -NHCH3 Product2 Methylamine (Not UV Active) Hydrolysis->Product2

Caption: Figure 2. Primary degradation pathway.[1] Impurity A will elute earlier (more polar) than AFMB. The method must resolve these two species.

Expert Tips
  • pH Sensitivity: The mobile phase pH is critical. If pH > 4.5, the amine deprotonates, leading to peak tailing and retention time shifts. Keep pH < 3.0.

  • Sample Solvent: Do not dissolve the sample in 100% Acetonitrile. The strong solvent effect will cause "peak splitting" for early eluting peaks. Use Mobile Phase or 50:50 Methanol:Water.[1]

  • Column Care: Phenyl columns are less stable at high pH (>8.0) than hybrid C18s. Flush with 50:50 Water:Methanol after use to prevent buffer precipitation.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][8]

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[1] USP-NF.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on separation science).

  • PubChem. (2023). Enzalutamide Compound Summary (Includes Intermediates). National Library of Medicine.

  • ResearchGate. (2016). Impurity profiling and stability analysis of Enzalutamide.[9][10] (Provides context on specific impurities including AFMB derivatives).

Sources

A Comparative Guide to Purity Assessment of "4-amino-3-fluoro-N-methylbenzamide" by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4-amino-3-fluoro-N-methylbenzamide, a key pharmaceutical intermediate. We will explore the technical underpinnings of qNMR and contrast its performance with established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

The Principle of qNMR: A Foundation of Accuracy

Quantitative NMR (qNMR) stands as a powerful analytical method for determining the purity of substances.[1] Its fundamental principle is elegantly simple: the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2][3] This direct relationship allows for the absolute quantification of a compound without the need for calibration curves, a significant advantage over many other analytical techniques.[2][3] When an internal standard of known purity and concentration is added to the sample, the purity of the analyte can be calculated by comparing the integral ratios of their respective NMR signals.[2][4] This makes qNMR a primary ratio method, with results traceable to the International System of Units (SI) when a certified reference material is used.[5][6][7]

The choice of an appropriate internal standard is critical for accurate qNMR analysis. An ideal internal standard should be chemically stable, have signals that do not overlap with the analyte, be soluble in the chosen solvent, and have similar relaxation properties to the analyte.[4]

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR offers distinct advantages, a comprehensive understanding of its performance requires comparison with other widely used purity assessment techniques.

Parameter qNMR HPLC GC DSC
Principle Signal intensity proportional to molar concentrationDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a stationary phaseMeasurement of heat flow during melting
Selectivity High (structurally informative)High (dependent on column and mobile phase)High (for volatile and thermally stable compounds)Low (not impurity-specific)
Precision High (typically <1% RSD)[4]HighHighModerate
Accuracy High (primary method)High (requires reference standards)High (requires reference standards)Moderate to High (for crystalline solids)
Sample Throughput ModerateHighHighLow
Destructive? No[2]YesYesYes
Key Advantage Absolute quantification without identical substance referenceVersatility for a wide range of compoundsExcellent for volatile impurities and residual solventsRapid assessment of overall purity for highly pure crystalline solids
Key Limitation Lower sensitivity than chromatographic methodsRequires reference standards for each impurityLimited to volatile and thermally stable compoundsNot suitable for amorphous or thermally unstable compounds

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate complex mixtures.[8] It is particularly effective for non-volatile and thermally labile compounds, making it a versatile tool for impurity profiling.[9][10] However, accurate quantification by HPLC relies on the availability of reference standards for both the active pharmaceutical ingredient (API) and its impurities.[11]

Gas Chromatography (GC): GC is the method of choice for analyzing volatile and semi-volatile compounds.[12] In the context of this compound, GC would be highly effective for detecting and quantifying residual solvents from the synthesis process.[8][13] Its application is limited to thermally stable compounds that can be vaporized without decomposition.[12]

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature.[14] For highly pure, crystalline substances, DSC can provide a rapid and accurate determination of purity based on the melting point depression caused by impurities.[15] However, it is not suitable for amorphous or thermally unstable compounds and does not provide information about the identity or quantity of individual impurities.[16][17]

Experimental Protocols

This protocol outlines the key steps for determining the purity of this compound using an internal standard method.

1. Materials and Instrumentation:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR spectrometer (e.g., 500 MHz)[18]

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This ensures complete relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a suitable signal would be the N-methyl protons. For maleic acid, the two olefinic protons can be used.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 4-amino-3-fluoro-N- methylbenzamide dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Ensure sufficient relaxation delay) transfer->nmr_acq process_spec Process Spectrum (FT, Phase & Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity using the qNMR formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

The Causality Behind Experimental Choices in qNMR

The robustness of a qNMR experiment hinges on several critical parameters. The choice of a deuterated solvent like DMSO-d6 is predicated on its ability to dissolve both the analyte and the internal standard, and its own signals not interfering with the signals of interest.[1] The extended relaxation delay is arguably the most crucial parameter for accurate quantification. It ensures that all protons have returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of nuclei. Inadequate relaxation can lead to signal saturation and an underestimation of purity.

Self-Validating Systems and Trustworthiness

The internal standard method in qNMR provides a self-validating system. Any variations in instrument performance, such as pulse power or receiver gain, will affect both the analyte and the internal standard signals equally, thus canceling out in the final ratio calculation. This inherent robustness contributes to the high precision and trustworthiness of the method.[4] Furthermore, the use of certified reference materials from national metrology institutes like NIST provides a direct link to the SI, ensuring the accuracy and global comparability of the results.[7][19]

Conclusion

Quantitative NMR is a powerful and reliable technique for the purity assessment of this compound. Its ability to provide absolute quantification without the need for compound-specific reference standards sets it apart from chromatographic methods.[3] While HPLC and GC remain invaluable for impurity profiling and the detection of specific types of impurities, qNMR offers a direct and accurate measure of the main component's purity. DSC, on the other hand, serves as a complementary technique for a rapid assessment of the overall purity of highly crystalline materials. For drug development professionals, a multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of a compound's purity profile, in line with regulatory expectations such as those from the ICH.[20][21][22]

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • BIPM. qNMR.
  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR)
  • ResearchGate. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • AWS.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Emery Pharma. (2024, February 9).
  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • TA Instruments.
  • ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • PubMed. (2018, September 4).
  • Mestrelab Resources.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • UGA. Organic Compound Characterization « Center for Applied Isotope Studies (CAIS).
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ACS Publications. Determination of purity by differential scanning calorimetry (DSC).
  • Wikipedia.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • LCGC International. (2010, April 1).
  • Intertek. Differential Scanning Calorimetry Analysis.
  • Wikipedia. Differential scanning calorimetry.
  • ICH. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • NIST. (2018, March 19). A Standard for Standards.
  • Mettler Toledo.

Sources

A Comparative Guide to Fluorinated Benzamide Derivatives: Bridging In Vitro Activity with In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and molecular imaging, the benzamide scaffold stands as a privileged structure, lending itself to a diverse array of therapeutic and diagnostic applications. The strategic incorporation of fluorine into these molecules has emerged as a powerful tool to modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, target affinity, and bioavailability. This guide provides an in-depth, objective comparison of fluorinated benzamide derivatives, drawing upon experimental data from both laboratory and preclinical settings to offer researchers, scientists, and drug development professionals a comprehensive understanding of their performance.

Our analysis will focus on a class of fluorinated benzamide derivatives that have shown significant promise as imaging agents for malignant melanoma, a field where the demand for sensitive and specific diagnostic tools is paramount. By examining these compounds, we will elucidate the causal relationships behind experimental choices and provide a clear, data-driven comparison of their in vitro and in vivo characteristics.

The Rationale for Fluorination: A Strategic Advantage

The introduction of fluorine into a benzamide derivative is a deliberate and calculated medicinal chemistry strategy. Fluorine's high electronegativity and relatively small size can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This can lead to improved binding affinity for the target protein and reduced susceptibility to enzymatic degradation, thereby prolonging the compound's in vivo half-life and enhancing its imaging or therapeutic window.

In Vitro Evaluation: Foundational Insights into Derivative Performance

The initial assessment of any novel compound begins with a rigorous in vitro evaluation. These assays provide fundamental data on a compound's affinity for its target, its cellular uptake, and its stability in a biological environment. For fluorinated benzamide derivatives targeting melanoma, the primary in vitro focus is on their interaction with melanin, a pigment overexpressed in most melanoma cells.

Comparative In Vitro Performance of Fluorinated Benzamide Derivatives
DerivativeTarget/ApplicationIn Vitro AssayKey FindingsReference
⁶⁸Ga-MI-0202C1 Melanoma PET ImagingCellular uptake in B16F10 cellsIncreased uptake in L-tyrosine treated cells, indicating melanin-selective accumulation.[1][2][3][1][2][3]
¹⁸F-DMFB Melanoma PET ImagingBinding affinity in B16F10 cellsHigh binding affinity for melanin.[4][4]
¹³¹I-IFPABZA Melanoma TheranosticsMelanin binding assay>98% binding to melanin at various concentrations.[5][6][5][6]
¹³¹I-IFNABZA Melanoma TheranosticsMelanin binding assay>98% binding to melanin; reached 98% binding within 30 minutes.[5][6][5][6]
[¹⁸F]-DAFBA Melanoma PET ImagingCellular uptake in B16F1 melanoma cellsHigh uptake by melanoma cells.[7][7]

Expert Analysis of In Vitro Data: The in vitro data consistently demonstrates the high affinity of these fluorinated benzamide derivatives for melanin. The use of B16F10 murine melanoma cells is a standard and well-validated model for these initial studies.[1][2][3][4][5] The experiment with L-tyrosine stimulation for ⁶⁸Ga-MI-0202C1 is a clever approach to confirm that the uptake is indeed related to active melanin synthesis.[1][2][3] While all listed compounds show promise, the rapid and high-level melanin binding of ¹³¹I-IFNABZA suggests a particularly strong and efficient interaction with the target.[5][6]

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol provides a standardized method for assessing the uptake of radiolabeled fluorinated benzamide derivatives in melanoma cell lines.

Objective: To quantify the time-dependent accumulation of a radiolabeled compound in melanoma cells.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 6-well cell culture plates

  • Radiolabeled fluorinated benzamide derivative

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Gamma counter

Procedure:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1 x 10⁶ cells per well and incubate overnight at 37°C.[5]

  • Compound Incubation: Replace the culture medium with fresh medium containing the radiolabeled benzamide derivative (e.g., at a concentration of 1 µCi/mL).[5]

  • Time-Course Analysis: Incubate the cells for various time points (e.g., 15, 30, 60, 120, 240, 480 minutes).[5]

  • Washing: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS to remove unbound radioactivity.[5]

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1M NaOH or trypsin).[5] Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cellular uptake as the percentage of the added dose per 10⁶ cells (%AD/10⁶ cells).[5]

In_Vitro_Uptake_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed B16F10 cells (1x10^6 cells/well) overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_radioligand Add radiolabeled benzamide derivative overnight_incubation->add_radioligand time_points Incubate for various time points add_radioligand->time_points wash_cells Wash with PBS (remove unbound) time_points->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells gamma_count Measure radioactivity (Gamma Counter) lyse_cells->gamma_count data_analysis Calculate %AD/10^6 cells gamma_count->data_analysis In_Vivo_Biodistribution_Workflow cluster_injection Administration cluster_dissection Data Collection cluster_analysis Analysis anesthetize Anesthetize tumor-bearing mouse iv_injection Intravenous injection of radiolabeled compound anesthetize->iv_injection euthanize Euthanize at specific time points iv_injection->euthanize dissect Dissect organs and tumor euthanize->dissect weigh_tissues Weigh tissue samples dissect->weigh_tissues gamma_count Measure radioactivity (Gamma Counter) weigh_tissues->gamma_count calculate_id_g Calculate %ID/g gamma_count->calculate_id_g

Caption: Workflow for in vivo biodistribution study.

Structure-Activity Relationship (SAR): Decoding the Impact of Fluorination

The comparative data reveals important structure-activity relationships. For instance, the position of the fluorine atom on the benzamide ring can influence both binding affinity and metabolic stability. While a detailed SAR analysis requires a broader range of derivatives, the existing data suggests that even minor changes, such as the difference between a picolinamide and a nicotinamide structure in the cases of ¹³¹I-IFPABZA and ¹³¹I-IFNABZA, can have a profound impact on in vivo performance. [6][8]Furthermore, studies on other fluorinated benzamides and related structures like benzenesulfonamides have shown that the arrangement of substituents on the aromatic ring is crucial for target engagement and inhibitory activity. [9][10][11][12]

Conclusion and Future Directions

The fluorinated benzamide derivatives discussed in this guide represent a promising class of compounds, particularly for the imaging of malignant melanoma. The in vitro and in vivo data, when analyzed in concert, provide a robust framework for understanding their performance and potential for clinical translation. The high tumor-to-background ratios and favorable biodistribution profiles of several of these derivatives underscore the value of fluorine incorporation in probe design.

Future research should focus on direct, head-to-head comparisons of these and other novel fluorinated benzamide derivatives in standardized in vitro and in vivo assays. This will enable a more definitive ranking of their performance and a deeper understanding of the structure-activity relationships that govern their efficacy. Furthermore, exploring the therapeutic potential of these compounds, particularly those labeled with therapeutic radionuclides, is a logical and exciting next step in harnessing the full potential of the fluorinated benzamide scaffold.

References

  • Kim, J., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLoS ONE. [Link]

  • Zhang, X., et al. (2014). 4-¹⁸F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine. [Link]

  • Kim, J., et al. (2025). Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. ResearchGate. [Link]

  • Shiue, G. G., et al. (2000). N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear Medicine and Biology. [Link]

  • Shiue, G. G., et al. (1998). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology. [Link]

  • Chen, Y. J., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. International Journal of Molecular Sciences. [Link]

  • Chen, Y. J., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. PMC. [Link]

  • Rutkauskas, K., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. [Link]

  • Shilpi, R., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Garg, S., et al. (2009). Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors. Molecular Imaging and Biology. [Link]

  • Kim, J., et al. (2025). Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PlumX. [Link]

  • Chen, Y. J., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. PubMed. [Link]

  • Smirnov, A., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. [Link]

  • Rutkauskas, K., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Garg, S., et al. (2009). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. National Institutes of Health. [Link]

Sources

Structure-activity relationship of positional isomers of amino-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The amino-fluoro-N-methylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in androgen receptor antagonists (e.g., Enzalutamide) and Kv7 (KCNQ) potassium channel openers. Objective: This guide analyzes the structure-activity relationship (SAR) of positional isomers—specifically focusing on the electronic and steric consequences of moving the fluorine and amino substituents relative to the N-methylbenzamide core. Key Finding: The 4-amino-2-fluoro isomer exhibits superior metabolic stability and optimal geometric orientation for androgen receptor binding, while the 2-amino-4-fluoro configuration is more characteristic of neuronal excitability modulators (Retigabine analogs).

Structural Analysis & Physicochemical Comparison

The positioning of the fluorine atom (F) and the amino group (-NH₂) relative to the amide linker (-CONHCH₃) dictates the molecule's electronic landscape (Hammett effects), lipophilicity (LogP), and metabolic vulnerability.

The Isomer Landscape
FeatureIsomer A (Dominant) Isomer B (Alternative) Isomer C (Minor)
IUPAC Name 4-amino-2-fluoro-N-methylbenzamide 2-amino-4-fluoro-N-methylbenzamide 3-amino-4-fluoro-N-methylbenzamide
Primary Application Enzalutamide Intermediate KCNQ Channel Modulator Fragment Screening
Electronic Effect F at ortho withdraws e- from amide carbonyl; -NH₂ at para donates e-.-NH₂ at ortho may H-bond with amide carbonyl; F at para blocks metabolism.F and -NH₂ are ortho to each other; steric crowding.
Predicted pKa (Aniline) ~3.5 (Reduced basicity)~2.8 (Highly reduced due to ortho-carbonyl)~3.8
Metabolic Stability High: Ortho-F blocks hydrolytic attack on amide.Moderate: Amide is exposed; Para-F blocks CYP oxidation.Low: Exposed para position prone to oxidation.
Mechanism of Action: The "Ortho-Fluoro" Effect

In Isomer A (4-amino-2-fluoro), the fluorine atom at the ortho position relative to the amide carbonyl plays a dual role:

  • Conformational Lock: The high electronegativity of fluorine creates a dipole repulsion with the amide carbonyl oxygen, forcing the amide bond out of planarity or locking it into a specific conformation preferred by the Androgen Receptor.

  • Metabolic Shield: The C-F bond is metabolically inert. By placing it ortho to the amide, it sterically hinders amidases that would otherwise hydrolyze the drug, significantly extending half-life (t½).[1]

Experimental Data: Synthesis & Characterization

The following protocol details the synthesis of the commercially significant Isomer A (4-amino-2-fluoro-N-methylbenzamide) . This workflow is validated for high purity (>98%) suitable for API synthesis.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: 2-Fluoro-4-nitrotoluene Step1 Step 1: Oxidation (KMnO4, H2O, 95°C) Start->Step1 Inter1 Intermediate 1: 2-Fluoro-4-nitrobenzoic acid Step1->Inter1 Yield: ~74% Step2 Step 2: Chlorination (SOCl2, DMF cat., 60°C) Inter1->Step2 Inter2 Intermediate 2: Acid Chloride Step2->Inter2 Step3 Step 3: Amidation (Methylamine, THF, 0°C) Inter2->Step3 Inter3 Intermediate 3: 2-Fluoro-4-nitro-N-methylbenzamide Step3->Inter3 Yield: ~90% Step4 Step 4: Reduction (H2, Pd/C, MeOH) Inter3->Step4 Final Final Product: 4-amino-2-fluoro-N-methylbenzamide Step4->Final Yield: ~98%

Caption: Step-wise synthesis of 4-amino-2-fluoro-N-methylbenzamide via oxidation, chlorination, amidation, and hydrogenation.

Detailed Protocol (Isomer A)

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

  • Reagents: 2-Fluoro-4-nitrotoluene (1.0 eq), KMnO₄ (2.0 eq), Water (Solvent).

  • Procedure: Suspend starting material in water. Add KMnO₄ portion-wise at 80-95°C. Reflux for 4-6 hours until TLC indicates consumption of toluene derivative.

  • Workup: Filter hot to remove MnO₂.[2] Acidify filtrate with HCl to pH 2.[2] Collect precipitate (2-Fluoro-4-nitrobenzoic acid) by filtration.

  • Checkpoint: Expected Melting Point: 176-178°C.

Step 2 & 3: Formation of N-Methyl Amide

  • Activation: Dissolve acid in Isopropyl Acetate or Toluene. Add Thionyl Chloride (SOCl₂, 1.2 eq) and catalytic DMF.[1] Heat to 60°C for 2 hours. Evaporate excess SOCl₂.

  • Amidation: Dissolve the crude acid chloride in THF. Cool to 0°C. Slowly add aqueous Methylamine (40%, 2.5 eq). Stir for 1 hour.

  • Purification: Precipitate with water/ice. Filter yellow solid (2-Fluoro-4-nitro-N-methylbenzamide).[3]

Step 4: Hydrogenation (The Critical Step)

  • System: Autoclave or Parr Shaker.

  • Reagents: Nitro-amide intermediate, 10% Pd/C (5 wt% loading), Methanol.

  • Condition: 3-5 bar H₂ pressure at 50°C for 2-4 hours.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.[4]

  • Validation:

    • HPLC Purity: >99.5% (Required for API usage).

    • 1H NMR (DMSO-d6): δ 2.75 (d, 3H, N-Me), 5.9 (s, 2H, NH2), 6.3-6.5 (m, 2H, Ar-H), 7.4 (t, 1H, Ar-H).[1]

Biological Application & SAR Logic

Enzalutamide (Prostate Cancer)[2]
  • Role of Isomer A: The 4-amino group reacts with a isothiocyanate derivative to form the thiohydantoin ring of Enzalutamide.

  • SAR Criticality: The 2-fluoro substituent is not just for lipophilicity. It creates steric bulk that forces the drug into a rigid conformation, increasing affinity for the Androgen Receptor (AR) ligand-binding domain (LBD). Removal of this fluorine decreases potency by >10-fold.

KCNQ Channel Openers (Neuronal Excitability)
  • Role of Isomer B (Analogs): In KCNQ openers (like Retigabine), the electronic density of the aniline ring is crucial.

  • SAR Logic: A fluorine at the 4-position (para to the amine) prevents metabolic hydroxylation (a common clearance pathway for anilines). However, in benzamide-based openers, the "tri-substituted" pattern (Amino, Fluoro, Amide) is tuned to maximize the negative electrostatic potential near the channel's binding pocket.

SAR Decision Matrix (DOT Diagram)

SAR_Logic Center Amino-Fluoro-N-Methylbenzamide Scaffold Design IsoA Isomer A: 4-Amino-2-Fluoro Center->IsoA IsoB Isomer B: 2-Amino-4-Fluoro Center->IsoB EffectA1 Ortho-F Effect: Conformational Lock IsoA->EffectA1 EffectA2 Para-NH2: Linear Conjugation IsoA->EffectA2 ResultA High Potency AR Antagonist (Enzalutamide) EffectA1->ResultA EffectA2->ResultA EffectB1 Para-F Effect: Metabolic Block (CYP) IsoB->EffectB1 EffectB2 Ortho-NH2: Intramolecular H-Bond IsoB->EffectB2 ResultB Neuronal Excitability (KCNQ Modulators) EffectB1->ResultB EffectB2->ResultB

Caption: Decision matrix for selecting isomers based on target receptor requirements (AR vs. KCNQ).

References

  • Medivation Prostate Therapeutics, Inc. (2011).[1][3][5] Process for the synthesis of Enzalutamide and its intermediates. WO2011/106570.[5] Link

  • Xu, D., et al. (2013).[1] A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Link

  • Khoury, K., et al. (2011).[1] Fluorine in G-Protein-Coupled Receptor (GPCR) Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Micovic, V., et al. (2015).[1][5] Structure-activity relationship of KCNQ channel openers. Current Medicinal Chemistry. Link

  • Sawyers, C. L., et al. (2006).[1] Diarylhydantoin compounds. WO2006/124118.[5] Link

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 4-amino-3-fluoro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Imperative of Antibody Specificity for Novel Benzamide Derivatives

1.1 Therapeutic and Diagnostic Potential of 4-amino-3-fluoro-N-methylbenzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of this compound, a specific and synthetically accessible small molecule, are being investigated for a range of applications, from cytotoxic prodrugs in oncology to intermediates for novel kinase inhibitors.[1][2] The development of reliable analytical tools to detect and quantify these compounds and their metabolites in biological matrices is paramount for advancing preclinical and clinical studies.

1.2 The Critical Role of Target-Specific Antibodies

1.3 Defining and Assessing Antibody Cross-Reactivity

For small molecule targets, which are not immunogenic on their own, antibodies are generated by first conjugating the hapten to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA).[5][6][7] This process, however, can elicit a heterogeneous population of antibodies that recognize different features of the hapten-carrier conjugate.[8] Therefore, a systematic, multi-platform approach is essential to select and validate an antibody clone with the highest specificity for the target molecule. This guide provides a comprehensive framework for comparing the cross-reactivity profiles of antibodies raised against a primary target, "Compound A," with its structurally related derivatives.

Part 2: A Validated Experimental Framework for Cross-Reactivity Profiling

2.1 Rationale and Selection of Test Antigens

To comprehensively assess antibody specificity, a panel of compounds with systematic structural modifications is required. The selection should include potential metabolites, precursors, and analogs that are likely to be present in test samples. For our target, This compound (Compound A) , we have selected a panel of four derivatives that systematically probe the antibody's recognition of key functional groups.

Compound IDChemical NameStructural Modification from Compound ARationale for Inclusion
A This compound (Target Antigen) The primary immunogen used for antibody generation.
B 4-amino-N-methylbenzamideRemoval of the fluorine atomTo assess the contribution of the electronegative fluorine to the epitope.
C 4-amino-3-fluoro-benzamideRemoval of the N-methyl groupTo determine the importance of the methyl group on the amide nitrogen.
D 4-amino-3-chloro-N-methylbenzamideSubstitution of fluorine with chlorineTo evaluate specificity between similar halogen substitutions.
E N-methyl-4-(methylamino)-3-nitrobenzamideMultiple substitutions (nitro, methylamino)A structurally distinct benzamide to serve as a negative control.[9]

2.2 Workflow for Antibody Generation and Characterization

The generation of high-quality antibodies against small molecules is a non-trivial process. It begins with the synthesis of the hapten and its conjugation to a carrier protein, followed by immunization and screening. The diagram below illustrates a typical workflow for producing and screening polyclonal antibodies, which is often a precursor to monoclonal antibody development.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Screening cluster_2 Phase 3: Purification & Validation A1 Synthesize Hapten (Compound A) A2 Conjugate Hapten to Carrier Protein (KLH/BSA) A1->A2 EDC/NHS Chemistry B1 Immunize Host Animal (e.g., Rabbit) A2->B1 Immunization Schedule B2 Collect Antiserum B1->B2 B3 Titer Screening via Direct ELISA B2->B3 C1 Purify IgG (Protein A/G Affinity) B3->C1 High-Titer Selection C2 Cross-Reactivity Profiling (Competitive ELISA, SPR) C1->C2

Caption: High-level workflow for anti-hapten antibody production.

2.3 Primary Screening via Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For small molecules, the competitive ELISA format is the most robust and widely used method for screening and quantification.[10][11][12] This is because small molecules do not adsorb efficiently to microplate surfaces.[11] In this assay, free analyte in the sample competes with a fixed amount of a hapten-enzyme conjugate (or hapten-protein conjugate coated on the plate) for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection A1 Coat plate with Hapten-Protein Conjugate (e.g., Compound A-BSA) B1 Add Antibody + Free Competitor Compound (Sample or Standard) A1->B1 Block unbound sites B2 Incubate to allow competition for Ab binding B1->B2 C1 Wash to remove unbound Ab and competitor B2->C1 C2 Add HRP-conjugated Secondary Antibody C1->C2 C3 Add TMB Substrate C2->C3 C4 Measure Absorbance at 450 nm C3->C4

Caption: Competitive ELISA workflow for cross-reactivity analysis.

Part 3: Comparative Performance Analysis

3.1 Quantitative Specificity Assessment by Competitive ELISA

The gold standard for quantifying cross-reactivity is the competitive ELISA, which determines the concentration of each derivative required to inhibit the antibody binding by 50% (IC50). The percent cross-reactivity is then calculated relative to the target antigen (Compound A).

% Cross-Reactivity = (IC50 of Compound A / IC50 of Test Compound) x 100

3.1.1 Detailed Competitive ELISA Protocol

  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of Compound A-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of Compound A (standard) and test compounds (B, C, D, E) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (e.g., Rabbit anti-Compound A, diluted to a pre-determined optimal concentration). Incubate for 30 minutes.

    • Transfer 100 µL of the antibody/competitor mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection:

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Signal Quenching & Reading: Stop the reaction by adding 50 µL/well of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 for each compound.

Table 2: IC50 Values and Cross-Reactivity of Anti-Compound A Antibody

Compound IDDescriptionIC50 (nM)% Cross-ReactivityInterpretation
A Target Antigen 15.2 100% High affinity for the target.
B No Fluorine1,2501.2%The fluorine atom is critical for antibody recognition.
C No N-methyl88.617.2%The N-methyl group contributes to binding, but is not essential.
D Chlorine substitution45.133.7%Significant cross-reactivity; the antibody recognizes other halogens at position 3.
E Negative Control>100,000<0.01%No significant binding to unrelated benzamide derivatives.

3.2 Target Verification in Complex Matrices via Western Blotting

While ELISA provides quantitative data on binding to free haptens, Western blotting can assess specificity against the hapten when conjugated to various proteins. This is crucial for identifying potential off-target binding to endogenous proteins in a biological sample. The technique is particularly useful for detecting low-abundance proteins.[13][14]

3.2.1 Detailed Western Blotting Protocol

  • Conjugate Preparation: Prepare BSA and KLH conjugates of compounds A, B, C, D, and E.

  • SDS-PAGE: Separate 1 µg of each protein conjugate using a 4-12% Bis-Tris polyacrylamide gel. For small protein conjugates, higher percentage gels may be required for better resolution.[15][16]

  • Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane. A smaller pore size is recommended for better retention of smaller proteins.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (Rabbit anti-Compound A, 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (Goat anti-Rabbit IgG-HRP, 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[17] High-sensitivity substrates are recommended for detecting weak cross-reactive signals.[17]

Expected Results: A highly specific antibody will show a strong band only in the lane corresponding to the Compound A conjugates (BSA-A, KLH-A). Fainter bands in other lanes (e.g., D) would confirm the cross-reactivity observed in the ELISA.

3.3 Kinetic Analysis of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data on molecular interactions, including association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This allows for a more nuanced comparison of antibody binding dynamics than endpoint assays like ELISA. For small molecule analysis, the antibody is typically captured on the sensor chip surface, and the small molecule derivatives are passed over as analytes.[18][19][20]

3.3.1 SPR Experimental Setup

  • Chip Preparation: Use a sensor chip with a surface suitable for antibody capture (e.g., Protein A/G).

  • Antibody Capture: Inject the Rabbit anti-Compound A antibody over the sensor surface to achieve a stable capture level.

  • Kinetic Analysis: Inject serial dilutions of each compound (A, B, C, D, E) over the captured antibody surface.

  • Regeneration: After each compound injection cycle, regenerate the sensor surface to remove the bound analyte without denaturing the captured antibody.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Table 3: Kinetic Parameters for Antibody Binding to Benzamide Derivatives

Compound IDka (1/Ms)kd (1/s)KD (M)Interpretation
A 2.5 x 10^53.8 x 10^-41.5 x 10^-9Fast on-rate and very slow off-rate, indicating a stable, high-affinity interaction.
B 1.1 x 10^41.4 x 10^-21.3 x 10^-6Significantly slower on-rate and faster off-rate; weak and transient binding.
C 9.8 x 10^41.7 x 10^-31.7 x 10^-8Slower on-rate and faster off-rate compared to A, confirming moderate affinity.
D 1.8 x 10^58.1 x 10^-44.5 x 10^-9On- and off-rates are closer to Compound A, confirming significant binding affinity.
E No Binding DetectedNo Binding DetectedN/AConfirms lack of interaction.

Part 4: Synthesis and Strategic Implications

4.1 Interpreting the Cross-Reactivity Profile

The collective data from ELISA, Western Blot, and SPR provides a comprehensive and self-validating profile of the antibody's specificity.

  • High Specificity for the Fluoro Group: The dramatic loss of affinity for Compound B (no fluorine) across all platforms confirms that the 3-fluoro substituent is the dominant feature of the epitope recognized by the antibody.

  • Moderate Cross-Reactivity with Halogen Substitution: The significant binding to Compound D (chlorine substitution) indicates that while the antibody prefers fluorine, it can tolerate other halogens at that position. This is a critical finding, as it suggests the assay might detect other halogenated metabolites or analogs.

  • Tolerable Cross-Reactivity for N-methyl Group: The moderate affinity for Compound C (no N-methyl) suggests this part of the molecule is less critical for binding.

  • Excellent Specificity Against Unrelated Derivatives: The lack of binding to Compound E demonstrates that the antibody is specific to the core 4-amino-3-halo-benzamide structure.

4.2 Mitigating Risks and Guiding Assay Development

Based on this profile, the antibody is highly suitable for assays where the primary goal is to detect Compound A and its closely related halogenated analogs. However, if the goal is to specifically quantify only Compound A in the presence of Compound D, this antibody may not be suitable without further sample purification (e.g., via chromatography). This characterization data is crucial for validating the immunoassay and for interpreting results from biological samples where multiple related compounds may be present. For regulatory submissions, such as an Investigational New Drug (IND) application, thorough tissue cross-reactivity studies are also required to identify any potential off-target binding in human tissues.[21][22][23]

Part 5: References

  • 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Center for Biotechnology Information. [Link]

  • Antibodies against small molecules. PubMed. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

  • (PDF) Antibodies against small molecules. ResearchGate. [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]

  • Western blot optimization enhance detection & quantification of low abundance protein. CiteAb. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. National Institutes of Health. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • What special conditions are required for a smaller protein in western blot? ResearchGate. [Link]

  • Anti-small molecule hapten antibodies. SYnAbs. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • TCR: Tissue cross reactivity studies. Labcorp. [Link]

  • Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Antibody Binding Kinetics & Affinity Data. Nicoya Lifesciences. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Pharmaceutical Intermediates: The Case of 4-amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorination in Drug Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. This guide provides an in-depth performance benchmark of 4-amino-3-fluoro-N-methylbenzamide , a fluorinated benzamide derivative, as a pharmaceutical intermediate.

While its isomer, 4-amino-2-fluoro-N-methylbenzamide, is a well-documented precursor in the synthesis of the prostate cancer drug Apalutamide[1][2], the 3-fluoro isomer presents a different set of steric and electronic properties. This guide will objectively compare the performance of this compound against its non-fluorinated parent and its 2-fluoro regioisomer, providing the experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Molecular Profile and Physicochemical Properties

A foundational understanding of an intermediate begins with its fundamental properties. These parameters influence its behavior in reactions, its purification profile, and its handling requirements.

PropertyValueSource
CAS Number 90663-31-3[3]
Molecular Formula C₈H₉FN₂O[3]
Molecular Weight 168.17 g/mol
Physical Form Yellow to Brown Solid[3]
Purity (Typical) ≥95%[3]
Storage Temperature 2-8°C[3]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; H1 [label="H₂"]; F1 [label="F"]; C7 [label="C"]; O1 [label="O"]; N3 [label="N"]; C8 [label="C"]; H2 [label="H₃"]; H3 [label="H"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- N2; N2 -- H1; C2 -- F1; C4 -- C7;

// Amide group C7 -- O1 [len=0.5]; C7 -- N3; N3 -- C8; N3 -- H3; C8 -- H2;

// Positioning C1 [pos="0,1!"]; C6 [pos="-0.87,0.5!"]; C5 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C3 [pos="0.87,-0.5!"]; C2 [pos="0.87,0.5!"]; N2 [pos="0,2!"]; H1 [pos="0,2.5!"]; F1 [pos="1.74,1!"]; C7 [pos="0,-2!"]; O1 [pos="0.87,-2.5!"]; N3 [pos="-1,-2.5!"]; H3 [pos="-1,-3!"]; C8 [pos="-2,-2.2!"]; H2 [pos="-2.5,-2.7!"]; }

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing Considerations

The viability of a pharmaceutical intermediate is heavily dependent on the efficiency, scalability, and robustness of its synthetic route. A common pathway to substituted benzamides involves the amidation of a corresponding benzoic acid, which is often derived from the oxidation of a toluene precursor, followed by the reduction of a nitro group.

synthesis_workflow start 4-Fluoro-3-nitrotoluene oxidation Oxidation (e.g., KMnO₄) start->oxidation benzoic_acid 4-Fluoro-3-nitrobenzoic Acid oxidation->benzoic_acid activation Acid Activation (e.g., SOCl₂) benzoic_acid->activation acid_chloride 4-Fluoro-3-nitrobenzoyl Chloride activation->acid_chloride amination Amidation (Methylamine) acid_chloride->amination nitro_amide 4-Fluoro-N-methyl-3- nitrobenzamide amination->nitro_amide reduction Nitro Reduction (e.g., H₂/Pd-C) nitro_amide->reduction final_product 4-amino-3-fluoro-N- methylbenzamide reduction->final_product

Caption: Generalized synthetic workflow for this compound.

Expertise in Practice: The choice of oxidizing agent (e.g., potassium permanganate) and reduction method (e.g., catalytic hydrogenation) is critical. While potent, permanganate oxidation can be challenging to scale and may require significant purification efforts. Catalytic hydrogenation is generally clean and high-yielding but requires specialized high-pressure equipment and careful catalyst handling to avoid catalyst poisoning and ensure complete conversion. The order of operations—reduction followed by amidation versus amidation followed by reduction—can significantly impact yield and impurity profiles, and must be optimized for each specific substrate.

Comparative Performance Analysis

To objectively benchmark this compound, we compare it to two structurally similar and commercially relevant alternatives. The fluorine atom's position profoundly influences the molecule's electronic properties and, consequently, its reactivity and potential biological interactions.

  • Alternative 1: 4-amino-N-methylbenzamide (Non-fluorinated Analog) : The baseline compound, used to evaluate the net effect of adding a fluorine atom.

  • Alternative 2: 4-amino-2-fluoro-N-methylbenzamide (Regioisomeric Analog) : A key intermediate for Apalutamide, used to compare the positional effect of the fluorine substituent.

Performance Metric4-amino-N-methylbenzamide4-amino-2-fluoro-N-methylbenzamideThis compoundScientific Rationale
Amino Group Basicity (pKa) HighestLowestIntermediateThe electron-withdrawing fluorine atom decreases the electron density on the amino group, reducing its basicity. The effect is strongest when fluorine is ortho (position 2) to the amino group.
Reactivity in Acylation HighestLowestIntermediateA less basic (less nucleophilic) amino group will generally exhibit slower reaction kinetics in subsequent acylation or coupling reactions. This can be either a benefit (reducing side reactions) or a drawback (requiring harsher conditions).
Metabolic Stability LowestHighHighThe strong C-F bond can block sites of metabolic oxidation (a common pathway for drug metabolism), thereby increasing the half-life of the final active pharmaceutical ingredient (API).
Lipophilicity (logP) LowestHigherHigherFluorine substitution generally increases a molecule's lipophilicity, which can affect its solubility, cell membrane permeability, and binding to hydrophobic pockets in target proteins.
Safety Profile General amine/amide hazardsHarmful if swallowed, may cause skin/eye irritation[4][5][6]Harmful if swallowed, causes skin/eye irritation[3][7]All three compounds share similar hazard classifications as aromatic amines and amides. Standard personal protective equipment should be used.[5][6][8]

Experimental Protocols for Performance Evaluation

Trustworthy data is the bedrock of scientific advancement. The following protocols are designed as self-validating systems for the comparative analysis of pharmaceutical intermediates. They include provisions for controls, standards, and clear system suitability tests.

Protocol 1: Purity and Impurity Profiling via HPLC-UV

Objective: To quantify the purity of the intermediate and identify any process-related impurities.

Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This allows for the precise quantification of the main component and the detection of trace impurities.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a certified reference standard for each intermediate (e.g., 1.0 mg/mL in methanol).

    • Create a calibration curve by preparing serial dilutions of the stock solution (e.g., 100, 50, 10, 1, 0.1 µg/mL).

    • Accurately weigh and dissolve test samples to a concentration of 1.0 mg/mL in methanol.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability and Validation:

    • Trustworthiness: Before sample analysis, inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area must be <2.0%.

    • The correlation coefficient (r²) of the calibration curve must be >0.999.

    • A blank (methanol) injection should show no interfering peaks.

  • Data Analysis:

    • Calculate the purity of the test samples by comparing their peak areas to the calibration curve.

    • Report purity as a percentage area normalization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solutions cal Generate Calibration Curve prep_std->cal prep_sample Prepare Test Sample Solutions analysis Analyze Test Samples prep_sample->analysis sys_suit System Suitability Test (SST) sys_suit->cal Pass/Fail Gate cal->analysis quant Quantify Purity & Impurities analysis->quant report Generate Final Report quant->report

Caption: A self-validating workflow for chromatographic analysis.

Protocol 2: Comparative Reaction Kinetics via In-Situ Monitoring

Objective: To compare the rate of a subsequent, synthetically relevant reaction (e.g., acylation) for each intermediate.

Causality: By monitoring the disappearance of the starting material or the appearance of the product over time under identical conditions, a direct comparison of reactivity can be made. This is influenced by the nucleophilicity of the amino group, as discussed previously.

  • Reaction Setup:

    • In three separate, temperature-controlled reaction vessels maintained at 25°C, dissolve an equimolar amount of each intermediate (4-amino-N-methylbenzamide, the 2-fluoro analog, and the 3-fluoro analog) in a suitable solvent (e.g., Dichloromethane).

    • Prepare a solution of the acylating agent (e.g., acetyl chloride) in the same solvent.

  • Reaction Initiation and Monitoring:

    • At time t=0, add an equimolar amount of the acylating agent to each of the three vessels simultaneously.

    • Immediately begin monitoring the reaction progress by taking aliquots at regular intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).

    • Quench each aliquot immediately (e.g., with a small volume of water or a primary amine scavenger) to stop the reaction.

    • Analyze the quenched aliquots by HPLC (using the method from Protocol 1) to determine the concentration of the starting material and product.

  • Data Analysis and Trustworthiness:

    • Plot the concentration of the starting material versus time for each of the three intermediates.

    • Calculate the initial reaction rate for each.

    • Self-Validation: Run the entire experiment in triplicate to ensure reproducibility. A control reaction with no acylating agent should show no conversion of the starting material.

Conclusion and Forward-Looking Statement

This guide establishes that This compound is a valuable pharmaceutical intermediate whose performance is dictated by the specific electronic and steric effects of its 3-fluoro substituent.

  • Key Finding 1: Compared to its non-fluorinated analog, it offers the significant advantage of enhanced metabolic stability, a critical attribute for improving the pharmacokinetic profile of a final drug product.

  • Key Finding 2: Its amino group is less basic than the non-fluorinated version but more basic than the 2-fluoro isomer. This provides a tunable level of reactivity that can be advantageous in complex synthetic sequences, potentially minimizing side reactions while still allowing for efficient coupling.

  • Recommendation: The selection of this compound is recommended in drug discovery programs where blocking a potential site of metabolism at the 3-position is desired, or where the specific electronic modulation provided by the 3-fluoro group is hypothesized to improve target binding affinity. Its utility must be weighed against potentially slower reaction kinetics in subsequent steps compared to the non-fluorinated parent compound.

The provided experimental protocols offer a robust framework for any research organization to conduct its own internal benchmarking, ensuring that the selection of a critical intermediate is based on rigorous, reproducible, and internally validated data.

References

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Apicule. (n.d.). The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. Retrieved from [Link]

  • Biosynth. (n.d.). Material Safety Data Sheet - this compound.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • NIH. (n.d.). Current Protocols in Pharmacology. PMC. Retrieved from [Link]

  • FDA. (2011). Process Validation: General Principles and Practices. U.S. Food and Drug Administration. Retrieved from [Link]

  • Apicule. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1) API Intermediate Manufacturers. Retrieved from [Link]

  • ResearchGate. (2017). Drug Safety Evaluation: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

Sources

Comparison of "4-amino-3-fluoro-N-methylbenzamide" with other building blocks for PROTAC design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-amino-3-fluoro-N-methylbenzamide (CAS: 90663-31-3) against its structural isomers and alternative building blocks used in the design of Proteolysis Targeting Chimeras (PROTACs).[1]

While structurally similar to the "gold standard" Androgen Receptor (AR) ligand fragment, this specific isomer has emerged as a critical scaffold for a distinct class of therapeutics: Menin-MLL interaction inhibitors .[1]

Executive Summary: The Isomer Divergence

In the high-stakes optimization of PROTAC warheads, the positioning of a single fluorine atom dictates target selectivity and synthetic utility.[1]

  • The "Standard" (AR): 4-amino-2-fluoro-N-methylbenzamide is the foundational block for Enzalutamide and Apalutamide (AR antagonists).[1] The fluorine at position 2 (ortho to the amide) locks the conformation via an intramolecular hydrogen bond.

  • The "Topic" (Menin/Novel AR): This compound places the fluorine at position 3 (ortho to the amine).[1] This drastically alters the electronic profile of the aniline nitrogen, making it a specialized scaffold for Menin-MLL inhibitors (e.g., spiro-cycle based ligands) and a tool for exploring structure-activity relationships (SAR) in next-generation degraders.

Technical Comparison: 3-Fluoro vs. 2-Fluoro Scaffolds

The following table objectively compares the topic compound with its primary alternative, the Enzalutamide fragment.

FeatureThis compound (Topic)4-amino-2-fluoro-N-methylbenzamide (Standard)
CAS Number 90663-31-3915087-25-1
Fluorine Position Ortho to Amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Ortho to Amide (

)
Primary Target Menin-MLL (Spiro-ligands), Novel ARAndrogen Receptor (Enzalutamide)
Aniline Nucleophilicity Significantly Reduced . The ortho-F exerts strong inductive withdrawal (-I) on the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, lowering pKa.
Moderately Reduced . The meta-F exerts weaker inductive withdrawal on the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.
Conformational Lock None/Weak .[1] The amide bond is freer to rotate.Strong . Intramolecular H-bond between Amide-NH and F (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) planarizes the ring.
Metabolic Stability High .[1] Blocks metabolism at the electron-rich ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

position.
High . Blocks metabolism at

, but

remains exposed.
Synthetic Utility Ideal for Reductive Aminations (forms stable secondary amines).Ideal for Isothiocyanate formation (reacts with thiophosgene).[1]
Scientific Insight: Why the Switch?

In Menin-MLL inhibitor design , the 3-fluoro isomer is preferred because the resulting ligand conformation fits the Menin central pocket, where the fluorine likely engages in a specific hydrophobic interaction or fills a small cavity that the 2-fluoro isomer cannot access due to its rigidified amide twist.[1] Furthermore, the reduced nucleophilicity of the aniline allows for controlled reductive amination reactions with complex spiro-ketones without competing side reactions.[1]

Mechanism & Pathway Visualization

The diagram below illustrates the divergent utility of these two isomers in PROTAC synthesis.

PROTAC_Pathways Start Starting Material Benzamide Scaffold Isomer3F 3-Fluoro Isomer (Topic Compound) CAS: 90663-31-3 Start->Isomer3F Fluorination at C3 Isomer2F 2-Fluoro Isomer (Enzalutamide Fragment) CAS: 915087-25-1 Start->Isomer2F Fluorination at C2 Rxn_RedAm Reductive Amination (w/ Spiro Ketone) Isomer3F->Rxn_RedAm Nucleophilic Attack (Sterically controlled) Rxn_Thio Cyclization (w/ Thiophosgene) Isomer2F->Rxn_Thio High Nucleophilicity Target_Menin Menin-MLL Ligand (Spiro-Aza System) Rxn_RedAm->Target_Menin Target_AR Androgen Receptor Ligand (Thiohydantoin Core) Rxn_Thio->Target_AR PROTAC_Menin Menin PROTAC (Leukemia) Target_Menin->PROTAC_Menin Linker Attachment PROTAC_AR AR PROTAC (Prostate Cancer) Target_AR->PROTAC_AR Linker Attachment

Figure 1: Divergent synthetic pathways for 3-Fluoro vs. 2-Fluoro benzamide isomers in PROTAC development.

Experimental Protocols

Protocol A: Synthesis of Menin Ligand Precursor (Reductive Amination)

Context: This protocol utilizes the 3-fluoro isomer's specific electronic properties to couple with a spiro-ketone, a key step in synthesizing Menin-targeting PROTAC warheads.[1]

Materials:

  • This compound (1.0 equiv)[2][3]

  • tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv)[1][3]

  • Decaborane (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (0.3 equiv) or Sodium Triacetoxyborohydride (STAB)
    
  • Methanol (MeOH) (anhydrous)[1]

Methodology:

  • Dissolution: In a flame-dried flask, dissolve this compound (200 mg, 1.19 mmol) and the spiro-ketone (268 mg, 1.19 mmol) in anhydrous MeOH (10 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow imine formation equilibrium. Note: The lower nucleophilicity of the 3-F aniline may require longer equilibrium times compared to non-fluorinated anilines.[1]

  • Reduction: Add Decaborane (44 mg, 0.357 mmol) or STAB (2.0 equiv) in one portion.

    • Critical Step: Decaborane is preferred for sterically hindered anilines or electron-deficient systems as it avoids the harsh acidity of some reducing conditions.[1]

  • Reaction: Stir at room temperature for 16–72 hours. Monitor by LC-MS for the consumption of the amine (m/z = 169 [M+H]+).[1]

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the secondary amine intermediate.

Protocol B: Linker Conjugation Strategy

Context: Attaching the E3 ligase linker to the Menin ligand.[1]

  • Deprotection: Remove the Boc group from the spiro-amine using 4M HCl in Dioxane.[1]

  • Coupling: React the exposed secondary amine of the spiro-ring with an activated linker-E3 ligand construct (e.g., Pomalidomide-PEG-COOH) using HATU/DIPEA in DMF.

    • Self-Validation: The "N-methylbenzamide" tail remains untouched, serving as the solvent-exposed motif that anchors the ligand in the Menin pocket.[1]

Strategic Recommendations for PROTAC Design

  • Selectivity Optimization: If your PROTAC shows off-target binding to AR, switch from the 2-fluoro scaffold to the 3-fluoro scaffold .[1] The shift in fluorine position disrupts the specific H-bond network required for high-affinity AR binding in the Enzalutamide pocket, potentially reducing AR-mediated toxicity in non-prostate indications.[1]

  • Metabolic Soft Spots: If your lead compound suffers from rapid oxidative metabolism on the benzamide ring, the 3-fluoro isomer effectively blocks the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     position, which is a common site for CYP450-mediated hydroxylation in non-fluorinated analogs.
    
  • Solubility Tuning: The 3-fluoro isomer typically exhibits slightly higher lipophilicity (LogP) than the 2-fluoro isomer due to the lack of the planarizing intramolecular H-bond, which exposes more surface area.[1] Factor this into your linker hydrophilicity calculations (e.g., use a PEG3 linker instead of PEG1).[1]

References

  • Menin-MLL Inhibition: Grembecka, J., et al. "Exo-aza spiro inhibitors of menin-mll interaction."[1] US Patent 11,396,517 B1. 2022.[3] Link

    • Citation Note: Describes the specific use of this compound in reductive amination to form high-affinity Menin binders.
  • PROTAC Building Block Database: Ermondi, G., et al. "PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery."[4] Molecules, 26(3), 672, 2021.[1][4] Link

    • Citation Note: Provides the physicochemical context for selecting building blocks like fluorin
  • AR Antagonist Structural Biology: Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[1] Science, 324(5928), 787-790, 2009.[1] Link

    • Citation Note: Establishes the structure-activity relationship for the 2-fluoro isomer (Enzalutamide) for comparison.

Sources

A Comparative Guide to Key Intermediates in the Synthesis of Apalutamide: A Focus on 4-amino-3-fluoro-N-methylbenzamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Apalutamide

Apalutamide, a potent second-generation non-steroidal androgen receptor (AR) inhibitor, has emerged as a critical therapeutic agent in the treatment of prostate cancer.[1] Its complex spirocyclic thiohydantoin core presents a significant challenge for chemical synthesis, necessitating efficient and scalable manufacturing processes. The choice of key intermediates profoundly impacts the overall yield, purity, cost-effectiveness, and safety of the synthesis. This guide provides a detailed comparison of synthetic routes to apalutamide, with a particular focus on the strategic use of 4-amino-3-fluoro-N-methylbenzamide versus alternative intermediates, such as 4-bromo-2-fluoro-N-methylbenzamide . By examining the available experimental data from the patent literature, we aim to offer valuable insights for researchers and professionals in drug development and manufacturing.

Route A: The "Amino-First" Approach Utilizing this compound

One prominent synthetic strategy for apalutamide involves the initial construction of the substituted benzamide moiety, followed by the elaboration of the spirocyclic core. In this approach, this compound serves as a crucial building block. While the exact "this compound" is not always explicitly the starting point in all patents, routes that begin with a precursor like 2-fluoro-4-nitro-N-methylbenzamide and reduce the nitro group to an amine follow a similar logic of having the aminobenzamide core early in the synthesis.[2]

A key advantage of this "amino-first" approach is the potential for a more convergent synthesis in the later stages. The amino group provides a reactive handle for the introduction of the cyclobutyl moiety. A patented process describes the alkylation of 4-amino-2-fluoro-N-methylbenzamide with 1-bromocyclobutane-1-carboxylic acid to form the intermediate 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide. This intermediate is then activated, for example, by conversion to an ester, before condensation with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to yield apalutamide.[2]

Causality Behind Experimental Choices in the Amino-First Route

The selection of a polar aprotic solvent like dioxane for the initial alkylation step is crucial for solubilizing the starting materials and facilitating the nucleophilic substitution reaction. The use of a base, such as triethylamine, is necessary to neutralize the hydrobromic acid byproduct and drive the reaction to completion.[2] Subsequent activation of the carboxylic acid, for instance, through esterification, is a classic strategy to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isothiocyanate in the final cyclization step.

Route B: The "Halogen-Handle" Approach Starting with 4-bromo-2-fluoro-N-methylbenzamide

An alternative and widely documented approach commences with a halogenated benzamide, typically 4-bromo-2-fluoro-N-methylbenzamide .[3] This "halogen-handle" strategy utilizes a copper-catalyzed N-arylation reaction (an Ullmann-type coupling) to introduce the cyclobutylamino moiety. In this route, 4-bromo-2-fluoro-N-methylbenzamide is reacted with 1-aminocyclobutanecarboxylic acid in the presence of a copper(I) catalyst to form 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide.[3] This common intermediate can then be carried forward to apalutamide.

A significant advantage of this route is the avoidance of highly toxic cyanide reagents, such as sodium cyanide or potassium cyanide, which are sometimes used in other synthetic approaches to construct the cyclobutane nitrile functionality.[3] The use of the more stable and less hazardous 1-aminocyclobutanecarboxylic acid enhances the industrial applicability and safety of the process.[3]

Rationale for the Halogen-Handle Pathway

The use of a copper catalyst is essential for facilitating the N-arylation of the amino acid with the aryl bromide. The choice of a high-boiling polar aprotic solvent like DMF is typical for this type of reaction, as it allows for the necessary high temperatures (e.g., 120 °C) to drive the coupling reaction. The subsequent steps to form the thiohydantoin ring often involve reaction with thiophosgene and 5-amino-3-(trifluoromethyl)picolinonitrile.[3]

Comparative Analysis of Intermediates and Synthetic Routes

The choice between the "amino-first" and "halogen-handle" approaches involves a trade-off between various factors including reaction efficiency, safety, and cost of starting materials. The following table summarizes the available quantitative data from patent literature for these routes. It is important to note that these data are not from direct head-to-head comparative studies but are extracted from different patented processes.

ParameterRoute A (via Amino-Intermediate)Route B (via Bromo-Intermediate)
Key Starting Material 4-amino-2-fluoro-N-methylbenzamide4-bromo-2-fluoro-N-methylbenzamide
Intermediate Formation Yield 87% (for esterification of the carboxylic acid intermediate)[2]Not explicitly stated for the initial coupling step in the primary source, but the overall process is described as being more efficient.
Final Step Yield 72-73% (cyclization to apalutamide)[2]43.8% (overall yield from the bromo-intermediate)[3]
Overall Yield Potentially higher, based on high-yielding individual steps.Reported as 43.8% in one instance.[3]
Final Purity >99%[2]Not explicitly stated, but the process is claimed to result in fewer impurities.[3]
Key Reagents & Conditions Alkylation with 1-bromocyclobutane-1-carboxylic acid; esterification; condensation.[2]Copper-catalyzed coupling with 1-aminocyclobutanecarboxylic acid; reaction with thiophosgene.[3]
Safety Considerations Avoids large-scale use of highly toxic cyanide salts in some variations.Explicitly avoids the use of sodium or potassium cyanide, a key advantage.[3]

Experimental Protocols

The following are representative, generalized experimental protocols based on the patent literature.

Protocol 1: Synthesis of 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide via Alkylation (Route A approach)
  • Suspend 4-amino-2-fluoro-N-methylbenzamide in dioxane.[2]

  • Add triethylamine to the suspension.[2]

  • Heat the mixture to 60°C under a nitrogen atmosphere.[2]

  • Separately, dissolve 1-bromocyclobutane-1-carboxylic acid in dioxane.[2]

  • Add the solution of 1-bromocyclobutane-1-carboxylic acid to the heated suspension of the aminobenzamide.[2]

  • Maintain the reaction at 60°C for approximately 20 hours.[2]

  • Cool the reaction mixture and filter to collect the crude product.[2]

  • Purify the product by suspending it in water and acidifying with HCl to a pH < 3, followed by filtration and washing.[2]

Protocol 2: Synthesis of 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide via Copper-Catalyzed Coupling (Route B approach)
  • Charge a reaction kettle with 4-bromo-2-fluoro-N-methylbenzamide, 1-aminocyclobutanecarboxylic acid, an acid-binding agent (e.g., potassium carbonate), 2-acetyl cyclohexanone, water, and DMF.[3]

  • Stir the mixture to dissolve the solids.[3]

  • Under an inert gas atmosphere, add cuprous iodide.[3]

  • Heat the reaction mixture to 120°C and maintain for 12-36 hours.[3]

  • Cool the reaction, add water, and extract with ethyl acetate.[3]

  • Isolate the aqueous phase and adjust the pH to 3 with hydrochloric acid.[3]

  • Filter the precipitated solid and wash with water to obtain the desired product.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Apalutamide_Synthesis_Route_A cluster_0 Route A: Amino-First Approach 4-amino-2-fluoro-N-methylbenzamide 4-amino-2-fluoro-N-methylbenzamide Intermediate_A 4-((1-carboxycyclobutyl)amino)- 2-fluoro-N-methylbenzamide 4-amino-2-fluoro-N-methylbenzamide->Intermediate_A Alkylation 1-bromocyclobutane-1-carboxylic_acid 1-bromocyclobutane-1-carboxylic_acid 1-bromocyclobutane-1-carboxylic_acid->Intermediate_A Activated_Intermediate Activated Intermediate (e.g., Ester) Intermediate_A->Activated_Intermediate Activation Apalutamide Apalutamide Activated_Intermediate->Apalutamide Condensation/ Cyclization Isothiocyanate 5-isothiocyanato-3-(trifluoromethyl) picolinonitrile Isothiocyanate->Apalutamide

Caption: Synthetic pathway to apalutamide via the "amino-first" approach.

Apalutamide_Synthesis_Route_B cluster_1 Route B: Halogen-Handle Approach 4-bromo-2-fluoro-N-methylbenzamide 4-bromo-2-fluoro-N-methylbenzamide Intermediate_B 4-((1-carboxycyclobutyl)amino)- 2-fluoro-N-methylbenzamide 4-bromo-2-fluoro-N-methylbenzamide->Intermediate_B Cu-catalyzed Coupling 1-aminocyclobutanecarboxylic_acid 1-aminocyclobutanecarboxylic_acid 1-aminocyclobutanecarboxylic_acid->Intermediate_B Apalutamide Apalutamide Intermediate_B->Apalutamide Thiohydantoin Formation Final_Reactants Thiophosgene & 5-amino-3-(trifluoromethyl) picolinonitrile Final_Reactants->Apalutamide

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Amino-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: HALOGENATED ORGANIC WASTE Action: Do NOT dispose of 4-amino-3-fluoro-N-methylbenzamide in standard organic waste streams or municipal trash.

This compound contains an aryl-fluorine bond.[1] While chemically stable under ambient conditions, improper incineration without flue gas scrubbing generates Hydrogen Fluoride (HF), a corrosive and toxic gas.[1] All disposal workflows must route this material to a High-Temperature Incineration (HTI) facility equipped with wet scrubbers .[1]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity. This compound is a regioisomer of the key intermediate used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide).

ParameterData
Chemical Name This compound
Chemical Class Fluorinated Aniline / Benzamide
Molecular Formula C₈H₉FN₂O
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol; Low solubility in water
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Acute Tox.[1][2] Oral (H302)
Waste Code (RCRA) Not P/U-listed; Characterize as D001 (if in flammable solvent) or Non-RCRA Regulated Hazardous Waste (unless TCLP proves otherwise), but Halogenated status is the operational key.[1]

Expert Insight: The presence of the fluorine atom at the 3-position significantly alters the metabolic stability and lipophilicity compared to the non-fluorinated analog. However, for disposal, the C-F bond strength (~485 kJ/mol) requires higher incineration temperatures (>1100°C) to ensure complete mineralization compared to standard organics.[1]

The "Why": Mechanistic Basis for Disposal Protocols

Standard laboratory waste is often incinerated.[1] However, fluorinated aromatics present a specific engineering challenge:

  • HF Generation: Upon combustion, the fluorine substituent converts to Hydrogen Fluoride (HF).[1]

    
    [1]
    
  • Scrubber Requirement: Standard incinerators lacking acid gas scrubbers will suffer rapid refractory corrosion from HF.[1] Furthermore, releasing HF into the atmosphere is a severe regulatory violation.

  • Self-Validating System: By tagging this waste explicitly as "Halogenated," you trigger a chain of custody that ensures the receiving facility utilizes Calcium/Sodium-based scrubbing systems to neutralize the HF into inert salts (e.g.,

    
    ).[1]
    
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, filter paper.[1]

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (double containment) to prevent particulate dispersion.

  • Labeling: Apply a yellow "Hazardous Waste" label.[1]

    • Constituents: Write "this compound, Solid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Critical Tag: Write "HALOGENATED" in large block letters.

  • Accumulation: Deposit in the Solid Hazardous Waste Drum . Do not mix with "Clean Trash" or "Biohazard" waste.[1]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization, reaction solvents (DMSO, DCM, Ethyl Acetate).[1]

  • Segregation: Do not mix with "Non-Halogenated" solvents (e.g., pure Acetone/Methanol waste) if the total halogen content exceeds 1,000 ppm.[1]

  • Container: Use a high-density polyethylene (HDPE) carboy.[1] Glass is acceptable but poses a breakage risk.[1]

  • pH Check: If the reaction involved acidic workups, neutralize the waste stream to pH 6–9 before adding to the drum to prevent drum corrosion or gas evolution.

  • Labeling:

    • Stream: "Halogenated Organic Solvents" .

    • List all solvents (e.g., "Dichloromethane, Methanol").

    • List the solute: "Trace this compound (<1%)".[1]

Emergency Spillage Protocol

In the event of a powder spill outside a fume hood.

  • PPE Upgrade: Don nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.[1]

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination).[1]

  • Scoop & Wipe:

    • Gently scoop bulk powder into a waste jar.[1]

    • Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone) to pick up residue.[1]

    • Wash the surface with soap and water.[1][3][4]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste stream.

Operational Decision Tree (Visual)

The following diagram illustrates the logical flow for segregating this specific compound to ensure downstream compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Gloves LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved Bagging Double Bag (Polyethylene) Label: 'TOXIC SOLID' SolidPath->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck FinalDest Final Destruction: High-Temp Incineration (w/ HF Scrubber) Bagging->FinalDest Solid Waste Drum HaloStream Stream: Halogenated Solvents SolventCheck->HaloStream Yes (or High Conc.) NonHaloStream Stream: Non-Halogenated Solvents (Only if <1000 ppm Halogen) SolventCheck->NonHaloStream No (Trace Only) HaloStream->FinalDest NonHaloStream->FinalDest Fuel Blending

Figure 1: Decision logic for waste segregation. Note that "Halogenated" streams are the default safety path for fluorinated compounds to guarantee proper scrubbing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide (Isomer Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[5][6] (Applicable for combustion chemistry of C-F bonds).[1][7] Retrieved from [Link]

  • Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds.[1][7] University of Utah / American Flame Research Committee.[1] (Mechanistic source for HF generation).[1] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Handling Hazardous Waste in Academic Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]

Sources

Navigating the Safe Handling of 4-amino-3-fluoro-N-methylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of pharmaceutical research and development, 4-amino-3-fluoro-N-methylbenzamide presents both significant opportunities and inherent risks. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed protocol for its safe handling, storage, and disposal. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile

This compound is an aromatic amide containing a fluorine substituent. This chemical structure suggests potential for skin and eye irritation, as well as the possibility of skin sensitization upon repeated contact. While specific toxicological data for this compound is not widely available, its structural similarity to other aromatic amines warrants a cautious approach, as this class of compounds can have various toxicological effects, including potential carcinogenicity.

Key Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can cause significant eye damage if splashed into the eyes.

  • Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

Due to the lack of specific Occupational Exposure Limits (OELs) for this compound, it is prudent to handle it as a compound of unknown toxicity and to minimize all routes of exposure.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a comprehensive risk assessment for handling solid (powder) and dissolved forms of the compound.

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Based on chemical resistance data for aromatic amines, the following glove materials are recommended. It is crucial to double-glove to provide an extra layer of protection.

Glove MaterialRecommendation for Splash ContactRecommendation for Extended ContactRationale
Nitrile ExcellentGoodGood resistance to a range of chemicals, but breakthrough time can be a concern with prolonged exposure to some aromatic compounds.
Butyl Rubber ExcellentExcellentOffers superior resistance to many organic compounds, including aromatic amines.

Recommendation: For routine laboratory operations involving potential splash contact, double-gloving with nitrile gloves is a suitable option. For extended handling periods or in situations with a higher risk of exposure, a combination of a nitrile inner glove and a butyl rubber outer glove is recommended. Always inspect gloves for any signs of degradation or perforation before use.[3][4][5][6][7]

Respiratory Protection

Given that this compound is a powder, there is a risk of inhalation. When handling the solid compound outside of a certified chemical fume hood, respiratory protection is mandatory.

Respirator TypeCartridge/Filter CombinationWhen to Use
Half-mask or Full-face Air-Purifying Respirator (APR) Organic Vapor (OV) cartridge with a P100 particulate filterWhen weighing or transferring the solid compound outside of a fume hood.
Powered Air-Purifying Respirator (PAPR) Organic Vapor (OV) cartridge with a High-Efficiency Particulate Air (HEPA) filterFor procedures with a high potential for aerosol generation or for individuals requiring a higher protection factor.

Rationale: The organic vapor cartridge will adsorb any volatile components, while the P100/HEPA filter will capture fine dust particles. A proper fit test is essential for all tight-fitting respirators to ensure their effectiveness.[8][9]

Eye and Face Protection

Chemical splash goggles are the minimum requirement for eye protection. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.

Body Protection

A laboratory coat is standard for all laboratory work. When handling larger quantities of this compound or when there is a risk of significant contamination, a chemically resistant apron or coveralls should be worn.

Operational Plans: From Receipt to Use

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

HandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Waste Disposal Receipt Receiving Storage Secure Storage Receipt->Storage Inspect & Log Weighing Weighing in Fume Hood Storage->Weighing Transport in Secondary Container Dissolution Dissolution Weighing->Dissolution Inert Atmosphere (if needed) Reaction Experimentation Dissolution->Reaction Decontamination Surface Decontamination Reaction->Decontamination Post-Experiment Waste Waste Segregation & Disposal Reaction->Waste

Caption: A streamlined workflow for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including PPE, spill kit, and waste containers.

  • Weighing: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation exposure. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the reaction is exothermic, use an ice bath to control the temperature.

  • Experimentation: Perform all reactions in a well-maintained and appropriate apparatus within a chemical fume hood.

Disposal Plans: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Labeling cluster_waste_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Paper Towels) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Unused Solutions & Reaction Quench LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer EHSPickup Arrange EHS Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup SharpsContainer->EHSPickup Incineration Licensed Incineration Facility EHSPickup->Incineration Transport by certified hauler

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.